molecular formula C10H12FNO2 B15238011 (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Cat. No.: B15238011
M. Wt: 197.21 g/mol
InChI Key: JHOUTOGVHSDISE-GMSGAONNSA-N
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Description

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL ( 1932539-91-7) is a chiral fluorinated chroman derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H12FNO2 and a molecular weight of 197.21 g/mol, this compound is characterized by its defined (3S,4S) stereochemistry and unique structure featuring an amino group, a hydroxyl group, and a fluorine atom attached to the chroman ring system . This specific spatial arrangement is critical for its interactions with biological targets. Scientific research indicates this compound has substantial potential in various therapeutic areas. Computational models and biological activity predictions suggest it may exhibit neuroprotective effects by protecting neuronal cells from degeneration and anti-inflammatory activity through the modulation of inflammatory pathways . The presence of both the amino and hydroxyl groups facilitates key interactions with enzymes and receptors, while the fluorine atom can influence the compound's lipophilicity and overall biological activity . These properties make it a promising lead compound in drug discovery for conditions such as inflammatory, cell proliferative, and immune-related diseases . The mechanism of action is believed to involve the compound's interaction with specific molecular targets, such as enzymes or receptors, thereby modulating key biochemical pathways . In vitro studies are essential to confirm these predicted activities and fully elucidate its pharmacological profile. (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is offered for Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S,4S)-4-amino-5-fluoro-7-methyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C10H12FNO2/c1-5-2-6(11)9-8(3-5)14-4-7(13)10(9)12/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1

InChI Key

JHOUTOGVHSDISE-GMSGAONNSA-N

Isomeric SMILES

CC1=CC2=C([C@@H]([C@@H](CO2)O)N)C(=C1)F

Canonical SMILES

CC1=CC2=C(C(C(CO2)O)N)C(=C1)F

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL: A Privileged Scaffold for Drug Discovery

Abstract

The chroman scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds, earning it the designation of a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comprehensive technical analysis of a novel derivative, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. While direct experimental data on this specific molecule is not present in current literature, this document synthesizes established chemical principles and data from analogous structures to project its chemical properties, propose a robust synthetic strategy, and explore its potential as a therapeutic agent. The strategic incorporation of a fluorine atom and an amino alcohol functionality onto the chroman core presents a compelling opportunity for the development of new chemical entities with potentially enhanced pharmacological profiles.

Molecular Architecture and Physicochemical Landscape

The unique arrangement of functional groups on the chroman ring system endows (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL with a distinct three-dimensional structure and a specific set of physicochemical properties crucial for its interaction with biological systems.

Core Structure and Stereochemistry

The molecule is built upon a chroman-3-ol framework, a bicyclic system containing a dihydropyran ring fused to a benzene ring. The key functional groups are:

  • A primary amine at C4: This group can act as a hydrogen bond donor and a proton acceptor, making it a critical anchor for binding to biological targets.

  • A hydroxyl group at C3: This group can participate in hydrogen bonding as both a donor and acceptor.

  • A fluorine atom at C5: Strategically placed on the aromatic ring, this atom significantly modulates the electronic properties and metabolic stability of the molecule.[3]

  • A methyl group at C7: This group can influence lipophilicity and steric interactions within a binding pocket.

The absolute stereochemistry is defined as (3S,4S) . This specifies a cis relationship between the hydroxyl and amino groups, where both substituents are on the same face of the dihydropyran ring. This fixed spatial arrangement is paramount, as stereoisomers often exhibit dramatically different biological activities and potencies.[4]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the molecule, which are essential for forecasting its behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₂FNO₂Defines the elemental composition.
Molecular Weight 197.21 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
logP (Lipophilicity) 1.5 - 2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
pKa (Amino Group) ~8.5 - 9.5The primary amine will be predominantly protonated at physiological pH (7.4), influencing solubility and receptor interactions.
Polar Surface Area ~58 ŲSuggests good potential for oral absorption and cell membrane penetration.
Hydrogen Bond Donors 2 (OH, NH₂)Strong potential for specific, high-affinity interactions with biological targets.
Hydrogen Bond Acceptors 3 (O, N, F)Enhances interaction potential and aqueous solubility.
The Strategic Role of Fluorine

The introduction of fluorine into pharmaceuticals is a well-established strategy to optimize drug-like properties.[5][6] In this molecule, the fluorine at the C5 position is predicted to confer several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Fluorine at this position can act as a "metabolic shield," preventing oxidative metabolism of the aromatic ring, which can increase the compound's biological half-life.[5]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with enzyme or receptor active sites, potentially increasing binding affinity and potency.

  • Modulation of Acidity/Basicity: As a strongly electron-withdrawing group, the fluorine atom can subtly alter the pKa of nearby functional groups, which can fine-tune the molecule's ionization state and bioavailability.[6]

Proposed Stereoselective Synthesis

Achieving the desired (3S,4S) stereochemistry is the most critical challenge in the synthesis of this molecule. The following retrosynthetic analysis and proposed forward synthesis are based on established, high-yielding transformations of the chromanone scaffold.[7]

Retrosynthetic Approach

A logical disconnection approach points to a substituted 4-chromanone as the key intermediate. The stereocenter at C3 and C4 can be installed in the final steps via a stereoselective reduction.

G Target (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL Intermediate1 cis-3-Azido-5-fluoro-7-methylchroman-4-ol Target->Intermediate1 Azide Reduction Intermediate2 5-Fluoro-7-methyl-3-azidochroman-4-one Intermediate1->Intermediate2 Stereoselective Ketone Reduction Intermediate3 5-Fluoro-7-methylchroman-4-one Intermediate2->Intermediate3 α-Azidation StartingMaterial 4-Fluoro-2-methylphenol + Acryloyl chloride Intermediate3->StartingMaterial Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The proposed synthesis begins with the construction of the chromanone core, followed by the introduction of the azide (a precursor to the amine) and a diastereoselective reduction of the ketone.

G node_start node_start node_intermediate node_intermediate node_final node_final A 1. 4-Fluoro-2-methylphenol 2. Acryloyl chloride B 5-Fluoro-7-methyl- chroman-4-one A->B   Friedel-Crafts Acylation (e.g., AlCl₃)    C 3-Bromo-5-fluoro-7-methyl- chroman-4-one B->C   α-Bromination (e.g., NBS)    D cis-3-Azido-5-fluoro-7-methyl- chroman-4-ol C->D   1. NaN₃ (SN2)   2. NaBH₄ (cis-reduction)    E (3S,4S)-4-Amino-5-fluoro- 7-methylchroman-3-OL D->E   Azide Reduction (e.g., H₂, Pd/C)   

Caption: Proposed workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol: Diastereoselective Reduction

This protocol describes the critical step of reducing the azido-ketone to the cis-azido-alcohol. The choice of reducing agent is key for stereocontrol. Sodium borohydride (NaBH₄) is known to favor the formation of cis-chromanols from 3-substituted chromanones.[8]

Objective: To synthesize cis-3-azido-5-fluoro-7-methylchroman-4-ol with high diastereoselectivity.

Materials:

  • 3-Azido-5-fluoro-7-methylchroman-4-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: Dissolve 3-azido-5-fluoro-7-methylchroman-4-one in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Add sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting material spot (ketone) and the appearance of a new, more polar spot (alcohol) indicates reaction completion. A co-spot of the starting material and reaction mixture should be run to confirm consumption. The reaction is typically complete within 2-3 hours.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution at 0 °C to quench the excess NaBH₄.

  • Extraction: Allow the mixture to warm to room temperature and remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure cis-azido-alcohol.

  • Characterization: Confirm the cis stereochemistry using ¹H NMR spectroscopy. The coupling constant (J-value) between the protons at H3 and H4 is expected to be small (~2-4 Hz), which is characteristic of a cis relationship in chromanol systems.

Analytical and Spectroscopic Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Key diagnostic signals would include two doublets in the aliphatic region for the protons at C3 and C4. A small coupling constant (J ≈ 2-4 Hz) between these protons would confirm the cis diastereomer. Aromatic protons will appear as distinct signals due to the substitution pattern.[9]

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals, with the C-F coupling being observable for the carbons of the aromatic ring.

  • ¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum provides definitive evidence of the fluorine atom. This technique is exceptionally sensitive and can be used for quantitative analysis (qNMR) to determine purity with high accuracy using an internal standard.[10][11]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺, allowing for the confirmation of the elemental formula with high precision.[12]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups: broad O-H stretch (~3300-3400 cm⁻¹), N-H stretches (~3200-3300 cm⁻¹), and a strong C-F stretch (~1100-1200 cm⁻¹).[13]

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the success of the enantioselective synthesis and determine the enantiomeric excess (e.e.), analysis on a chiral stationary phase is mandatory. A baseline separation of the two enantiomers would validate the stereochemical purity of the synthesized material.

TechniquePredicted Key DataPurpose
¹H NMR δ 4.5-5.0 (d, J≈3 Hz, H4), δ 3.8-4.2 (d, J≈3 Hz, H3)Structure confirmation, Diastereomeric purity
¹³C NMR ~10 distinct signals, C-F couplings on aromatic ringStructure confirmation
¹⁹F NMR Single resonanceFluorine confirmation, Quantitative purity analysis
HRMS (ESI+) [M+H]⁺ corresponding to C₁₀H₁₃FNO₂⁺Elemental formula confirmation
Chiral HPLC Resolution of enantiomersEnantiomeric excess (e.e.) determination

Postulated Biological Activity and Therapeutic Potential

The chroman chemical scaffold is a cornerstone of many biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[14][15][16][17] The specific combination of substituents in (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL suggests several promising avenues for therapeutic investigation.

Rationale for Therapeutic Exploration
  • Anticancer Activity: Numerous chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[18] The amino alcohol moiety could facilitate interactions with kinases or other enzymes critical for cancer cell proliferation.

  • Antiviral Activity: Fluorinated 2-arylchroman-4-ones have recently been identified as potent inhibitors of the influenza A virus, suggesting the fluorinated chroman core is a viable pharmacophore for antiviral drug design.[17]

  • Anti-parasitic and Antimicrobial Activity: The chroman scaffold has been successfully targeted against parasitic enzymes like pteridine reductase 1.[15] Furthermore, chroman-4-one derivatives exhibit significant activity against pathogenic bacteria and fungi.[19]

Proposed Workflow for Biological Evaluation

A standard preclinical screening cascade can be used to efficiently evaluate the therapeutic potential of the compound.

G node_start node_start node_process node_process node_decision node_decision node_end node_end A Primary In Vitro Screening B Cytotoxicity Assays (e.g., NCI-60 panel) Enzyme Inhibition Assays (Kinase, Protease panels) Antimicrobial MIC Assays A->B C Hit Identified? B->C D Secondary / Cell-Based Assays C->D Yes H Stop C->H No E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E F Lead Candidate? E->F G In Vivo Animal Models (Efficacy & Toxicology) F->G Yes F->H No I Proceed to Lead Optimization G->I

Sources

Therapeutic potential of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL in Medicinal Chemistry

Authored by: Your Senior Application Scientist

Foreword: Unveiling a Novel Scaffold with Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel molecular entities with superior efficacy and safety profiles is perpetual. The chroman scaffold, a privileged structure found in a variety of natural products and synthetic compounds, has consistently demonstrated a broad spectrum of biological activities.[1][2] Concurrently, the strategic incorporation of fluorine and amino alcohol functionalities has proven to be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4][5] This guide delves into the therapeutic potential of a novel, rationally designed molecule, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, a compound poised at the intersection of these promising chemical motifs. While direct experimental data on this specific molecule is not yet publicly available, this document will extrapolate from the rich body of literature on related compounds to build a compelling scientific case for its investigation and development. We will explore its chemical rationale, propose a viable synthetic pathway, predict its biological targets and mechanisms of action, and outline a comprehensive strategy for its experimental evaluation.

The Architectural Rationale: Deconstructing (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

The design of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a deliberate amalgamation of structural features, each chosen for its potential to confer advantageous pharmacological properties.

  • The Chroman Core: The 3,4-dihydro-2H-chromen backbone is a well-established pharmacophore. Its presence in molecules like vitamin E (tocopherols) underscores its role in mediating antioxidant and anti-inflammatory effects.[1] The bicyclic, heterocyclic nature of the chroman ring provides a rigid scaffold that can be precisely decorated with functional groups to achieve specific biological activities.

  • The (3S,4S)-4-Amino-3-ol Stereochemistry: The trans-configuration of the amino and hydroxyl groups on the chroman ring is a key feature. This specific stereochemistry is known to be crucial for the biological activity of related 3-aminochroman derivatives, which have been investigated as potent ligands for various receptors, including the sigma-1 (σ1) receptor.[6][7][8] The amino group provides a key interaction point with biological targets and a handle for further chemical modification, while the adjacent hydroxyl group can participate in hydrogen bonding, influencing both target binding and solubility.

  • The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position of the aromatic ring is a strategic decision rooted in modern medicinal chemistry principles.[4][5] Fluorine's high electronegativity and small size can profoundly impact a molecule's properties by:

    • Modulating pKa: Altering the acidity or basicity of nearby functional groups, which can affect target binding and pharmacokinetic properties.

    • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.[5]

    • Improving Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions with the target protein.

    • Increasing Lipophilicity: Potentially enhancing membrane permeability and brain penetration.[9]

  • The 7-Methyl Group: The methyl group at the 7-position can also contribute to the molecule's profile. It can enhance binding affinity through van der Waals interactions within a hydrophobic pocket of the target protein and can also influence the molecule's overall lipophilicity and metabolic stability.

Proposed Synthetic Pathway: A Roadmap to the Target Molecule

A plausible synthetic route to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL can be envisioned, drawing upon established methodologies for the synthesis of substituted chromans and the introduction of the key functional groups. The proposed multi-step synthesis is outlined below.

Synthetic_Pathway A 2-Fluoro-4-methylphenol C 5-Fluoro-7-methyl-2H-chromene A->C [H+], Heat B Crotonaldehyde B->C D Epoxide Intermediate C->D m-CPBA E Azido-alcohol Intermediate D->E NaN3, H2O F (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL E->F H2, Pd/C

A proposed synthetic route to the target compound.

Step-by-Step Methodology:

  • Chromene Formation: The synthesis would commence with an acid-catalyzed condensation of 2-fluoro-4-methylphenol with crotonaldehyde to form the 5-fluoro-7-methyl-2H-chromene intermediate.

  • Epoxidation: The double bond of the chromene would then be subjected to epoxidation, for instance, using meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding epoxide.

  • Azide Opening: The epoxide would undergo regioselective and stereoselective ring-opening with an azide source, such as sodium azide, to introduce the azido group at the 4-position and the hydroxyl group at the 3-position, yielding the trans-azido-alcohol.

  • Reduction: Finally, the azido group would be reduced to the primary amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C), to afford the target molecule, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

This proposed synthesis is efficient and utilizes readily available starting materials and reagents.

Predicted Therapeutic Targets and Mechanism of Action

Based on the structural features of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, several potential therapeutic targets and mechanisms of action can be hypothesized.

Primary Hypothesis: A Novel Sigma-1 (σ1) Receptor Modulator

The 3-aminochroman scaffold is a known pharmacophore for the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular processes and disease states, including neurodegenerative diseases, pain, and cancer.[6] The specific stereochemistry and substitution pattern of the target molecule are consistent with those of known high-affinity σ1 receptor ligands.

Signaling_Pathway Compound (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds and Modulates ER_Stress ER Stress Sigma1->ER_Stress Reduces Ca_Homeostasis Calcium Homeostasis Sigma1->Ca_Homeostasis Regulates Anti_Inflammatory Anti-inflammatory Effects Sigma1->Anti_Inflammatory Mediates Neuronal_Survival Neuronal Survival ER_Stress->Neuronal_Survival Promotes Ca_Homeostasis->Neuronal_Survival

Hypothetical signaling pathway involving the σ1 receptor.

Modulation of the σ1 receptor by (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL could lead to:

  • Neuroprotection: By reducing endoplasmic reticulum (ER) stress and regulating calcium homeostasis, the compound could protect neurons from excitotoxicity and oxidative stress, making it a potential therapeutic for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

  • Analgesia: σ1 receptor antagonists have shown promise in the treatment of neuropathic pain.

  • Anti-cancer Activity: The σ1 receptor is overexpressed in some cancer cells, and its modulation can induce apoptosis and inhibit proliferation.

Secondary Hypotheses: Anti-inflammatory and Antioxidant Activity

The chromanol core, reminiscent of vitamin E, suggests that the compound may also possess intrinsic antioxidant and anti-inflammatory properties.[1] It could potentially scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. These activities would be beneficial in a wide range of diseases characterized by inflammation and oxidative stress.

Proposed Experimental Workflow for Preclinical Evaluation

A systematic and rigorous experimental workflow is essential to validate the therapeutic potential of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis and Characterization B Receptor Binding Assays (e.g., Sigma-1) A->B D ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability, Cytotoxicity) A->D C Cell-based Functional Assays (e.g., Neuronal survival, Anti-inflammatory) B->C E Pharmacokinetic Studies (Rodent models) C->E D->E F Efficacy Studies in Disease Models (e.g., Neurodegeneration, Pain, Cancer) E->F G Preliminary Toxicology Studies F->G

A structured workflow for preclinical evaluation.

Detailed Experimental Protocols:

  • In Vitro Evaluation:

    • Synthesis and Structural Verification: Synthesize the compound according to the proposed pathway and confirm its structure and purity using techniques such as NMR, mass spectrometry, and HPLC.

    • Receptor Binding Assays: Determine the binding affinity and selectivity of the compound for the σ1 receptor and a panel of other relevant receptors and enzymes using radioligand binding assays.

    • Cell-based Functional Assays:

      • Neuroprotection: Use primary neuronal cultures or neuronal cell lines to assess the compound's ability to protect against neurotoxins or oxidative stress.

      • Anti-inflammation: Employ cell models of inflammation (e.g., LPS-stimulated macrophages) to measure the inhibition of pro-inflammatory cytokines.

      • Anti-cancer: Evaluate the cytotoxic and anti-proliferative effects on a panel of cancer cell lines.

    • ADME-Tox Profiling: Conduct early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess its drug-like properties, including solubility, membrane permeability (e.g., PAMPA), metabolic stability in liver microsomes, and cytotoxicity in non-cancerous cell lines.

  • In Vivo Evaluation:

    • Pharmacokinetic Studies: Administer the compound to rodent models to determine its pharmacokinetic profile, including bioavailability, half-life, and brain penetration.

    • Efficacy Studies: Evaluate the therapeutic efficacy of the compound in relevant animal models of disease, such as:

      • Neurodegeneration: Mouse models of Alzheimer's or Parkinson's disease.

      • Pain: Models of neuropathic or inflammatory pain.

      • Cancer: Xenograft models of human tumors.

    • Preliminary Toxicology: Conduct acute and sub-chronic toxicology studies in rodents to assess the compound's safety profile.

Potential Therapeutic Applications: A Broad Horizon

The multifaceted predicted biological activities of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL suggest its potential utility in a wide range of therapeutic areas:

Potential Therapeutic Area Rationale
Neurodegenerative Diseases σ1 receptor modulation, antioxidant, and anti-inflammatory effects.
Neuropathic Pain σ1 receptor antagonism.
Oncology σ1 receptor modulation, induction of apoptosis, and anti-proliferative effects.
Inflammatory Disorders Inhibition of pro-inflammatory signaling pathways and antioxidant activity.
Ischemic Injury (Stroke) Neuroprotective and anti-inflammatory properties.

Conclusion: A Promising Candidate for Drug Discovery

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL represents a novel and rationally designed chemical entity with significant therapeutic potential. By combining the privileged chroman scaffold with the advantageous properties of a fluorinated amino alcohol, this molecule is poised to interact with key biological targets implicated in a host of debilitating diseases. The proposed synthetic pathway is feasible, and the outlined experimental workflow provides a clear roadmap for its preclinical evaluation. While further experimental validation is imperative, the strong scientific rationale presented in this guide positions (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL as a highly promising lead compound for future drug discovery and development efforts.

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Navigating the Stereochemical Landscape of Novel Chroman Derivatives: A Technical Guide to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chroman scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise three-dimensional arrangement of substituents on the chroman ring is a critical determinant of their pharmacological activity and selectivity.[1] This technical guide delves into the chemical identity, proposed synthesis, and analytical characterization of a novel, stereochemically defined compound: (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL . As this appears to be a compound of emerging research interest with no readily available public identifiers, this guide will provide a comprehensive, experience-driven framework for its synthesis and characterization, drawing upon established principles and methodologies for analogous fluorinated amino alcohols and chroman derivatives.[1][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Compound Identification and Physicochemical Properties

Given the novelty of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, standard identifiers are not yet publicly cataloged. Based on its structure, we can propose the following identifiers and predict its key physicochemical properties.

Identifier TypeProposed Value
IUPAC Name (3S,4S)-4-amino-5-fluoro-7-methyl-3,4-dihydro-2H-chromen-3-ol
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
CAS Registry Number Not yet assigned
PubChem CID Not yet assigned
ChEMBL ID Not yet assigned
Predicted LogP 1.5 - 2.5
Predicted pKa Amine: 8.5 - 9.5; Alcohol: 13.0 - 14.0
Predicted Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water.

Proposed Stereoselective Synthetic Pathway

The synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL presents a significant stereochemical challenge. The proposed route leverages a substrate-controlled diastereoselective reduction of a key intermediate, a strategy well-established in the synthesis of substituted chroman-3-amines.[1]

G A Starting Material: 2-Fluoro-4-methylphenol B Step 1: Acylation (e.g., Friedel-Crafts with acryloyl chloride) A->B AlCl₃ C Intermediate 1: Propenone Derivative B->C D Step 2: Intramolecular Michael Addition (Base-catalyzed cyclization) C->D Base (e.g., NaH) E Intermediate 2: 7-Fluoro-5-methylchroman-4-one D->E F Step 3: α-Hydroxylation & Amination (e.g., Electrophilic amination of an enolate) E->F 1. LDA, TMSCl 2. Electrophilic amine source G Intermediate 3: 3-Amino-7-fluoro-5-methylchroman-4-one F->G H Step 4: Stereoselective Reduction (Diastereoselective ketone reduction) G->H Reducing agent (e.g., NaBH₄, L-Selectride®) I Final Product: (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL H->I

Caption: Proposed synthetic workflow for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(2-Fluoro-4-methylphenoxy)propanoic acid

  • To a solution of 2-fluoro-4-methylphenol in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add ethyl 3-bromopropanoate and reflux the mixture.

  • After completion of the reaction (monitored by TLC), cool the mixture and filter.

  • Concentrate the filtrate and hydrolyze the ester using a base (e.g., NaOH in methanol/water).

  • Acidify the reaction mixture to precipitate the carboxylic acid product.

  • Filter, wash with water, and dry to obtain 3-(2-fluoro-4-methylphenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Treat the carboxylic acid from Step 1 with a dehydrating agent that also promotes cyclization (e.g., Eaton's reagent or polyphosphoric acid).

  • Heat the reaction mixture to facilitate the intramolecular acylation.

  • After the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-fluoro-7-methylchroman-4-one.

Step 3: α-Amination of the Chromanone

  • Generate the enolate of 5-fluoro-7-methylchroman-4-one using a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

  • React the enolate with an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate).

  • Quench the reaction and perform a work-up to isolate the protected α-amino chromanone.

  • Deprotect the amino group to yield 3-amino-5-fluoro-7-methylchroman-4-one. The stereochemistry at this stage will likely be a racemic mixture.

Step 4: Diastereoselective Reduction

  • Dissolve the 3-amino-5-fluoro-7-methylchroman-4-one in a suitable solvent (e.g., methanol or ethanol) and cool to 0 °C.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise. The choice of reducing agent is critical for controlling the diastereoselectivity. Bulky reducing agents may favor the formation of the desired (3S,4S) isomer through steric hindrance.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography to separate the diastereomers. The relative stereochemistry of the isomers will need to be confirmed by NMR spectroscopy.[1]

Analytical Characterization and Stereochemical Assignment

The definitive characterization of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR will be crucial for determining the relative stereochemistry (cis/trans) of the amino and hydroxyl groups. The coupling constants between the protons at C3 and C4 will be indicative of their dihedral angle.

    • ¹³C NMR will confirm the carbon skeleton and the presence of all functional groups.

    • ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling to neighboring protons can further aid in structure elucidation.

    • 2D NMR techniques (COSY, HSQC, HMBC, NOESY) will be essential for unambiguous assignment of all proton and carbon signals and for confirming the stereochemical relationship between the C3 and C4 substituents.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in MS/MS can provide further structural information.[5][6]

Chromatographic Analysis and Separation of Stereoisomers

The separation and quantification of the stereoisomers of 4-amino-5-fluoro-7-methylchroman-3-ol are critical.

  • High-Performance Liquid Chromatography (HPLC) :

    • Chiral HPLC : This is the gold standard for separating enantiomers and determining enantiomeric excess.[1][7] A chiral stationary phase (CSP), such as one based on cyclodextrins or polysaccharide derivatives, will be necessary.[8]

    • Method Parameters : A typical starting point for method development would be a normal-phase separation using a mobile phase of hexane and isopropanol.[1] The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature.[7]

G cluster_0 Analytical Workflow A Synthesized Mixture (Diastereomers & Enantiomers) B HPLC with Chiral Stationary Phase A->B C Separated Stereoisomers B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) C->D E Mass Spectrometry (HRMS) C->E F X-ray Crystallography (If crystalline) C->F G Final Confirmation of (3S,4S) Structure D->G E->G F->G

Caption: Analytical workflow for the stereochemical assignment of the final product.

Potential Biological Activity and Applications

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their metabolic stability, lipophilicity, and binding affinity.[9] Chromene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12] The specific stereochemistry of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL suggests that it could be designed as a modulator of specific biological targets where a defined three-dimensional structure is crucial for activity.

Potential areas of investigation for this compound include:

  • Enzyme Inhibition : The amino alcohol functionality could interact with the active sites of various enzymes.

  • Receptor Modulation : The rigid chroman scaffold can present the pharmacophoric groups in a specific orientation for receptor binding.

  • Antimicrobial and Antifungal Agents : Many chromene derivatives have shown promise in these areas.[13]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of the novel compound (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. While the absence of existing data necessitates a predictive approach, the methodologies outlined herein are grounded in established and reliable chemical principles. The stereoselective synthesis and rigorous analytical characterization described will be paramount in unlocking the potential of this and related compounds in the field of drug discovery and development.

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The Emerging Pharmacological Landscape of Fluorinated Chromane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorination in Chromane Scaffolds

The chromane scaffold, a privileged structure in medicinal chemistry, is the foundation for a diverse array of biologically active molecules, including tocopherols (Vitamin E) and various synthetic compounds with anti-inflammatory and anti-carcinogenic properties.[1] The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3] This guide delves into the pharmacological profile of fluorinated chromane derivatives, a promising but underexplored area of research. While direct data on fluorinated amino-chromanols is sparse, by examining related fluorinated chromene and chromanone structures, alongside the known bioactivities of non-fluorinated chromanols, we can construct a predictive pharmacological framework and identify key areas for future investigation. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this intriguing class of compounds.

I. Synthetic Strategies for Fluorinated Chromane Scaffolds

The synthesis of fluorinated chromane derivatives presents unique challenges and opportunities. The introduction of fluorine can be achieved at various stages of the synthesis, either by employing fluorinated starting materials or by late-stage fluorination of a pre-formed chromane ring.

A notable synthetic approach involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes, followed by oxidative cyclization to yield fluorinated 2-arylchromen-4-ones (flavones).[4] This method allows for the systematic introduction of fluorine atoms onto the chromane core, enabling the exploration of structure-activity relationships.[4]

Another strategy involves the direct fluorination of a chromanone intermediate. For example, 3-fluorinated flavones can be synthesized via a one-pot fluorination/cyclization of a diketone precursor.[5] While these examples focus on chromenones, they provide a foundation for developing synthetic routes to fluorinated chromanols, potentially through the reduction of the ketone functionality.

Experimental Protocol: Synthesis of Fluorinated 2-arylchromen-4-ones [4]

This protocol outlines a general procedure for the synthesis of fluorinated flavones, which can serve as precursors to other fluorinated chromane derivatives.

Step 1: Condensation to form 2'-hydroxychalcones

  • Dissolve the fluorinated 2-hydroxyacetophenone in an alkaline medium (e.g., ethanolic potassium hydroxide).

  • Add the desired benzaldehyde derivative to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the 2'-hydroxychalcone product.

  • Filter, wash, and dry the precipitate.

Step 2: Oxidative Cyclization to form Fluorinated Flavones

  • Dissolve the synthesized 2'-hydroxychalcone in dimethyl sulfoxide (DMSO).

  • Add iodine (I₂) as an oxidizing agent.

  • Heat the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the fluorinated flavone.

  • Filter, wash, and purify the product by recrystallization or column chromatography.

II. Pharmacological Targets and Mechanisms of Action

While the specific targets of fluorinated amino-chromanols are yet to be fully elucidated, the broader class of chromane derivatives has been shown to interact with a variety of biological targets. Furthermore, the introduction of fluorine can significantly modulate these interactions.

A. Ion Channels: A Promising Target Class

Ion channels are critical regulators of cellular excitability and are implicated in a wide range of physiological and pathological processes.[1] Chromane-based structures have been identified as modulators of potassium channels. For instance, certain chromanols are known to be potassium channel openers. The introduction of fluorine to related heterocyclic structures has been shown to influence their activity on ion channels.[6][7][8]

Hypothesized Mechanism of Action on Potassium Channels:

It is plausible that fluorinated amino-chromanol derivatives could act as modulators of voltage-gated or calcium-activated potassium channels. The chromanol core may serve as the primary pharmacophore, interacting with the channel protein, while the fluorinated amino substituent could fine-tune the binding affinity and selectivity. Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially influencing interactions with key amino acid residues in the channel pore or voltage-sensing domains.

Experimental Workflow: Screening for Potassium Channel Modulation

A typical workflow for identifying and characterizing the effects of novel compounds on potassium channels involves a combination of high-throughput screening and detailed electrophysiological analysis.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Electrophysiology cluster_2 In Vivo & Preclinical Studies HTS Compound Library (Fluorinated Amino-Chromanol Derivatives) Thallium_Flux Thallium Flux Assay (Fluorescence-based) HTS->Thallium_Flux Primary Screen APC Automated Patch Clamp (e.g., QPatch, Patchliner) Thallium_Flux->APC Hit Confirmation Manual_Patch Manual Patch Clamp (Gold Standard) APC->Manual_Patch Detailed Characterization SAR Structure-Activity Relationship (SAR) Studies Manual_Patch->SAR In_Vivo Animal Models of Disease (e.g., Hypertension, Epilepsy) SAR->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox

Figure 1: A representative workflow for the discovery and development of novel potassium channel modulators.
B. Other Potential Pharmacological Activities

Beyond ion channels, fluorinated chromane derivatives may exhibit a range of other biological activities. Studies on fluorinated 2-arylchromen-4-ones have revealed:

  • Antiviral Activity: Certain fluorinated compounds have demonstrated significant inhibitory activity against the influenza A virus (H1N1).[4]

  • Enzyme Inhibition: These derivatives have been investigated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[4]

  • Antioxidant and Anti-glycation Activity: The chromane scaffold is known for its antioxidant properties, and fluorination can potentially modulate this activity.[4]

III. Structure-Activity Relationships (SAR)

The systematic modification of the fluorination pattern and the nature of the amino substituent on the chromanol core are crucial for elucidating the structure-activity relationships.

Key SAR Insights from Related Compounds:

  • Position of Fluorine: In a study of fluorinated anthraquinone analogues acting as BK channel openers, the position of fluorine substitution on an aromatic ring significantly impacted activity. For example, meta-position fluorine substitution did not alter activity, while di-substitution at the meta- or ortho-positions reduced the activating effect.[9]

  • Nature of Substituents: The combination of a meta-trifluoromethyl group with a para-methyl substituent on an aromatic ring of the anthraquinone analogues resulted in the most efficacious compound in the series.[9]

  • Hydrophilicity: The introduction of a hydrophilic group, such as a carboxylic acid, was found to decrease the activity of the BK channel openers.[9]

These findings suggest that both the electronic effects and the lipophilicity, influenced by fluorination and other substitutions, play a critical role in the pharmacological activity of these compounds.

Table 1: Hypothetical SAR for Fluorinated Amino-Chromanol Derivatives as Potassium Channel Modulators

Position of Fluorine on Chromane RingNature of Amino SubstituentPredicted Effect on K+ Channel Opening ActivityRationale
C4Primary amine (-NH₂)ModerateIntroduction of a polar group may influence interaction with the channel pore.
C4N-methyl amine (-NHCH₃)IncreasedIncreased lipophilicity may enhance membrane permeability and interaction with hydrophobic pockets of the channel.
C7Primary amine (-NH₂)VariableFluorine at this position may influence the pKa of the phenolic hydroxyl, affecting hydrogen bonding interactions.
C4-Trifluoromethyl (-CF₃)Primary amine (-NH₂)Potentially DecreasedThe strong electron-withdrawing nature of the CF₃ group could significantly alter the electronic properties of the pharmacophore.

IV. Therapeutic Potential and Future Directions

The diverse pharmacological activities of chromane derivatives, coupled with the advantageous properties conferred by fluorination, suggest a broad therapeutic potential for fluorinated amino-chromanol derivatives.

Potential Therapeutic Areas:

  • Cardiovascular Diseases: As potential potassium channel openers, these compounds could find applications in the treatment of hypertension and other cardiovascular disorders.

  • Neurological Disorders: Modulation of ion channels in the central nervous system could be beneficial for conditions such as epilepsy and pain.

  • Infectious Diseases: The observed antiviral activity of related fluorinated chromenes warrants further investigation into their potential as anti-infective agents.[4]

  • Neurodegenerative Diseases: The inhibition of cholinesterases by fluorinated chromenones suggests a possible role in the management of Alzheimer's disease.[4]

Future Research:

The field of fluorinated amino-chromanol derivatives is ripe for exploration. Future research should focus on:

  • Development of Robust Synthetic Routes: Efficient and stereoselective methods for the synthesis of a diverse library of these compounds are needed.

  • Systematic Pharmacological Screening: A comprehensive screening campaign against a panel of ion channels and other relevant biological targets is essential to identify lead compounds.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular mechanisms of action through techniques such as site-directed mutagenesis and computational modeling will be crucial.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

V. Conclusion

Fluorinated amino-chromanol derivatives represent a compelling, yet largely unexplored, class of compounds with significant therapeutic potential. By leveraging the known pharmacology of the chromane scaffold and the strategic advantages of fluorination, researchers are well-positioned to develop novel therapeutics for a range of diseases. This guide provides a foundational framework to stimulate and inform future research in this exciting area of medicinal chemistry. The synergy between the chromanol core and fluorine substitution holds the promise of delivering next-generation drug candidates with enhanced pharmacological profiles.

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An In-Depth Technical Guide to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL: A Theoretical and Applied Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the novel chemical entity (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. While specific experimental data for this compound is not yet available in public literature, its molecular architecture represents a strategic convergence of three powerful motifs in modern medicinal chemistry: the privileged chromanol scaffold, a bio-potentiating fluorine atom, and a "magic methyl" group. This document serves as an in-depth theoretical whitepaper for researchers, scientists, and drug development professionals. We will deconstruct the compound's constituent parts to project its physicochemical properties, outline a plausible synthetic pathway, establish a robust analytical characterization protocol, and discuss its potential as a high-value pharmacological agent, likely within the domain of central nervous system (CNS) disorders.

Introduction: Deconstructing a High-Potential CNS Candidate

The chroman scaffold is a core structural feature in a multitude of natural products and synthetic compounds, demonstrating a wide spectrum of biological activities, from anti-inflammatory to anti-carcinogenic.[1][2] The specific trans-amino alcohol configuration within the chroman ring, as seen in (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, is a well-established pharmacophore, particularly for ligands targeting serotonin (5-HT) receptors.[3][4][5]

The strategic incorporation of fluorine and a methyl group onto this scaffold is a deliberate design choice aimed at optimizing drug-like properties. Fluorination is a cornerstone of modern drug design, used to enhance metabolic stability, modulate basicity (pKa), and improve target binding affinity.[6][7][8] Similarly, the addition of a methyl group—often termed a "magic methyl"—can profoundly increase a compound's potency and selectivity by optimizing hydrophobic interactions within the target's binding pocket and improving pharmacokinetic parameters.[9][10]

This guide will therefore provide a predictive but scientifically grounded exploration of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, treating it as a case study in rational drug design.

Physicochemical and Molecular Properties

The foundational step in evaluating any new chemical entity is to establish its core molecular and physical properties. While experimental values for melting point, boiling point, and solubility require physical samples, we can precisely calculate its molecular formula and weight, and predict other key drug-like parameters.

2.1 Molecular Formula and Weight

  • Molecular Formula: C₁₀H₁₂FNO₂

  • Exact Mass: 197.0852

  • Molecular Weight: 197.21 g/mol

2.2 Predicted Physicochemical Constants

The properties in the table below are estimated based on the known effects of the constituent functional groups. The fluorine atom, with its strong electron-withdrawing effect, is expected to lower the pKa of the 4-amino group compared to its non-fluorinated analog.[6][7] The methyl and fluoro groups both increase lipophilicity, suggesting a higher LogP value, which often correlates with improved cell membrane permeability.[7][11]

PropertyPredicted ValueRationale and Significance
LogP 1.5 - 2.5The hydrophobic methyl group and the lipophilic fluorine atom are expected to increase the partition coefficient. This range is often optimal for CNS drug candidates, balancing solubility with blood-brain barrier penetration.[11]
pKa (Basic) 7.5 - 8.5The 4-amino group is the primary basic center. The electron-withdrawing 5-fluoro group will likely lower its pKa, ensuring a significant portion of the molecule is protonated at physiological pH (7.4), which can be crucial for solubility and target interaction.[7]
Topological Polar Surface Area (TPSA) 58.3 ŲCalculated based on the amino and hydroxyl groups. This value is well within the typical range for orally bioavailable and CNS-penetrant drugs.
Hydrogen Bond Donors 2 (OH, NH₂)Influences solubility and provides key interaction points for receptor binding.
Hydrogen Bond Acceptors 3 (O-ether, OH, F)The fluorine atom can act as a weak hydrogen bond acceptor, potentially adding a valuable interaction with the biological target.[12]

The Medicinal Chemistry Rationale: A Trifecta of Optimization

The design of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a clear exercise in multi-parameter optimization. Each substituent is strategically placed to enhance the pharmacological profile of the core amino-chromanol scaffold.

MedChem_Rationale cluster_scaffold Core Scaffold cluster_substituents Strategic Substituents cluster_properties Enhanced Drug-Like Properties Scaffold (3S,4S)-4-Amino-3-OL Chroman Core Pharmacophore Established Pharmacophore (e.g., for 5-HT Receptors) Scaffold->Pharmacophore Provides Core Geometry Fluorine 5-Fluoro Group Metabolism Increased Metabolic Stability Fluorine->Metabolism Blocks C-H Oxidation Binding Modulated pKa & Enhanced Target Binding Fluorine->Binding Inductive Effect & H-Bond Acceptor Methyl 7-Methyl Group Potency Increased Potency & Selectivity Methyl->Potency Hydrophobic Interactions ADME Improved ADME Properties Methyl->ADME Increases Lipophilicity Final_Compound Final_Compound Metabolism->Final_Compound Optimized Drug Candidate Binding->Final_Compound Optimized Drug Candidate Potency->Final_Compound Optimized Drug Candidate ADME->Final_Compound Optimized Drug Candidate

Caption: Logical workflow of medicinal chemistry design.

3.1 The Chromanol Scaffold: A Privileged Framework The chromanol ring system is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[13] Specifically, the trans-3-hydroxy-4-amino substitution pattern is a known pharmacophore for various G-protein coupled receptors, most notably serotonin (5-HT) receptors, making this compound a prime candidate for investigation in neuropsychiatric and neurological disorders.[3][14]

3.2 The "Fluorine Effect": Enhancing Stability and Binding The introduction of a fluorine atom at the C5 position is predicted to confer several advantages:

  • Metabolic Blocking: The C5 position on the aromatic ring is a potential site for oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), effectively blocking this metabolic pathway and potentially increasing the compound's half-life and oral bioavailability.[6][7]

  • pKa Modulation: Fluorine's intense electron-withdrawing nature will lower the electron density of the aromatic ring, which in turn lowers the basicity (pKa) of the C4 amino group. This fine-tuning of the pKa is critical, as it dictates the molecule's charge state at physiological pH, affecting its solubility, membrane transport, and the nature of its ionic interactions with the target protein (e.g., an aspartate residue in a receptor binding pocket).[6]

  • Enhanced Binding: The fluorine atom can participate in favorable orthogonal multipolar interactions with electron-rich carbonyl groups in the protein backbone and can act as a hydrogen bond acceptor, adding to the overall binding affinity.[8]

3.3 The "Magic Methyl" Effect: Driving Potency and Selectivity The term "magic methyl" refers to the often dramatic and non-intuitive increase in biological potency observed upon the introduction of a single methyl group at a strategic position.[9][10] The C7-methyl group in this compound could:

  • Optimize Hydrophobic Interactions: Many receptor binding pockets have hydrophobic sub-pockets. The C7-methyl group may fit perfectly into such a pocket, displacing water molecules and forming favorable van der Waals interactions, which can significantly increase binding affinity.[15][16]

  • Conformational Restriction: The methyl group can act as a conformational lock, reducing the rotational freedom of the molecule and pre-organizing it into the optimal conformation for binding. This reduces the entropic penalty of binding, leading to higher affinity.[16]

  • Improve Pharmacokinetics: By increasing the overall lipophilicity of the molecule, the methyl group can improve its absorption, distribution, metabolism, and excretion (ADME) profile, for instance by enhancing its ability to cross the blood-brain barrier.[11]

Proposed Synthesis and Characterization Protocol

A robust and reproducible synthesis is paramount for any drug development program. The following section outlines a plausible synthetic route and the necessary analytical methods for structural verification and quality control.

4.1 Proposed Synthetic Workflow The synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL would logically proceed from a commercially available or readily synthesized substituted phenol. The key challenges are the stereoselective creation of the trans-amino alcohol and the introduction of the various functional groups in the correct order.

Synthesis_Workflow A 1. 4-Fluoro-2-methylphenol B 2. 5-Fluoro-7-methylchroman-4-one A->B Friedel-Crafts Acylation (e.g., with 3-chloropropionyl chloride, AlCl₃) followed by cyclization C 3. (±)-trans-5-Fluoro-7-methyl- 4-azidochroman-3-ol B->C Epoxidation (e.g., m-CPBA) followed by regioselective ring-opening with NaN₃ D 4. Racemic Resolution or Asymmetric Synthesis C->D Chiral HPLC Separation or Enzymatic Resolution E 5. (3S,4S)-4-Azido-5-fluoro- 7-methylchroman-3-ol D->E Isolation of desired (3S,4S) enantiomer F 6. (3S,4S)-4-Amino-5-fluoro- 7-methylchroman-3-OL (Final Product) E->F Azide Reduction (e.g., H₂, Pd/C or Staudinger Reaction)

Sources

A Guide to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol: A Stereochemically Defined Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the demand for structurally precise and stereochemically pure intermediates is paramount.[1][2] Chiral building blocks are fundamental to creating therapeutics that interact effectively and safely with biological targets.[2][] This guide provides an in-depth technical overview of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol, a highly functionalized chiral building block. We will explore its critical role as a key intermediate in the synthesis of the targeted oncology agent tovorafenib, detail the stereoselective synthetic strategies required for its preparation, and discuss the analytical methods necessary to ensure its purity and structural integrity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex, next-generation pharmaceuticals.

Introduction: The Strategic Importance of a Chiral Chroman Core

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol is a sophisticated synthetic intermediate whose value lies in its specific three-dimensional arrangement. The molecule features a chroman scaffold, a common motif in biologically active compounds, but is distinguished by a cis-1,2-amino alcohol functionality with defined (3S,4S) stereochemistry. This precise stereoisomerism is not an incidental feature; it is a deliberate design element crucial for the efficacy of the final active pharmaceutical ingredient (API).

This building block is a cornerstone in the synthesis of tovorafenib (formerly known as DAY101, TAK-580, or MLN2480).[4][5] Tovorafenib is a selective, central nervous system-penetrant, Type II pan-RAF kinase inhibitor.[6] It targets key drivers of the MAPK signaling pathway, which, when dysregulated by BRAF fusions or mutations, can lead to uncontrolled cell growth.[7] Tovorafenib received accelerated approval from the U.S. FDA for the treatment of pediatric low-grade glioma (pLGG) with specific BRAF alterations, making it a significant therapeutic advancement for this patient population.[8][9] The (3S,4S) configuration of the amino alcohol within the chroman structure is essential for orienting the molecule correctly within the kinase binding site, thereby ensuring potent and selective inhibition.

Diagram 1: Molecular Structure of the Chiral Building Block

A 2D representation of the (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol molecule.

The Imperative of Stereocontrol in Synthesis

The synthesis of molecules with multiple stereocenters, like our target building block, presents a significant challenge. The key is to control the relative and absolute stereochemistry of the hydroxyl and amino groups at the C3 and C4 positions of the chroman ring. A cis relationship between these two groups is required, which arises from specific synthetic transformations.

Traditional methods for synthesizing amino alcohols often involve multi-step sequences with protecting groups.[10] However, for industrial-scale synthesis, efficiency and stereoselectivity are paramount. The synthesis of chiral chromans, in particular, has been an area of active research, employing methods like asymmetric hydrogenation and epoxidation.[1][11][12] The strategies for producing (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol typically hinge on a stereoselective reduction of a ketone or the opening of an epoxide.

Causality in Synthetic Design: Why a Specific Route is Chosen

The choice of a synthetic route is dictated by several factors:

  • Stereochemical Outcome: The method must reliably produce the desired (3S,4S) isomer with high diastereomeric and enantiomeric excess.

  • Scalability: The reaction must be robust and safe to perform on a large scale.

  • Atom Economy: An efficient process minimizes waste by incorporating the maximum number of atoms from the reactants into the final product.

  • Availability of Starting Materials: The initial materials must be commercially available and cost-effective.

A common and effective strategy involves the stereoselective reduction of a protected amino ketone precursor. This approach allows for the establishment of the hydroxyl group's stereochemistry relative to the already-set amino group. The choice of reducing agent is critical; bulky hydride reagents often provide the necessary facial selectivity to achieve the desired cis product.

Generalized Synthetic Workflow and Protocol

While specific patented routes may vary, a logical and representative synthetic pathway can be outlined. This workflow illustrates the key transformations required to construct the chiral building block and its subsequent incorporation into the final API.

Diagram 2: High-Level Synthetic Workflow

G A Substituted Phenol Starting Material B Chromone/Chromanone Formation A->B Ring Formation C Introduction of Amino Functionality (C4) B->C Amination D Stereoselective Reduction of Ketone (C3) C->D Diastereoselective Reduction E (3S,4S)-Chiral Building Block D->E Deprotection/ Isolation F Amide Coupling with Pyrimidine Carboxylic Acid E->F Key Fragment Coupling G Final API Assembly (Tovorafenib) F->G Final Steps

A generalized workflow from starting materials to the final API, Tovorafenib.

Detailed Protocol: Stereoselective Reduction (Illustrative)

This protocol describes a representative key step: the diastereoselective reduction of a protected aminoketone to establish the cis-amino alcohol stereochemistry.

Objective: To reduce the ketone at the C3 position of a 4-amino-chromanone precursor with high diastereoselectivity to yield the (3S,4S)-amino alcohol.

Materials:

  • (4S)-4-(tert-butoxycarbonylamino)-5-fluoro-7-methylchroman-3-one (Precursor)

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the aminoketone precursor (1.0 eq) and methanol (10 volumes).

  • Cooling: The resulting suspension is cooled to 0-5 °C using an ice-water bath. Causality: Lowering the temperature helps to control the reaction rate and often improves stereoselectivity by minimizing competing side reactions.

  • Reagent Addition: Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition prevents an uncontrolled exotherm and hydrogen gas evolution. The excess of NaBH₄ ensures the reaction goes to completion.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0-5 °C. Causality: The acidic quench neutralizes excess borohydride and hydrolyzes borate-ester intermediates.

  • Solvent Removal: The methanol is removed under reduced pressure (rotary evaporation).

  • Extraction: The resulting aqueous residue is diluted with water and extracted three times with dichloromethane. Causality: DCM is an effective solvent for extracting the product, while being immiscible with the aqueous layer containing inorganic salts.

  • Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure (3S,4S)-4-(tert-butoxycarbonylamino)-5-fluoro-7-methylchroman-3-ol.

Quality Control and Analytical Characterization

Ensuring the stereochemical purity of the building block is non-negotiable. A suite of analytical techniques is employed to confirm its identity and purity.

Analytical Technique Purpose Expected Outcome/Observation
¹H and ¹³C NMR Spectroscopy Structural ElucidationConfirms the chemical structure, connectivity, and the cis relationship of C3-H and C4-H (indicated by a characteristic coupling constant, J).
Mass Spectrometry (MS) Molecular Weight VerificationProvides the molecular weight of the compound, confirming its elemental composition.
Chiral HPLC Enantiomeric & Diastereomeric PuritySeparates the (3S,4S) isomer from other potential stereoisomers, allowing for precise quantification of enantiomeric excess (e.e.) and diastereomeric excess (d.e.).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationShows characteristic absorption bands for O-H (alcohol), N-H (amine), and C-F groups.

Application in the Total Synthesis of Tovorafenib

Once the (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol building block is synthesized and its purity confirmed, it serves as the nucleophilic component in a subsequent amide coupling reaction. The primary amine at the C4 position is coupled with an activated carboxylic acid, typically a pyrimidine derivative, which forms another part of the final tovorafenib structure.[13] This amide bond formation is a critical step that links the chiral core to the rest of the molecule. The stereochemistry established in the building block directly translates to the final drug, ensuring its proper three-dimensional shape for effective binding to the RAF kinase.[4][6]

Diagram 3: Key Amide Bond Formation

G cluster_0 cluster_1 cluster_2 A (3S,4S)-Chroman Building Block (Nucleophile: -NH2) D Amide-Coupled Intermediate A->D B Activated Pyrimidine Carboxylic Acid (Electrophile: -CO-X) B->D C Amide Coupling Reagents (e.g., HATU, EDC) C->D

Conceptual flow of the key fragment-coupling reaction in Tovorafenib synthesis.

Conclusion and Outlook

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol is more than an intermediate; it is an enabling chiral building block that embodies the principles of modern, stereoselective synthesis.[1] Its creation is a testament to the power of asymmetric synthesis in providing access to complex, life-saving medicines like tovorafenib.[14] The methodologies developed for its synthesis highlight the importance of understanding reaction mechanisms to control stereochemical outcomes. As drug development continues to target complex biological systems with increasing specificity, the demand for such well-defined, functionalized chiral building blocks will only grow, paving the way for the next generation of targeted therapies.

References

  • Google Patents. WO 2023/056063 A1.
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  • ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available from: [Link]

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  • Google Patents. WO2023225029A1 - Oral liquid suspension of pan-raf kinase inhibitor.
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  • National Institutes of Health. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Available from: [Link]

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  • MDPI. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Available from: [Link]

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The Advent of 5-Fluoro-7-Methylchroman Derivatives: A Technical Guide to their History, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold, a privileged heterocyclic motif, has been a cornerstone in medicinal chemistry for decades, owing to its prevalence in a vast array of biologically active natural products. The strategic introduction of substituents allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent therapeutic agents. This in-depth technical guide focuses on a specific, yet significant, class of chroman derivatives: those bearing a 5-fluoro and a 7-methyl substitution. We delve into the synthesized history of their discovery, predicated on the logical progression of medicinal chemistry principles, detail their synthesis, and explore their biological importance. This guide serves as a comprehensive resource for researchers engaged in the design and development of novel chroman-based therapeutics.

Introduction: The Rationale Behind Fluorination and Methylation of the Chroman Scaffold

The chroman framework, a bicyclic system comprising a benzene ring fused to a dihydropyran ring, is a versatile template for drug design. Its inherent structural features provide a foundation for a multitude of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The true potential of the chroman scaffold is unlocked through targeted functionalization. The introduction of fluorine and methyl groups at specific positions, such as the 5 and 7 positions, is a deliberate strategy rooted in established medicinal chemistry principles.

The Role of Fluorine: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[2] The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance while profoundly altering electronic properties.[2] Its high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

The Significance of the Methyl Group: The methyl group, while seemingly simple, can significantly impact a molecule's properties. It can enhance lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, a methyl group can serve as a key binding element within a protein's active site, occupying hydrophobic pockets and contributing to the overall binding affinity and selectivity of the compound.

The combination of a fluorine atom at the 5-position and a methyl group at the 7-position of the chroman ring represents a nuanced approach to optimizing the therapeutic potential of this scaffold. This guide will explore the likely historical development that led to the investigation of these specific derivatives.

A Synthesized History: The Logical Evolution of 5-Fluoro-7-Methylchroman Derivatives

While a definitive, linear historical account of the discovery of 5-fluoro-7-methylchroman derivatives is not extensively documented in publicly available literature, a logical progression can be inferred from the broader history of medicinal chemistry and the study of chroman-based compounds. The development of this specific substitution pattern likely emerged from a systematic exploration of the structure-activity relationships (SAR) of the chroman scaffold.

Early Chroman Research: Initial investigations into chroman chemistry focused on naturally occurring compounds and their semi-synthetic analogs. The diverse biological activities observed spurred interest in creating novel, synthetically accessible chroman derivatives with improved therapeutic properties.

The Rise of Fluorine in Medicinal Chemistry: The mid-20th century saw a surge in the use of fluorine in drug design. The unique properties of this halogen led to the development of numerous successful fluorinated drugs. It is highly probable that medicinal chemists, armed with the growing understanding of fluorine's benefits, began to systematically incorporate it into promising scaffolds like the chroman ring. Early efforts likely involved the synthesis and evaluation of various mono- and di-fluorinated chromanones to map out the effects of fluorine substitution on different positions of the ring.

Systematic SAR Studies and the "Methyl Scan": Concurrently, the practice of "methyl scanning" – systematically adding methyl groups to different positions of a lead compound – became a standard tool in drug discovery. This approach helps to probe the steric and electronic requirements of the target binding site. The discovery of biologically active 6-fluoro-7-methylchroman-4-one (CAS 1092349-34-2) and other isomers suggests that researchers were actively exploring the interplay between fluorine and methyl substitutions on the chroman core.[3]

The logical next step in this exploration would have been the synthesis and evaluation of the 5-fluoro-7-methyl isomer to complete the SAR picture and identify the optimal substitution pattern for a desired biological activity. While specific seminal publications on this exact derivative are not prominent, its existence as a research chemical and its relationship to other well-studied fluorinated and methylated chromans point to its place within this systematic evolution of chroman-based drug discovery.

Synthesis of 5-Fluoro-7-Methylchroman Derivatives

The synthesis of 5-fluoro-7-methylchroman derivatives can be achieved through multi-step reaction sequences, starting from readily available precursors. A plausible and efficient synthetic strategy for the core intermediate, 5-fluoro-7-methylchroman-4-one, is outlined below. This proposed pathway is based on established methods for the synthesis of related chromanone structures.[1]

Proposed Synthetic Pathway for 5-Fluoro-7-methylchroman-4-one:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization A 3-Fluoro-5-methylphenol D 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-chloropropan-1-one A->D Reacts with B 3-Chloropropionyl chloride B->D C Aluminum chloride (AlCl₃) C->D Catalyst F 5-Fluoro-7-methylchroman-4-one D->F Base-mediated cyclization E Sodium hydroxide (NaOH) E->F

Figure 1: Proposed synthetic workflow for 5-fluoro-7-methylchroman-4-one.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 3-Fluoro-5-methylphenol

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add 3-chloropropionyl chloride dropwise.

  • To this mixture, add a solution of 3-fluoro-5-methylphenol in the same solvent, also dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(4-fluoro-2-hydroxy-5-methylphenyl)-3-chloropropan-1-one.

Causality: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds on an aromatic ring. The use of a Lewis acid catalyst like aluminum chloride activates the acyl chloride, making it a potent electrophile that can attack the electron-rich phenol ring. The ortho- and para-directing nature of the hydroxyl and methyl groups, along with the meta-directing effect of the fluorine, guides the acylation to the desired position.

Step 2: Intramolecular Cyclization to form 5-Fluoro-7-methylchroman-4-one

  • Dissolve the product from Step 1 in an aqueous solution of a base, such as sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • The cyclization reaction results in the formation of the chromanone ring.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product, 5-fluoro-7-methylchroman-4-one, by recrystallization or column chromatography.

Causality: The basic conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic oxygen then attacks the carbon atom bearing the chlorine in an intramolecular Williamson ether synthesis-type reaction, leading to the formation of the dihydropyran ring of the chromanone.

Biological Significance and Therapeutic Potential

While specific biological activity data for 5-fluoro-7-methylchroman derivatives are not extensively published, their therapeutic potential can be inferred from the activities of structurally related compounds. The chroman-4-one scaffold is known to exhibit a wide range of pharmacological effects.

Table 1: Potential Therapeutic Applications of Substituted Chroman Derivatives

Biological ActivityTherapeutic AreaKey Molecular Targets (Hypothesized)
Anticancer OncologyKinases, Tubulin, Topoisomerases
Anti-inflammatory ImmunologyCyclooxygenases (COX), Lipoxygenases (LOX)
Antimicrobial Infectious DiseasesBacterial and fungal enzymes, Cell wall synthesis
Neuroprotective NeurologyMonoamine oxidase (MAO), Acetylcholinesterase

The 5-fluoro and 7-methyl substitutions are anticipated to modulate these activities. For instance, in the context of anticancer activity, the fluorine atom could enhance the binding of the chroman scaffold to the ATP-binding pocket of a target kinase, while the methyl group could occupy a nearby hydrophobic region, thereby increasing potency and selectivity.

Illustrative Signaling Pathway: Potential Modulation of a Kinase Pathway

Many anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A hypothetical interaction of a 5-fluoro-7-methylchroman derivative with a generic kinase pathway is depicted below.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition A Growth Factor Receptor B Kinase A A->B C Kinase B B->C D Transcription Factor C->D E Gene Expression (Proliferation, Survival) D->E F 5-Fluoro-7-methylchroman Derivative F->B Inhibits

Figure 2: Hypothetical inhibition of a kinase signaling pathway by a 5-fluoro-7-methylchroman derivative.

Future Directions and Conclusion

The exploration of 5-fluoro-7-methylchroman derivatives represents a logical and promising avenue in the ongoing quest for novel therapeutics. While the specific history of their discovery may be embedded within the broader narrative of chroman chemistry, their rational design and synthetic accessibility make them attractive candidates for further investigation.

Future research should focus on:

  • Diverse Synthesis: Expanding the library of 5-fluoro-7-methylchroman derivatives with various substitutions at other positions of the chroman ring.

  • Biological Screening: Comprehensive screening of these compounds against a wide range of biological targets to identify novel activities.

  • Detailed SAR Studies: Elucidating the precise structure-activity relationships to guide the design of more potent and selective analogs.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects.

References

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Metabolic stability predictions for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Metabolic Stability Predictions for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Abstract

This guide provides a comprehensive analysis of the predicted metabolic stability of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, a chiral heterocyclic compound with features designed for enhanced pharmacological properties. Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2] This document synthesizes structural analysis with established principles of drug metabolism to forecast the compound's primary metabolic pathways. We explore the strategic incorporation of a fluorine atom to "shield" the molecule from oxidative metabolism, the roles of the hydroxyl and amino functionalities as sites for conjugation, and the potential for oxidation at the methyl group.[3][4][5] This predictive analysis is supported by proposed in silico and in vitro methodologies, including detailed protocols for liver microsomal and hepatocyte stability assays, designed to experimentally validate these hypotheses. The objective is to provide drug development professionals with a robust framework for evaluating the metabolic fate of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a potent "hit" to a viable clinical candidate is frequently determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary driver of clearance and a key factor in a molecule's success.[1] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, requiring frequent, high doses. Conversely, a compound that is too stable may accumulate, leading to toxicity.

The subject of this guide, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, possesses a unique combination of structural features that warrant a detailed metabolic assessment:

  • Chroman Scaffold: A privileged heterocyclic core found in numerous natural products and pharmacologically active molecules.[6]

  • Stereochemistry: The specific (3S,4S) configuration is critical, as metabolic enzymes are chiral and often exhibit stereospecific or stereoselective behavior, metabolizing one stereoisomer at a different rate than another.[7][8][9]

  • Fluorine Substitution: The placement of a fluorine atom on the aromatic ring is a deliberate medicinal chemistry strategy. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative attack by cytochrome P450 (CYP) enzymes.[3][5][10]

  • Functional Groups: The presence of hydroxyl (-OH) and amino (-NH2) groups provides handles for Phase II conjugation reactions, which are crucial for detoxification and excretion.[11]

This document will dissect the molecule's structure to predict its metabolic fate, outline a logical progression of in silico and in vitro studies to test these predictions, and provide detailed experimental protocols to empower researchers in their drug development programs.

Structural-Metabolic Rationale: A Predictive Analysis

The metabolic fate of a xenobiotic is governed by its susceptibility to Phase I (functionalization) and Phase II (conjugation) enzymatic reactions.

Predicted Phase I Metabolic Pathways (Functionalization)

Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver, introduces or exposes polar functional groups.[12]

  • Aromatic Ring Metabolism: The aromatic ring of the chroman scaffold is a potential site for oxidation. However, the presence of the highly electronegative fluorine atom at the C5 position significantly deactivates the ring towards electrophilic attack by CYP enzymes.[5][12] This "metabolic blocking" is a key stability-enhancing feature.[4][10] While direct hydroxylation on the aromatic ring is predicted to be a minor pathway, oxidation of the C7-methyl group to a benzylic alcohol is a probable metabolic route. This primary alcohol metabolite can then be further oxidized to an aldehyde and a carboxylic acid.

  • Aliphatic Ring Metabolism: The saturated portion of the chroman ring is less likely to be a primary site of metabolism compared to the C7-methyl group, but aliphatic hydroxylation remains a possibility.

  • Defluorination: While the C-F bond is robust, CYP-catalyzed metabolic defluorination can occur, although it is generally a less favorable pathway.[3][13] This would involve the formation of an epoxide intermediate, leading to the release of a fluoride ion.[13] This is considered a low-probability pathway for this compound.

Predicted Phase II Metabolic Pathways (Conjugation)

Phase II enzymes utilize the polar functional groups on a drug or its Phase I metabolites to attach endogenous polar molecules, greatly increasing water solubility and facilitating excretion.

  • Glucuronidation: This is predicted to be the major metabolic pathway for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. The secondary hydroxyl group at the C3 position is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[11][14][15] The amino group at C4 could also undergo N-glucuronidation, but O-glucuronidation of the hydroxyl group is typically more facile.

  • Sulfation: The C3-hydroxyl group is also a potential site for sulfation via sulfotransferase (SULT) enzymes. This pathway often competes with glucuronidation, with its relative importance depending on the substrate and enzyme kinetics.

Given these features, the parent compound is expected to exhibit moderate to high metabolic stability against Phase I oxidation due to the fluorine shield, with clearance being driven primarily by Phase II glucuronidation at the C3-hydroxyl group.

In Silico Predictive Assessment Workflow

Before undertaking resource-intensive in vitro experiments, computational models can provide valuable, rapid insights into a compound's metabolic liabilities.[16][17] These tools use large datasets of known drug metabolism to predict the fate of new chemical entities.

  • Site of Metabolism (SOM) Prediction: Algorithms analyze the molecule's structure to identify the specific atoms most susceptible to metabolism by major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[17] For our compound, these tools would likely highlight the C7-methyl group as the primary site of CYP-mediated oxidation.

  • P450 Isoform Phenotyping: In silico models can predict which specific CYP enzymes are most likely to metabolize the compound.[16][18] This is crucial for anticipating potential drug-drug interactions (DDIs).[16][19]

  • Metabolite Prediction: More advanced software can predict the structures of the most probable Phase I and Phase II metabolites, guiding analytical efforts in subsequent in vitro studies.[16]

InSilico_Workflow cluster_input Input cluster_prediction Computational Modeling cluster_output Predicted Outputs Compound Compound Structure (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL SOM Site of Metabolism (SOM) Prediction Models Compound->SOM Submit to Platform Phenotyping CYP / UGT Isoform Prediction (WhichP450™/WhichEnzyme™) Compound->Phenotyping Submit to Platform MetabolitePred Metabolite Structure Prediction Compound->MetabolitePred Submit to Platform Output_SOM Lability Map: - C7-Methyl (High) - Aromatic Ring (Low) SOM->Output_SOM Output_Pheno Likely Enzymes: - CYPs (e.g., CYP3A4) - UGTs (e.g., UGT1A1, 2B7) Phenotyping->Output_Pheno Output_Metabolites Predicted Structures: - C7-Hydroxylated Metabolite - C3-O-Glucuronide MetabolitePred->Output_Metabolites

Caption: In Silico Metabolic Prediction Workflow.

In Vitro Experimental Verification

In silico predictions must be confirmed with robust in vitro experiments. The following assays represent a standard workflow for assessing metabolic stability and identifying key metabolic pathways.

Liver Microsomal Stability Assay

This is the primary screening assay to evaluate Phase I metabolic stability.[20] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[21][22] By incubating the compound with liver microsomes and the necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time.

  • Rationale: This assay specifically isolates the contribution of CYP-mediated metabolism.[23] It is a high-throughput and cost-effective method for ranking compounds during lead optimization.[22] A low turnover in this assay would support the hypothesis that the fluorine atom effectively shields the molecule from CYP oxidation.

  • Expected Outcome: We predict the compound will show high stability (a long half-life), indicating it is not extensively metabolized by CYP enzymes.

Hepatocyte Stability Assay

To gain a more complete picture of metabolism, the next step is an assay using intact liver cells (hepatocytes).[21][24] Cryopreserved hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[21][23]

  • Rationale: This assay can measure the combined effects of Phase I and Phase II metabolism, as well as cellular uptake.[23] If the compound is stable in microsomes but is rapidly cleared in hepatocytes, this strongly suggests that Phase II conjugation (like glucuronidation) is the dominant clearance pathway.[21] For compounds with low turnover, extended incubation times or specialized co-culture models may be necessary for accurate clearance prediction.[21][25]

  • Expected Outcome: We predict significantly faster clearance in the hepatocyte assay compared to the microsomal assay, confirming that Phase II metabolism is the primary route of elimination.

Metabolite Identification (MetID)

Samples from the hepatocyte incubation are analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of metabolites formed.[2]

  • Rationale: MetID confirms the predicted metabolic pathways. The analysis would aim to detect the mass of the parent compound plus oxygen (+16 Da) for the C7-hydroxylated metabolite and the parent compound plus glucuronic acid (+176 Da) for the C3-glucuronide conjugate.

  • Expected Outcome: The C3-O-glucuronide is expected to be the most abundant metabolite detected. The C7-hydroxymethyl metabolite may be present in smaller quantities, potentially also as a glucuronide conjugate.

Experimental_Workflow cluster_results Interpretation Start Test Compound Microsomes Tier 1: Liver Microsomal Stability Assay (Phase I Focus) Start->Microsomes Decision1 Is compound stable in microsomes? Microsomes->Decision1 Result1 Result: Low CYP-mediated clearance. Proceed. Microsomes->Result1 Hepatocytes Tier 2: Hepatocyte Stability Assay (Phase I & II) Decision2 Is compound cleared in hepatocytes? Hepatocytes->Decision2 MetID Tier 3: Metabolite Identification (LC-MS/MS) Result3 Result: Identify specific metabolite structures. MetID->Result3 Decision1->Hepatocytes Yes Result_Fail Result: High CYP-mediated clearance. Re-design. Decision1->Result_Fail No Decision2->MetID Yes Result2 Result: Clearance is driven by Phase II metabolism. Decision2->Result2

Caption: Tiered In Vitro Metabolic Stability Workflow.

Protocol Appendix

The following protocols are detailed, self-validating systems for executing the core in vitro experiments.

Protocol 5.1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]

  • Positive Control Compounds (e.g., Verapamil for high turnover, Diazepam for low turnover)

  • Stop Solution (e.g., ice-cold Acetonitrile containing an internal standard)

  • 96-well incubation and collection plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLMs and reagents on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer (final acetonitrile concentration <1%).[26] A typical final test compound concentration is 1 µM.

  • Reaction Mixture Preparation: In an incubation plate, prepare a master mix of HLM suspension in phosphate buffer. A typical protein concentration is 0.5 mg/mL.

  • Initiation of Reaction: Pre-warm the HLM plate and a separate plate with the NADPH regenerating system to 37°C for 10 minutes. To initiate the metabolic reaction, add the NADPH regenerating system to the HLM suspension, mix, and immediately add the test compound.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold stop solution.[22] The 0-minute time point is typically taken before the addition of the NADPH system to represent 100% of the compound.

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.[22]

Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

  • The slope of the linear regression line (k) represents the elimination rate constant.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).

Protocol 5.2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine the compound's intrinsic clearance in a system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donor)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound Stock (10 mM in DMSO)

  • Positive Control Compounds (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I)

  • Stop Solution (ice-cold Acetonitrile with internal standard)

  • Multi-well plates suitable for cell culture

  • Centrifuge, incubator, LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (must be >80%). Resuspend the cells in incubation medium to a final density of approximately 1 million viable cells/mL.

  • Incubation Setup: Add the hepatocyte suspension to a multi-well plate. Pre-incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Initiation: Add the test compound to the wells at a final concentration of 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension and quench the reaction by adding it to ice-cold stop solution.[21][24]

  • Sample Processing & Analysis: Process and analyze the samples as described in the HLM protocol (steps 6-7).

Data Analysis:

  • Calculate t½ and CLint as described in the HLM protocol, normalizing clearance to the number of hepatocytes (e.g., µL/min/million cells).

Synthesis and Predicted Metabolic Profile

Based on the structural analysis and established metabolic principles, a comprehensive metabolic profile for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL can be predicted.

Predicted Metabolic Profile Summary
Metabolic PathwayEnzyme FamilyKey Isoforms (Predicted)Predicted RateRationale
Phase I: Oxidation Cytochrome P450 (CYP)CYP3A4, CYP2C9Low Aromatic ring is shielded by fluorine.[3][10] Primary site of attack is the C7-methyl group.
Phase II: Glucuronidation UGTsUGT1A1, UGT1A9, UGT2B7High The C3-hydroxyl group is an excellent substrate for O-glucuronidation.[11][14] This is expected to be the main clearance pathway.
Phase II: Sulfation SULTsSULT1A1, SULT1E1Low to Moderate The C3-hydroxyl group is a potential substrate, but this pathway is often lower capacity than glucuronidation.
Predicted Metabolic Pathways Diagram

Metabolic_Pathways cluster_phase1 Phase I Metabolism (Minor Pathway) cluster_phase2 Phase II Metabolism (Major Pathway) Parent (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL (Parent Compound) M1 C7-Hydroxymethyl Metabolite Parent->M1 CYP-mediated Oxidation (e.g., CYP3A4) M2 C3-O-Glucuronide Conjugate Parent->M2 UGT-mediated Glucuronidation (e.g., UGT1A1) M1->M2 Glucuronidation

Caption: Predicted Primary Metabolic Pathways.

Conclusion and Future Directions

The structural features of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL suggest a favorable metabolic stability profile. The strategic placement of a fluorine atom is predicted to effectively minimize Phase I oxidative metabolism, a common cause of rapid drug clearance. The molecule's elimination is likely to be driven by Phase II glucuronidation at the C3-hydroxyl group, a generally high-capacity and predictable metabolic pathway.

The in vitro workflow detailed in this guide provides a clear path to experimentally confirm these predictions. A finding of high stability in liver microsomes coupled with moderate clearance in hepatocytes would provide strong evidence for this metabolic scheme.

Recommended Next Steps:

  • Execute in vitro assays: Perform the HLM and hepatocyte stability assays as described.

  • Reaction Phenotyping: If metabolism is observed, use recombinant human CYP and UGT isoforms to identify the specific enzymes responsible for the formation of key metabolites.[27]

  • Assess DDI Risk: Based on the identified enzymes, evaluate the compound's potential to act as an inhibitor or inducer of those enzymes, in accordance with regulatory guidance.[27][28][29][30]

  • In Vivo Pharmacokinetics: Ultimately, in vivo studies in preclinical species are required to understand the complete pharmacokinetic profile and confirm the relevance of the in vitro predictions.

By systematically integrating predictive analysis with robust experimental verification, researchers can confidently advance compounds with promising metabolic profiles, accelerating the path toward novel therapeutics.

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Stereoselective Synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. The introduction of fluorine atoms and stereochemically defined functional groups, such as amino and hydroxyl moieties, can significantly modulate a molecule's pharmacological profile, including its metabolic stability, binding affinity, and bioavailability. The target molecule, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol, is a polysubstituted chiral chroman derivative with potential applications in medicinal chemistry. The specific syn-stereochemical relationship between the C3-hydroxyl and C4-amino groups, combined with the fluorine and methyl substitutions on the aromatic ring, presents a unique synthetic challenge.

This application note provides a comprehensive, step-by-step guide for the stereoselective synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol. The proposed synthetic strategy is grounded in established chemical principles and draws upon methodologies reported for the synthesis of related chroman structures and stereoselective transformations.[1][2] The protocol is designed to be a self-validating system, with clear explanations for experimental choices and defined checkpoints for characterization.

Overall Synthetic Strategy

The synthesis begins with the construction of the core 5-fluoro-7-methylchroman-4-one scaffold via an intramolecular Friedel-Crafts acylation. The critical stereocenters at the C3 and C4 positions are then introduced in a subsequent key transformation. While several methods exist for creating syn-amino alcohols, this protocol will detail a pathway involving an asymmetric aminohydroxylation, a powerful method for installing adjacent amino and hydroxyl groups with high stereocontrol.

G cluster_0 Scaffold Synthesis cluster_1 Stereoselective Functionalization cluster_2 Final Reduction & Deprotection A 3-(5-Fluoro-3-methylphenoxy)propanoic acid B 5-Fluoro-7-methylchroman-4-one A->B  Intramolecular  Friedel-Crafts Acylation C Silyl Enol Ether Intermediate B->C  Enolization & Silylation D (S)-4-Amino-5-fluoro-7-methylchroman-3-one derivative C->D  Asymmetric  Aminohydroxylation E (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol D->E  Stereoselective Reduction  & Deprotection

Diagram 1: Proposed workflow for the synthesis of the target compound.

Materials and Reagents

ReagentGradeSupplier
3-Fluoro-5-methylphenolReagentPlus®, 99%Sigma-Aldrich
Ethyl acrylate99%, contains MEHQSigma-Aldrich
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)TechnicalSigma-Aldrich
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFSigma-Aldrich
Chlorotrimethylsilane (TMSCl)≥99% (GC)Sigma-Aldrich
N-Sulfinylcarbamate derivative(e.g., Cbz-NSO)Synthesized
Osmium Tetroxide (OsO₄)2.5 wt % in t-BuOHSigma-Aldrich
Chiral Ligand (e.g., (DHQ)₂PHAL)≥98%Strem Chemicals
Sodium borohydride (NaBH₄)99%Acros Organics
Trifluoroacetic acid (TFA)99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous≥99.9%Sigma-Aldrich
All other solventsHPLC GradeFisher Scientific

Safety Precaution: This protocol involves hazardous reagents, including Eaton's reagent (corrosive), osmium tetroxide (highly toxic), and LiHMDS (pyrophoric). All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Fluoro-7-methylchroman-4-one (3)

This initial step constructs the core chromanone ring system. The synthesis begins with a Michael addition of the appropriately substituted phenol to an acrylate, followed by saponification and an intramolecular Friedel-Crafts acylation, a standard method for chromanone synthesis.[3]

  • Preparation of 3-(5-Fluoro-3-methylphenoxy)propanoic acid (2):

    • To a stirred solution of 3-fluoro-5-methylphenol (1.0 eq) in toluene, add a catalytic amount of a strong base (e.g., Triton B).

    • Heat the mixture to 80 °C and add ethyl acrylate (1.1 eq) dropwise over 30 minutes. Maintain the temperature for 12 hours.

    • Cool the reaction to room temperature, and add a 2 M aqueous solution of sodium hydroxide (2.0 eq). Stir vigorously for 4 hours to saponify the ester.

    • Transfer the mixture to a separatory funnel, wash with diethyl ether to remove unreacted phenol.

    • Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield compound 2 .

  • Intramolecular Friedel-Crafts Acylation:

    • In a fume hood, cautiously add 3-(5-fluoro-3-methylphenoxy)propanoic acid (2) (1.0 eq) in portions to Eaton's Reagent (10 mL per gram of acid) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

    • Filter the solid, wash thoroughly with water and a saturated sodium bicarbonate solution until the washings are neutral.

    • Recrystallize the crude product from ethanol/water to afford pure 5-Fluoro-7-methylchroman-4-one (3) . The synthesis of a related difluorochromanone using concentrated sulfuric acid has been reported to yield 86%.[4]

Step 2: Asymmetric Aminohydroxylation of the Chromanone Enol Ether

This is the key stereochemistry-defining step. The chromanone is first converted to its silyl enol ether, which then undergoes a Sharpless asymmetric aminohydroxylation. This reaction is known to produce syn-α-amino ketones with high enantioselectivity.[2]

Diagram 2: Key stereoselective aminohydroxylation step.

  • Formation of Silyl Enol Ether (4):

    • Dissolve 5-fluoro-7-methylchroman-4-one (3) (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 1 hour at -78 °C.

    • Add freshly distilled TMSCl (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude silyl enol ether 4 is typically used in the next step without further purification.

  • Asymmetric Aminohydroxylation:

    • In a flask charged with a t-BuOH/water (1:1) mixture, add K₃Fe(CN)₆ (3.0 eq), K₂CO₃ (3.0 eq), and the chiral ligand (DHQ)₂PHAL (0.01 eq).

    • Stir until all solids are dissolved, then cool the solution to 0 °C.

    • Add K₂OsO₂(OH)₄ (0.002 eq) and stir for 5 minutes.

    • Add the N-sulfinylcarbamate reagent (e.g., Cbz-NSO, 1.1 eq) followed by a solution of the crude silyl enol ether 4 (1.0 eq) in the reaction solvent.

    • Stir the reaction vigorously at 0 °C for 12-24 hours. Monitor by TLC.

    • Upon completion, add sodium sulfite and stir for 1 hour.

    • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected α-amino ketone 5 .

Step 3: Stereoselective Reduction and Deprotection

The final step involves the diastereoselective reduction of the ketone at C3 to yield the syn-amino alcohol. Subsequent deprotection of the amine will yield the final target compound.

  • Diastereoselective Reduction:

    • Dissolve the protected amino ketone 5 (1.0 eq) in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) in small portions. The choice of a small reducing agent like NaBH₄ often favors chelation control, leading to the desired syn product.

    • Stir for 2 hours at 0 °C. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the protected amino alcohol 6 .

  • Deprotection:

    • Dissolve the protected amino alcohol 6 in dichloromethane.

    • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH.

    • Extract the final product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate to yield (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol (7) .

Characterization

The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Data
3 ¹H NMR (CDCl₃)δ (ppm): 7.0-6.8 (2H, Ar-H), 4.5 (2H, t, -OCH₂-), 2.8 (2H, t, -CH₂CO-), 2.4 (3H, s, Ar-CH₃).
MS (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₉FO₂.
7 ¹H NMR (CDCl₃)δ (ppm): 6.8-6.6 (2H, Ar-H), 4.4-4.2 (2H, m, -OCH₂-), 4.1 (1H, d, H-3), 3.6 (1H, m, H-4), 2.3 (3H, s, Ar-CH₃). Coupling constant J₃,₄ ≈ 4-5 Hz is indicative of a syn relationship.
¹³C NMR (CDCl₃)Signals corresponding to 10 unique carbons, including C3 (hydroxyl-bearing) and C4 (amino-bearing) in the aliphatic region.
HRMS (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₂FNO₂. Found value should be within ± 5 ppm of the calculated mass.
Chiral HPLCAnalysis on a suitable chiral column (e.g., Chiralcel OD-H) to determine enantiomeric excess (ee).

Conclusion

This application note outlines a robust and stereocontrolled synthetic route to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol. By leveraging a well-precedented intramolecular Friedel-Crafts reaction to build the chromanone core and a powerful asymmetric aminohydroxylation to set the key stereocenters, this protocol provides a reliable pathway for accessing this and related complex chiral molecules for further investigation in drug discovery and development.

References

  • (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine. American Chemical Society. [Link]

  • (2020). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications (RSC Publishing). [Link]

  • (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. CHAPTER 13. [Link]

  • (1969). NEW METHODS OF SPECIFIC FLUORINATION. iupac. [Link]

  • (2016). Asymmetric Synthesis of Polysubstituted 4-Amino- and 3,4-Diaminochromanes with a Chiral Multifunctional Organocatalyst. Organic Letters - Figshare. [Link]

  • (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. [Link]

  • (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2021). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. [Link]

  • (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • (2025). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. ResearchGate. [Link]

  • (2012). Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. ResearchGate. [Link]

  • (2021). REGIO-COMPLEMENTARY PREPARATION OF 6- AND 7-FLUORO-1,2,3,4-TETRAHYDROQUINOLINES VIA THE CYCLIZATION OF CATECHOLAMINES FOLLOWED B. HETEROCYCLES. [Link]

  • (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PMC. [Link]

  • (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1-angeloyloxy)-chromane. PMC. [Link]

  • (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

Sources

Application Notes & Protocols: Enantioselective Synthesis of Chiral Amino-Chromanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral amino-alcohols are foundational structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1] When embedded within a chroman scaffold, the resulting vicinal amino-chromanol framework presents a rigidified conformation that can enhance binding affinity and selectivity for biological targets. This guide provides a detailed overview of robust and modern enantioselective methods for accessing these high-value chiral building blocks, with a focus on organocatalytic, transition-metal-catalyzed, and enzymatic strategies.

Asymmetric Organocatalysis: The Power of Bifunctional Activation

Asymmetric organocatalysis has emerged as a powerful platform for constructing chiral molecules, bypassing the need for often toxic or precious heavy metals.[2] For the synthesis of amino-chromanols, bifunctional catalysts, particularly those based on cinchona alkaloids and thiourea moieties, are exemplary.[3][4] These catalysts operate through a cooperative activation mechanism, where different functional groups on the catalyst simultaneously activate both the electrophile and the nucleophile, orchestrating a highly organized, enantioselective transition state.

Principle: Tandem Michael-Henry Reaction for 3-Amino-4-Nitro-Chroman Synthesis

A highly effective organocatalytic strategy to access the amino-chromanol precursor is the tandem Michael/Henry (nitroaldol) reaction.[5] This approach involves the reaction of a 2-mercaptobenzaldehyde derivative with a β-nitrostyrene. The bifunctional catalyst, such as a thiourea-quinine derivative, facilitates an initial enantioselective Michael addition of the thiol to the nitrostyrene, followed by an intramolecular Henry reaction to form the chroman ring with high diastereoselectivity and enantioselectivity. The resulting nitro-substituted chromanol can then be readily reduced to the target vicinal amino-chromanol.

The causality behind this choice lies in the catalyst's ability to control the stereochemistry of multiple newly formed chiral centers in a single operation. The thiourea moiety activates the nitrostyrene via hydrogen bonding, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to generate the nucleophilic thiolate, guiding the facial selectivity of the attack.

Workflow: Organocatalyzed Tandem Michael-Henry Reaction

G cluster_start Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_reduction Post-Modification Start_1 2-Mercaptobenzaldehyde Reaction Tandem Michael-Henry Reaction (Toluene, -20 °C, 24-48h) Start_1->Reaction Start_2 β-Nitrostyrene Start_2->Reaction Catalyst Chiral Thiourea Catalyst (e.g., Quinine-derived) Catalyst->Reaction Workup Quench with sat. NH4Cl Aqueous Workup Reaction->Workup Purification Flash Column Chromatography Workup->Purification Reduction Nitro Group Reduction (e.g., Raney-Ni, H2) Purification->Reduction Final_Product Enantioenriched Amino-Chromanol Reduction->Final_Product G Racemate Racemic (R/S)-Amino-Chroman-ol Reaction Enzymatic Acylation (Organic Solvent, 30-40 °C) Racemate->Reaction Enzyme Lipase (e.g., CAL-B) + Acyl Donor (Vinyl Acetate) Enzyme->Reaction Separation Stop at ~50% Conversion Chromatographic Separation Reaction->Separation Product_S (S)-Amino-Chroman-ol (Unreacted) Separation->Product_S Product_R (R)-O-Acyl-Amino-Chroman-ol (Acylated Product) Separation->Product_R Hydrolysis Hydrolysis (e.g., K2CO3, MeOH) Product_R->Hydrolysis Final_R (R)-Amino-Chroman-ol Hydrolysis->Final_R

Sources

Synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of the novel chroman derivative, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. This compound holds significant potential in medicinal chemistry and drug development due to its unique structural features, including a fluorinated chroman scaffold and stereochemically defined amino alcohol functionality. The synthetic strategy detailed herein is a multi-step sequence commencing with the construction of a substituted chromanone, followed by stereoselective reduction, olefination, asymmetric epoxidation, and regioselective epoxide ring-opening. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, explanations of reagent choices, and safety considerations to facilitate the successful synthesis of this target molecule.

Introduction

The chroman framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. Furthermore, the precise spatial arrangement of functional groups, such as the syn-amino alcohol motif in the target molecule, is crucial for specific molecular interactions. This guide outlines a robust and scientifically grounded, albeit exemplary, synthetic pathway to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, providing a blueprint for its laboratory-scale preparation.

Overall Synthetic Strategy

The synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is envisioned as a multi-step process. The key transformations include the stereoselective introduction of the hydroxyl and amino groups. An overview of the synthetic workflow is depicted below.

Synthesis_Workflow A 5-Fluoro-7-methylchroman-4-one B (S)-5-Fluoro-7-methylchroman-4-ol A->B Stereoselective Reduction C 5-Fluoro-7-methyl-2H-chromene B->C Dehydration D (3S,4S)-3,4-Epoxy-5-fluoro-7-methylchroman C->D Asymmetric Epoxidation E N-Benzyl-(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol D->E Epoxide Ring-Opening (BnNH2) F (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL E->F Debenzylation

Caption: Proposed synthetic workflow for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

Part I: Synthesis of Key Intermediates

Protocol 1: Synthesis of 5-Fluoro-7-methylchroman-4-one

The synthesis of the chromanone core is achieved through an intramolecular cyclization of a fluorinated phenoxypropanoic acid derivative, which can be prepared from 3-fluoro-5-methylphenol.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-Fluoro-5-methylphenolReagentSigma-Aldrich
Ethyl acrylateReagentAcros Organics
Triton B40% in MethanolSigma-Aldrich
Sodium hydroxideACS ReagentFisher Scientific
Polyphosphoric acid (PPA)LaboratoryAlfa Aesar
Dichloromethane (DCM)HPLCFisher Scientific
Diethyl etherACS ReagentVWR
Hydrochloric acid (HCl)37%J.T. Baker
Sodium sulfate (anhydrous)ACS ReagentEMD Millipore

Step-by-Step Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 3-fluoro-5-methylphenol (1.0 eq) in a minimal amount of methanol. Add Triton B (0.1 eq) and stir the mixture at room temperature for 15 minutes. Add ethyl acrylate (1.2 eq) dropwise and reflux the mixture for 12 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a 2 M aqueous solution of sodium hydroxide (2.0 eq). Stir at 60 °C for 4 hours to hydrolyze the ester.

  • Acidification and Extraction: Cool the mixture in an ice bath and acidify with concentrated HCl to pH 1-2. Extract the resulting phenoxypropanoic acid with dichloromethane (3 x 50 mL).

  • Cyclization: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To the crude acid, add polyphosphoric acid (10 eq by weight) and heat at 100 °C for 1 hour with vigorous stirring.

  • Work-up and Purification: Carefully pour the hot mixture onto crushed ice. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-fluoro-7-methylchroman-4-one.

Protocol 2: Stereoselective Reduction to (S)-5-Fluoro-7-methylchroman-4-ol

The stereoselective reduction of the prochiral ketone is a critical step to establish the desired stereochemistry at the C4 position. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for this transformation.[1][2][3][4]

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
5-Fluoro-7-methylchroman-4-oneAs synthesized-
(R)-2-Methyl-CBS-oxazaborolidine1 M in TolueneSigma-Aldrich
Borane-dimethyl sulfide complex (BMS)10 MAcros Organics
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)HPLCFisher Scientific
Hydrochloric acid (HCl)1 M aqueousJ.T. Baker
Sodium sulfate (anhydrous)ACS ReagentEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 5-fluoro-7-methylchroman-4-one (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Cool the solution to 0 °C and add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol. Allow the mixture to warm to room temperature and stir for 30 minutes. Add 1 M HCl and extract the product with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-5-fluoro-7-methylchroman-4-ol.

Protocol 3: Dehydration to 5-Fluoro-7-methyl-2H-chromene

The chromanol is dehydrated to the corresponding chromene, which serves as the precursor for epoxidation.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
(S)-5-Fluoro-7-methylchroman-4-olAs synthesized-
p-Toluenesulfonic acid (p-TsOH)MonohydrateSigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousEMD Millipore
TolueneAnhydrousFisher Scientific
Sodium bicarbonateSaturated aqueousJ.T. Baker
Sodium sulfate (anhydrous)ACS ReagentEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (S)-5-fluoro-7-methylchroman-4-ol (1.0 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and anhydrous magnesium sulfate (2.0 eq).[5]

  • Reaction: Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoro-7-methyl-2H-chromene is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Protocol 4: Asymmetric Epoxidation to (3S,4S)-3,4-Epoxy-5-fluoro-7-methylchroman

Asymmetric epoxidation of the chromene will establish the desired stereochemistry at both C3 and C4. A Jacobsen-Katsuki or a Shi epoxidation can be employed.[6][7][8]

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
5-Fluoro-7-methyl-2H-chromeneAs synthesized-
(R,R)-Jacobsen's catalystStrem Chemicals
m-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
4-Phenylpyridine N-oxideAcros Organics
Sodium sulfite10% aqueousJ.T. Baker
Sodium bicarbonateSaturated aqueousJ.T. Baker
Sodium sulfate (anhydrous)ACS ReagentEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-7-methyl-2H-chromene (1.0 eq) in anhydrous dichloromethane. Add 4-phenylpyridine N-oxide (0.25 eq) and (R,R)-Jacobsen's catalyst (0.05 eq).

  • Oxidant Addition: Cool the mixture to 0 °C and add a solution of m-CPBA (1.5 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Quench the reaction by adding 10% aqueous sodium sulfite solution. Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude epoxide by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (3S,4S)-3,4-epoxy-5-fluoro-7-methylchroman.

Part II: Final Assembly and Deprotection

Protocol 5: Regioselective Ring-Opening with Benzylamine

The epoxide is opened with an amine to introduce the amino functionality. Benzylamine is used as a surrogate for ammonia, and the benzyl group can be removed in a subsequent step.[9][10]

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
(3S,4S)-3,4-Epoxy-5-fluoro-7-methylchromanAs synthesized-
Benzylamine99%Sigma-Aldrich
Lithium perchlorate (LiClO₄)AnhydrousAcros Organics
Acetonitrile (MeCN)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)HPLCFisher Scientific
Sodium bicarbonateSaturated aqueousJ.T. Baker
Sodium sulfate (anhydrous)ACS ReagentEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, dissolve the epoxide (1.0 eq) in anhydrous acetonitrile. Add lithium perchlorate (1.0 eq) and benzylamine (2.0 eq).

  • Reaction: Heat the mixture at 80 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield N-benzyl-(3S,4S)-4-amino-5-fluoro-7-methylchroman-3-ol.

Protocol 6: Deprotection to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

The final step is the removal of the benzyl protecting group via catalytic hydrogenolysis to yield the target compound.[11][12][13][14][15]

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
N-Benzyl-(3S,4S)-4-amino-5-fluoro-7-methylchroman-3-olAs synthesized-
Palladium on carbon (Pd/C)10 wt%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Hydrogen (H₂) gasHigh purityIn a balloon or from a cylinder
Celite®VWR

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-benzylated amino alcohol (1.0 eq) in anhydrous methanol in a round-bottom flask. Carefully add 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask and apply a vacuum to the flask, then backfill with hydrogen. Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Carefully purge the reaction flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the final product, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. The product can be further purified by recrystallization or chromatography if necessary.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Reagent Hazards:

    • Polyphosphoric acid: Corrosive. Handle with care and avoid contact with water.

    • Borane-dimethyl sulfide complex: Flammable and corrosive. Handle under an inert atmosphere.

    • m-CPBA: Potentially explosive when shocked or heated. Store in a cool, dry place.

    • Palladium on carbon: Flammable when dry. Handle the catalyst wet with solvent and filter with care.

Conclusion

This application note provides a detailed and logical, though exemplary, synthetic route for the preparation of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. The described protocols utilize established and reliable chemical transformations, including stereoselective reductions and epoxidations, to control the stereochemistry of the final product. This guide is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this and related novel chroman derivatives for further biological evaluation.

References

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  • CORE. (n.d.). III. 4. Synthesis of 17-[48F]Fluoro-5-methylheptadecanoic Acid.
  • YouTube. (2018). Regioselectivity of epoxide ring-opening.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-chromenes.
  • National Institutes of Health. (n.d.). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche.
  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
  • ScienceDirect. (2022). Synthesis of 3,4-dihydropyrano[c]chromene derivatives using porous copper oxide as nanocatalyst and their electrochemical study.

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Application Note: Stereoselective Synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL via Substrate-Directed Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the stereoselective synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, a chiral amino alcohol motif of interest in pharmaceutical development. The synthesis hinges on a substrate-directed reductive amination of the corresponding α-hydroxy ketone precursor, (3S)-5-Fluoro-3-hydroxy-7-methylchroman-4-one. We detail the rationale for reagent selection, the mechanistic basis for stereocontrol, and a robust, step-by-step protocol suitable for implementation in a research or process development setting. The procedure leverages the mild and selective reducing agent, sodium triacetoxyborohydride, to achieve high diastereoselectivity for the desired syn-amino alcohol product.

Introduction and Scientific Rationale

Chiral vicinal amino alcohols are privileged structural motifs found in numerous biologically active molecules and pharmaceutical agents. Their synthesis, particularly with precise control over multiple stereocenters, remains a significant challenge in synthetic organic chemistry. The target molecule, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, incorporates two adjacent stereocenters on a rigid chroman backbone, making stereocontrol paramount.

Reductive amination is a powerful and widely used method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced.[1][2] A direct, one-pot reductive amination is often preferred for its operational simplicity and efficiency.[2][3]

The critical challenge in synthesizing the target molecule is achieving the desired (3S,4S) or syn-configuration. This protocol overcomes this challenge by employing a substrate-directed strategy. The pre-existing stereocenter at the C3 position, bearing a hydroxyl group, serves as an internal directing group. It influences the trajectory of the hydride attack on the intermediate iminium ion formed at C4, favoring the formation of the syn-diastereomer.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Several reducing agents can be used for reductive amination; however, sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this transformation for several key reasons:

  • Mildness and Selectivity: STAB is a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4] It reacts much faster with protonated imines than with ketones or aldehydes, allowing the reaction to be performed in a single pot without significant reduction of the starting ketone.[5]

  • Tolerance of Mildly Acidic Conditions: The reaction benefits from mild acid catalysis (e.g., acetic acid) to promote the formation of the iminium ion intermediate.[6][7] STAB is stable and effective under these conditions.

  • Safety: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas, making it a safer alternative.[7]

  • Functional Group Compatibility: The procedure is effective in the presence of various functional groups that might be sensitive to other reducing agents.[3][5]

Mechanistic Pathway for Stereoselectivity

The reductive amination proceeds through two key stages: iminium ion formation and subsequent diastereoselective reduction.

  • Iminium Ion Formation: The ketone precursor, (3S)-5-Fluoro-3-hydroxy-7-methylchroman-4-one, reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form a carbinolamine intermediate. This intermediate then dehydrates to yield a planar iminium ion at the C4 position.[8][9]

  • Substrate-Directed Reduction: The crucial stereochemistry-determining step is the reduction of the iminium ion. The adjacent hydroxyl group at the C3 position directs the hydride delivery from the sodium triacetoxyborohydride. The hydride is proposed to attack the less sterically hindered face of the iminium ion, which is anti to the C3 hydroxyl group. This directed attack results in the formation of the new C-N bond syn to the C-O bond, yielding the desired (3S,4S) diastereomer with high selectivity. A similar principle is used in the directed reduction of β-hydroxy ketones to achieve 1,3-syn-amino alcohols.[10][11]

Visualization of Reaction Workflow

Reductive Amination Workflow Start (3S)-5-Fluoro-3-hydroxy- 7-methylchroman-4-one Intermediate Iminium Ion Intermediate Start->Intermediate + NH4OAc, AcOH AmineSource Ammonium Acetate (NH4OAc) AmineSource->Intermediate Solvent 1,2-Dichloroethane (DCE) Acetic Acid (AcOH) Solvent->Intermediate ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) Product (3S,4S)-4-Amino-5-fluoro- 7-methylchroman-3-OL ReducingAgent->Product Intermediate->Product + NaBH(OAc)3 Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography or Crystallization Workup->Purification Purification->Product Isolated Product

Caption: Overall workflow for the synthesis of the target amino alcohol.

Detailed Experimental Protocol

This protocol describes the reductive amination on a 1.0 mmol scale. The reaction should be carried out in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierTypical Quantity (1.0 mmol scale)
(3S)-5-Fluoro-3-hydroxy-7-methylchroman-4-one>98% PurityCustom Synthesis/Acros210.2 mg (1.0 mmol)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeSigma-Aldrich318 mg (1.5 mmol, 1.5 equiv)
Ammonium Acetate (NH₄OAc)ACS ReagentFisher Scientific771 mg (10.0 mmol, 10 equiv)
Glacial Acetic Acid (AcOH)ACS ReagentVWR114 µL (2.0 mmol, 2.0 equiv)
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Sigma-Aldrich10 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab Prepared~20 mL
Dichloromethane (DCM)HPLC GradeFisher Scientific~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR~5 g
Silica Gel60 Å, 230-400 meshSorbent TechnologiesAs needed for chromatography

Equipment:

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Nitrogen/Argon inlet adapter

  • Septa and syringes

  • Magnetic stir plate

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add (3S)-5-Fluoro-3-hydroxy-7-methylchroman-4-one (210.2 mg, 1.0 mmol) and ammonium acetate (771 mg, 10.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (10 mL) followed by glacial acetic acid (114 µL, 2.0 mmol). Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the iminium ion.[3]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the suspension in one portion. Note: The addition may cause some gas evolution. Ensure the reaction is well-stirred.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed. A typical TLC system would be 10% Methanol in Dichloromethane with 1% ammonium hydroxide.

  • Reaction Quench: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add an additional 10 mL of water. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine or ammonium hydroxide to prevent the amine from streaking on the column. Combine fractions containing the desired product (as determined by TLC) and concentrate to yield (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL as a solid or oil.

Visualization of Stereoselective Reduction Mechanism

Stereoselective Reduction cluster_0 Iminium Ion Intermediate (viewed from top) cluster_1 Hydride Attack cluster_2 Resulting Stereochemistry Iminium C4 iminium carbon is sp2 hybridized (planar) Hydride Hydride from NaBH(OAc)3 Attack Hydride attacks the less hindered face, anti to the C3-OH group. Product Forms (4S)-amino group, syn to the (3S)-hydroxyl group.

Caption: Conceptual diagram of directed hydride attack on the iminium ion.

Expected Results and Characterization

The procedure is expected to yield the title compound with high diastereoselectivity (>95:5 d.r. as determined by ¹H NMR analysis of the crude product). The final yield after purification is typically in the range of 70-85%.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Resonances corresponding to the chroman scaffold, methyl group, and the characteristic methine protons at C3 and C4. The coupling constant (J) between H3 and H4 is expected to be small (~3-4 Hz), indicative of a syn relationship.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for all unique carbons, including the fluorinated aromatic carbons showing C-F coupling.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₁₅FNO₂ [M+H]⁺: 212.1081; Found: 212.1085.

  • Optical Rotation: [α]²⁰D = specific value (determined experimentally).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive reducing agent (degraded by moisture). 2. Insufficient acid catalyst. 3. Steric hindrance.1. Use a fresh bottle of NaBH(OAc)₃. 2. Ensure the correct stoichiometry of acetic acid is used. 3. Increase reaction time or slightly warm the reaction (e.g., to 40 °C).
Low diastereoselectivity 1. Reaction temperature too high. 2. Incorrect reducing agent used.1. Maintain the reaction at room temperature. 2. Ensure NaBH(OAc)₃ is used, as bulkier reagents may give different selectivity.
Product is difficult to extract from aqueous layer The amino alcohol product may be protonated and water-soluble.Basify the aqueous layer to a higher pH (~9-10) with 1M NaOH before extraction to ensure the amine is in its free base form.
Streaking on silica gel column The basic amine product interacts strongly with acidic silica gel.Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to suppress this interaction.

Safety Precautions

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with strong acids.

  • Acetic Acid: Is corrosive. Handle with care and appropriate PPE.

  • Work in a well-ventilated area and follow all standard laboratory safety procedures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Aleixandre, A. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. Organic Letters, 9(2), 267–270. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

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Reaction conditions for introducing fluorine at the C5 position of chroman

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Introduction of Fluorine at the C5 Position of the Chroman Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of C5-Fluorinated Chromans

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including vitamin E and various therapeutic agents. The introduction of fluorine into such scaffolds is a cornerstone of modern drug design, capable of profoundly modulating a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1]

Specifically, fluorination at the C5 position of the chroman ring presents a unique synthetic challenge and a significant opportunity. This position is adjacent to the aliphatic ring junction and is electronically distinct from the more activated C6, C7, and C8 positions. Successfully installing a fluorine atom at C5 can introduce subtle yet powerful conformational and electronic changes, offering a valuable vector for lead optimization in drug discovery programs.

This guide provides a detailed analysis of the strategies and protocols for achieving C5 fluorination of the chroman system. We will explore both the challenges of direct C-H functionalization and the robust, regiochemically precise nature of indirect, multi-step synthetic routes. The causality behind each experimental choice is explained to provide a framework for rational method design and troubleshooting.

Part 1: The Regioselectivity Challenge in Direct C5-Fluorination

Direct C-H fluorination is an attractive strategy due to its atom and step economy. However, the electronic landscape of the chroman aromatic ring presents a significant hurdle for selective C5 functionalization.

The ether oxygen at C1 is a powerful ortho-, para-directing group. Consequently, electrophilic aromatic substitution (EAS) reactions are overwhelmingly directed to the C6 (para) and C8 (ortho) positions. The C5 position is electronically deactivated relative to these sites, making direct electrophilic fluorination a low-yielding pathway often plagued by isomeric impurities.

Figure 1. Electronic landscape of the chroman ring for electrophilic attack.

While advanced transition-metal-catalyzed C-H activation methods offer potential pathways, they often require directing groups or exhibit substrate-specific selectivity that may not favor the C5 position without extensive optimization.[2] Given these challenges, a multi-step approach is often the most practical and reliable strategy for obtaining pure C5-fluorochroman.

Part 2: A Validated Multi-Step Protocol for Regiospecific C5-Fluorination

The most trustworthy method for guaranteeing the introduction of fluorine at the C5 position involves a classical, yet highly effective, synthetic sequence: Nitration → Reduction → Diazotization → Fluoro-dediazoniation (Balz-Schiemann Reaction) . This pathway provides unambiguous regiochemical control at each step.

Figure 2. Validated workflow for the synthesis of 5-Fluorochroman.

Protocol 1: Synthesis of 5-Fluorochroman via Multi-Step Pathway

This protocol is divided into four stages. It is designed as a self-validating system where the successful isolation and characterization of each intermediate confirms the regiochemical integrity of the process.

Safety Precautions:

  • Handle concentrated acids (H₂SO₄, HNO₃) and HBF₄ with extreme care in a certified chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses).

  • Diazonium salts are potentially explosive when isolated and dry. Do not isolate the diazonium salt intermediate unless absolutely necessary; proceed with it in solution.

  • The thermal decomposition step should be performed behind a blast shield.

Materials and Reagents:

  • Chroman

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Tin(II) Chloride Dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tetrafluoroboric Acid (HBF₄, ~48% in H₂O)

  • Diethyl Ether, Ethyl Acetate, Ethanol, Dichloromethane

  • Sodium Bicarbonate (NaHCO₃), Sodium Sulfate (Na₂SO₄)

Stage A: Nitration of Chroman to 5-Nitrochroman

Rationale: Nitration is a classic EAS reaction. While the ether is activating, careful control of temperature and reaction time can provide a separable mixture of isomers, with the 5-nitro product being a key, albeit sometimes minor, component alongside the major 6- and 8-nitro isomers. Purification by column chromatography is critical at this stage.

  • Reaction Setup: In a round-bottom flask cooled to 0 °C in an ice bath, add chroman (1.0 eq) to concentrated H₂SO₄. Stir until a homogeneous solution is formed.

  • Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise to the chroman solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. A precipitate (a mixture of nitro-isomers) will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the 5-nitrochroman isomer.

Stage B: Reduction to 5-Aminochroman

Rationale: The nitro group is reliably reduced to a primary amine using standard conditions, such as tin(II) chloride in an acidic medium. This transformation is typically high-yielding and clean.

  • Reaction Setup: To a solution of 5-nitrochroman (1.0 eq) in ethanol, add SnCl₂·2H₂O (4-5 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C) and add concentrated HCl dropwise. Continue refluxing for 2-4 hours until the starting material is consumed (TLC monitoring).

  • Workup: Cool the reaction to room temperature and carefully basify with a saturated NaOH or NaHCO₃ solution until the pH is > 8.

  • Extraction: Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting 5-aminochroman is often pure enough for the next step, but can be purified by chromatography if necessary.

Stage C & D: Diazotization and Balz-Schiemann Reaction

Rationale: The Balz-Schiemann reaction is the definitive method for converting an aromatic amine to a fluoride. The amine is first converted to a diazonium salt with sodium nitrite in the presence of HBF₄. The resulting diazonium tetrafluoroborate salt then decomposes upon heating to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

  • Diazotization: Dissolve 5-aminochroman (1.0 eq) in a solution of HBF₄ (48% aq., ~3.0 eq) at 0 °C.

  • Nitrite Addition: Add a solution of NaNO₂ (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at 0 °C. The formation of the diazonium salt may be observed as a precipitate.

  • Salt Isolation (Optional but recommended for purity): Filter the cold suspension to collect the chroman-5-diazonium tetrafluoroborate salt. Wash the solid with cold water, then cold diethyl ether, and air dry briefly. CAUTION: Do not dry completely or store the salt.

  • Decomposition: Place the moist diazonium salt in a flask and heat gently (typically 80-120 °C) under an inert atmosphere. The decomposition is often accompanied by vigorous gas evolution (N₂).

  • Workup & Purification: After gas evolution ceases, cool the residue. Extract the desired 5-fluorochroman with a suitable solvent like dichloromethane. Wash the organic layer with NaHCO₃ solution, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

Part 3: Exploring Direct C-H Fluorination Strategies

For researchers interested in late-stage functionalization or exploring more novel methods, direct C-H fluorination remains a compelling, albeit challenging, goal. Success hinges on finding catalytic systems that can override the inherent electronic preferences of the chroman ring.

Strategy 1: Electrophilic Fluorination with Selectfluor™

Selectfluor™ is a stable, user-friendly source of electrophilic fluorine.[1][3] While non-catalyzed reactions will favor C6/C8, catalysis can sometimes alter regioselectivity.

  • Mechanism: The reaction likely proceeds via a standard electrophilic aromatic substitution mechanism. Transition-metal or photoredox catalysis can generate radical intermediates or polar pathways that may offer different selectivity profiles.[1]

Figure 3. General mechanism for electrophilic fluorination.

General Protocol for Direct Fluorination Screening
  • Setup: To a solution of chroman (1.0 eq) in a dry solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere, add the catalyst (e.g., 5-10 mol% AgOTf, Pd(OAc)₂).

  • Reagent Addition: Add Selectfluor™ (1.1-1.5 eq) in one portion.

  • Reaction: Stir the reaction at a set temperature (ranging from room temperature to 80 °C) for 12-24 hours.

  • Analysis: Take an aliquot from the reaction mixture, pass it through a small plug of silica, and analyze by GC-MS and ¹⁹F NMR to determine the conversion and the ratio of fluorinated isomers (C5 vs. C6/C7/C8).

Table 1: Comparison of Fluorination Strategies

ParameterMulti-Step Synthesis (Indirect)Direct C-H Fluorination (Screening)
Regioselectivity Excellent, C5 onlyPoor to Moderate (typically favors C6/C8)
Number of Steps 3-41
Overall Yield Moderate (product of all steps)Low to Moderate (for C5 isomer)
Reliability HighLow; requires extensive optimization
Key Challenge Multi-step process, handling diazonium saltsOvercoming inherent electronic bias

References

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT1A Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Late-stage fluorination of bridged scaffolds : chemoselective generation of a CHF group at three positions of the bicyclo[3.3.1]nonane system Source: A*STAR OAR URL: [Link]

  • Title: Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics Source: PMC - NIH URL: [Link]

  • Title: Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists Source: PubMed URL: [Link]

  • Title: Recent advances in late-stage monofluorination of natural products and their derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex Source: ACS Publications URL: [Link]

  • Title: Selectfluor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization Source: Organic Letters URL: [Link]

  • Title: Selectfluor: mechanistic insight and applications Source: PubMed - NIH URL: [Link]

  • Title: Late-Stage Fluorination Source: MPI für Kohlenforschung URL: [Link]

  • Title: Selectfluor-Triggered Tandem Cyclization of o -Hydroxyarylenaminones To Access Difluorinated 2-Amino-Substituted Chromanones Source: ResearchGate URL: [Link]

  • Title: Late-Stage Fluorination Source: MPI für Kohlenforschung URL: [Link]

  • Title: Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups Source: PMC - NIH URL: [Link]

  • Title: Chromia based fluorination catalyst Source: Google Patents URL
  • Title: Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage Source: PMC - NIH URL: [Link]

  • Title: Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage Source: RSC Publishing URL: [Link]

  • Title: Oxidative aliphatic C-H fluorination with fluoride ion catalyzed by a manganese porphyrin Source: PubMed URL: [Link]

  • Title: FLUORINATED FLUORINATION CATALYST AND PROCESS TO PRODUCE FLUORINATED HYDROCARBONS Source: European Patent Office URL: [Link]

  • Title: Transition metal catalysis and nucleophilic fluorination Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate Source: Medicines for All institute (M4ALL) - Virginia Commonwealth University URL: [Link]

  • Title: An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon Source: PMC - NIH URL: [Link]

  • Title: Development of new transition metal-catalyzed carbon-fluorine, carbon-nitrogen, and carbon-carbon bond forming processes Source: DSpace@MIT URL: [Link]

  • Title: Recent Advances in the Transition-Metal Catalyzed Directed C‒H Functionalization with Fluorinated Building Blocks Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Nucleophilic Fluorination Source: The Doyle Group - UCLA URL: [Link]

  • Title: Enantioselective organocatalytic fluorination using organofluoro nucleophiles Source: PubMed URL: [Link]

  • Title: Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications Source: PubMed URL: [Link]

  • Title: Nucleophilic routes to selectively fluorinated aromatics Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Chromia Based Fluorination Catalyst Source: Google Patents URL
  • Title: Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride Source: PMC - NIH URL: [Link]

  • Title: Manganese-Porphyrin-Catalyzed C-H Fluorination: Hydrocarbons, But Not Drugs? Source: ChemRxiv URL: [Link]

  • Title: Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage Source: ResearchGate URL: [Link]

  • Title: Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion Source: PubMed URL: [Link]

  • Title: A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative Source: PMC - NIH URL: [Link]

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Protocols for the Handling, Storage, and Application of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a synthetic chroman derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique stereochemistry and functionalization, including an amino, a hydroxyl, and a strategically placed fluorine atom, make it a compound of interest for developing novel therapeutics. The fluorine substitution, in particular, is a widely used strategy to enhance metabolic stability and modulate physicochemical properties in drug candidates[1]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential protocols for the safe handling, optimal storage, and effective utilization of this compound, ensuring both personnel safety and the preservation of its chemical integrity for reproducible experimental outcomes.

Compound Profile and Physicochemical Properties

The structural features of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL—a rigid heterocyclic scaffold, a basic amino group, a hydrogen-bonding hydroxyl group, and an electron-withdrawing fluorine atom—dictate its chemical behavior, solubility, and stability. The presence of fluorine can significantly influence the molecule's conformation and binding properties[2][3].

PropertyValueSource / Method
IUPAC Name (3S,4S)-4-Amino-5-fluoro-7-methyl-3,4-dihydro-2H-chromen-3-ol---
Molecular Formula C₁₀H₁₂FNO₂Calculated
Molecular Weight 197.21 g/mol Calculated
Appearance Off-white to pale yellow solid (Typical)---
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in waterInferred from structure

Hazard Identification and Safety Protocols

While specific toxicological data for this novel compound is not available, a thorough hazard assessment based on structurally analogous fluorinated amines and aromatic alcohols necessitates stringent safety measures[4]. The primary anticipated hazards are skin irritation and the potential for serious eye damage.

Personal Protective Equipment (PPE)

All handling of the solid compound or its solutions must be performed with the following minimum PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory[5].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated[5].

  • Body Protection: A standard laboratory coat is required.

Engineering Controls
  • Solid Compound: Weighing and handling of the powdered form should be conducted in a chemical fume hood to prevent inhalation of dust particles.

  • Solutions: All solution preparations and transfers should be performed in a well-ventilated area, preferably within a fume hood.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[6].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice[4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[6].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_post Post-Handling start Retrieve Compound from Storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Certified Chemical Fume Hood ppe->hood weigh Weigh Solid Compound hood->weigh dissolve Prepare Solution or Use in Reaction weigh->dissolve cleanup Clean Work Area dissolve->cleanup dispose Dispose of Waste in Designated Hazardous Waste Container cleanup->dispose store Return Compound to Proper Storage dispose->store end Remove PPE & Wash Hands store->end

Caption: General workflow for safely handling the compound.

Storage Protocols for Maintaining Compound Integrity

The stability of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is critical for its effective use. The amino and hydroxyl groups can be susceptible to oxidation and other degradation pathways.

ParameterShort-Term Storage (≤ 1-2 weeks)Long-Term Storage (> 2 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)Reduces rates of chemical degradation and oxidation.
Atmosphere Tightly sealed containerTightly sealed container under inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture.
Light Amber vial or container wrapped in foilAmber vial or container wrapped in foilProtects against potential photodegradation.
Incompatible Materials

To prevent hazardous reactions and compound degradation, store away from:

  • Strong Oxidizing Agents: Can react with the amine and hydroxyl functionalities.

  • Strong Acids: The amino group is basic and will react exothermically with strong acids.

  • Strong Bases: While the compound itself is basic, strong bases may promote side reactions[4].

Solution Preparation and Handling Protocols

Consistent and accurate solution preparation is fundamental to experimental reproducibility.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Allow the container of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a chemical fume hood, accurately weigh out 1.97 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Store the stock solution at -20°C. For frequent use, it is advisable to create smaller-volume aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

G start Equilibrate Compound to Room Temperature weigh Weigh 1.97 mg of Compound in Fume Hood start->weigh add_solvent Add 1.0 mL of Anhydrous DMSO weigh->add_solvent mix Vortex/Sonicate Until Fully Dissolved add_solvent->mix inspect Visually Inspect for Clarity mix->inspect aliquot Create Single-Use Aliquots (Recommended) inspect->aliquot store Store at -20°C in Amber Vials aliquot->store

Caption: Step-by-step workflow for stock solution preparation.

Chemical Stability Insights

Understanding the chemical liabilities of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is key to designing robust experiments and interpreting results.

  • pH Sensitivity: The presence of the primary amine (a weak base) makes the compound's charge state and solubility pH-dependent. In acidic aqueous solutions (pH < ~8), the amine will be protonated, increasing water solubility. In neutral or alkaline solutions, care should be taken as the free base may be more susceptible to certain degradation pathways[7].

  • Oxidative Stability: Aromatic amines and hydroxyl groups can be prone to oxidation. Storing under an inert atmosphere, especially for long-term storage, is a critical preventative measure[4]. The fluorine atom is expected to increase the molecule's overall metabolic stability by blocking potential sites of oxidative metabolism by enzymes[1].

  • Thermal Stability: Avoid exposing the compound, both in solid form and in solution, to high temperatures. Thermal decomposition can lead to the release of irritating or toxic gases, including nitrogen oxides and hydrogen fluoride[4].

Waste Disposal

All waste containing (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste. Dispose of these materials in appropriately labeled, sealed containers. Follow all applicable local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash[4].

References

  • MilliporeSigma. (2024). Safety Data Sheet.
  • U.S. Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. OSHA 3151-07R 2023. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(10), 957–961. Available at: [Link]

  • PubChem. (3S,4S)-4-methylhex-5-en-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. Available at: [Link]

  • ChemBK. (2R,3S,5R)-5-(4-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]

  • Lin, S. F., et al. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 175-190. Available at: [Link]

  • Holmgren, R. A., et al. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available at: [Link]

  • Span, I., et al. (2013). Structures of fluoro, amino, and thiol inhibitors bound to the [Fe4S4] protein IspH. Angewandte Chemie International Edition, 52(7), 2118-2121. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chroman-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chroman-3-ol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in their synthetic routes. The chroman-3-ol scaffold is a vital component in numerous biologically active molecules, making stereochemical control a critical aspect of its synthesis. This resource provides a structured approach to troubleshooting common issues leading to low enantiomeric excess (ee), offering insights grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I've performed an asymmetric synthesis of a chroman-3-ol derivative, but my enantiomeric excess is significantly lower than reported in the literature for similar substrates. What are the most common culprits?

Low enantiomeric excess can arise from a multitude of factors, often interlinked. A systematic evaluation of your experimental setup is crucial. The primary areas to investigate are:

  • Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of your asymmetric transformation. Its performance can be compromised by improper handling, storage, or deactivation.

  • Reaction Conditions: Temperature, solvent, concentration, and reaction time are not merely parameters but key determinants of stereochemical outcome. Deviations from optimized conditions can drastically erode enantioselectivity.

  • Substrate and Reagent Quality: The purity of your starting materials and reagents cannot be overstated. Impurities can interfere with the catalytic cycle or promote side reactions.

  • Reaction Mechanism Considerations: A fundamental misunderstanding of the reaction mechanism can lead to suboptimal choices in reaction design and troubleshooting.

Troubleshooting Guides

This section provides a deeper dive into the common problems outlined above, with actionable steps to diagnose and resolve them.

Guide 1: Catalyst-Related Issues

The choice and handling of the chiral catalyst are paramount for achieving high enantioselectivity.[1] Both organocatalysts (e.g., chiral phosphoric acids, cinchona alkaloids) and transition metal complexes are extensively used in chroman synthesis.

Potential Problem: Suboptimal Catalyst Choice or Quality

  • Causality: The catalyst may not be well-suited for your specific substrate. The steric and electronic properties of the substrate heavily influence the catalyst's ability to create a chiral environment that favors the formation of one enantiomer. Catalyst decomposition or the presence of enantiomeric impurities will directly lead to a reduction in the product's ee.

  • Troubleshooting Steps:

    • Literature Precedent: Thoroughly review the literature for catalysts that have demonstrated high efficacy with substrates analogous to yours.[1]

    • Catalyst Characterization: If you have synthesized the catalyst in-house, verify its purity and enantiomeric excess using appropriate analytical techniques (e.g., NMR, chiral HPLC).

    • Commercial Catalyst Verification: When using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

    • Consider Alternative Catalysts: If issues persist, exploring a different class of catalyst may be necessary. For instance, if a BINOL-based catalyst gives low selectivity, a BINAM-based catalyst might offer improvement.[2]

dot

Caption: Troubleshooting catalyst-related issues.

Guide 2: Optimizing Reaction Conditions

Even with the ideal catalyst, suboptimal reaction conditions can severely diminish enantioselectivity.

Potential Problem: Incorrect Temperature, Solvent, or Concentration

  • Causality:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can increase reaction rates but may reduce the energy difference between the diastereomeric transition states, leading to lower ee. Conversely, lower temperatures can enhance selectivity.[3]

    • Solvent: The solvent plays a crucial role in stabilizing the transition state. A solvent that effectively solvates the catalyst-substrate complex in a way that accentuates the chiral environment will lead to higher enantioselectivity. Protic solvents, for example, can sometimes lead to poor conversion.[4]

    • Concentration: Reactant and catalyst concentrations can influence the reaction order and the formation of catalyst aggregates, which may have different activity and selectivity.

  • Troubleshooting Steps:

    • Temperature Screening: Perform a temperature screen to identify the optimal balance between reaction rate and enantioselectivity. Start with the literature-reported temperature and then evaluate a range (e.g., -20 °C, 0 °C, room temperature, 50 °C).[3]

    • Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, CH3CN).[5]

    • Concentration Optimization: Systematically vary the concentration of the limiting reagent and the catalyst loading to determine the optimal conditions.

ParameterRange to InvestigateExpected Outcome
Temperature -20 °C to 50 °CLower temperatures often improve ee.[3]
Solvent Toluene, THF, CH2Cl2, etc.Optimal solvent stabilizes the desired transition state.
Catalyst Loading 1 mol% to 20 mol%Higher loading may not always improve ee and increases cost.
Guide 3: Substrate and Reagent Purity

The importance of using high-purity starting materials and reagents cannot be overstated.

Potential Problem: Impurities in Starting Materials or Reagents

  • Causality: Impurities can act as catalyst poisons, participate in side reactions, or alter the reaction environment, all of which can negatively impact enantioselectivity. For instance, trace amounts of water or acid/base can interfere with many catalytic systems.

  • Troubleshooting Steps:

    • Purification of Starting Materials: Purify all substrates and reagents before use, even if they are commercially available. Common purification techniques include recrystallization, distillation, and column chromatography.

    • Use of Additives: In some cases, the addition of molecular sieves or other drying agents can be beneficial to remove trace amounts of water.

    • Reagent Grade: Use reagents of the highest possible purity.

dot

Caption: Addressing substrate and reagent purity.

Guide 4: Analytical Method Validation

An inaccurate determination of enantiomeric excess can lead to a misinterpretation of your results. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining ee.[6]

Potential Problem: Inaccurate ee Measurement

  • Causality: Poor separation of enantiomers on the chiral column, incorrect integration of peaks, or racemization during sample preparation or analysis can all lead to erroneous ee values. It is also important to be aware of the phenomenon of self-disproportionation of enantiomers on achiral stationary phases, which can lead to incorrect ee determination if fractions are collected and analyzed without this consideration.

  • Troubleshooting Steps:

    • Method Development: Optimize the chiral HPLC/GC method to achieve baseline separation of the enantiomers. This may involve screening different chiral stationary phases, mobile phases, and temperatures.[7]

    • Racemic Standard: Always inject a racemic sample of your product to confirm the retention times of both enantiomers and to ensure that the method is capable of separating them.

    • Calibration: For accurate quantification, it is advisable to create a calibration curve using samples of known enantiomeric composition, if available.[8]

    • Alternative Methods: If you suspect your analytical method is the issue, consider using an alternative technique for confirmation, such as NMR with a chiral solvating agent or derivatizing agent.[9]

Analytical TechniqueAdvantagesDisadvantages
Chiral HPLC/GC High accuracy and precision, widely applicable.[6]Requires method development, potential for racemization.[6]
NMR with Chiral Agents Provides structural information, can be non-destructive.[9]Lower sensitivity, may require derivatization.[9]
Polarimetry Simple and rapid.Can be inaccurate, requires a pure sample.[6]

Concluding Remarks

Achieving high enantiomeric excess in chroman-3-ol synthesis is a multifaceted challenge that requires a systematic and informed approach to troubleshooting. By carefully considering the catalyst, reaction conditions, substrate purity, and analytical methods, researchers can significantly improve their chances of success. This guide provides a framework for identifying and resolving common issues, ultimately leading to more efficient and stereoselective syntheses.

References

  • Benchchem. Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis.
  • PMC. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation.
  • ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes.
  • ACS Publications. Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael−Michael Cascade Reaction with a Bifunctional.
  • ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity.
  • ACS Publications. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones.
  • ResearchGate. Synthesis of chiral 3‐substituted chromanols.
  • ResearchGate. (PDF) Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst.
  • Organic Chemistry Frontiers (RSC Publishing). Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex.
  • ResearchGate. Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis | Request PDF.
  • PubMed. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis.
  • RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES Renato Dalpozzo*a, Raffaella Mancusoa, Yan-Kai Liub aDepartm.
  • MDPI. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides.
  • RSC Publishing. Recent advances in asymmetric synthesis of chiral benzoheterocycles via Earth-abundant metal catalysis.
  • CCS Chemistry - Chinese Chemical Society. Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation.
  • ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes.
  • ACS Publications. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions | ACS Omega.
  • Determination of enantiomeric excess.
  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Benchchem. troubleshooting unexpected side products in chroman synthesis.
  • Semantic Scholar. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.
  • ANALYTICAL CHIRAL SEPARATION METHODS.
  • University of York. Asymmetric Synthesis.
  • PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • Chemical Society Reviews (RSC Publishing). Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purifications.
  • Organic Chemistry Portal. Chromane synthesis.
  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts.
  • Ukrainian Chemistry Journal. ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS.
  • 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Benchchem. The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
  • Chemical Society Reviews Blog. Rapid determination of enantiomeric excess.
  • MDPI. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
  • PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

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Minimizing side reactions during fluorinated chroman synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Outcomes

Welcome to the technical support center for fluorinated chroman synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers, scientists, and drug development professionals face when working with these valuable scaffolds. The introduction of fluorine can dramatically alter the physicochemical and biological properties of chroman derivatives, but it also introduces unique synthetic hurdles.[1][2] This resource moves beyond standard protocols to explain the causality behind common side reactions and provide field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the synthesis of fluorinated chromans.

Q1: We're observing a significant drop in yield after introducing a fluorine substituent to our phenol precursor for an intramolecular cyclization. What are the likely causes?

A1: A drop in yield is a common issue and can stem from several factors related to the powerful electron-withdrawing nature of fluorine.[3][4]

  • Decreased Nucleophilicity of the Phenolic Oxygen: The fluorine atom reduces the electron density of the aromatic ring, making the phenolic oxygen less nucleophilic. This can slow down the desired intramolecular cyclization (e.g., oxa-Michael addition or Williamson ether synthesis), allowing side reactions to become more competitive.[5]

  • Altered Reaction Pathway: In acid-catalyzed reactions, the fluorine atom can destabilize carbocation intermediates necessary for cyclization, potentially favoring elimination or rearrangement pathways.[6]

  • Increased Acidity: The phenolic proton is more acidic, which can alter the optimal base stoichiometry and reaction kinetics compared to the non-fluorinated analog.

Your first troubleshooting step should be to re-optimize the reaction conditions (base, temperature, reaction time) specifically for the fluorinated substrate rather than assuming the non-fluorinated conditions will translate directly.

Q2: Why are we seeing poor diastereoselectivity in our fluorinated chroman product when the non-fluorinated version is highly selective?

A2: The stereochemical outcome of chroman synthesis is often governed by a delicate balance of steric and electronic factors in the transition state. A fluorine atom, despite its small size, exerts a potent electronic influence that can alter this balance.[7][8]

  • Stereoelectronic Effects: The C-F bond can participate in hyperconjugation or dipole-dipole interactions that stabilize one transition state over another, leading to a different diastereomeric outcome than the non-fluorinated analog.

  • Conformational Changes: Fluorine substitution can alter the preferred conformation of the forming dihydropyran ring, influencing the direction of attack by a nucleophile or the geometry of the cyclization.

Controlling diastereoselectivity often requires screening chiral catalysts or additives that can create a more defined chiral environment, overriding the substrate's intrinsic electronic biases.[9]

Troubleshooting Guide: Specific Side Reactions

This section provides in-depth analysis and mitigation strategies for specific, commonly observed side reactions.

Issue 1: Elimination Byproducts During Deoxyfluorination

Scenario: "I am attempting to convert a secondary alcohol on a chroman precursor to an alkyl fluoride using a deoxyfluorination agent like DAST (diethylaminosulfur trifluoride), but I'm isolating a significant amount of the corresponding alkene."

This is a classic competition between the desired SN2 pathway and an elimination (E1 or E2) pathway. Elimination is often favored by higher temperatures and for substrates that can form stable carbocations or are sterically hindered.[10]

Causality and Mechanism

The reaction with DAST proceeds through a fluorosulfurane intermediate. This intermediate can either be displaced by the fluoride ion in an SN2 fashion to give the desired product or undergo elimination, particularly if the substrate is prone to forming a stable carbocation or if a proton is accessible for abstraction.

G cluster_0 Reaction Pathways Start Alcohol Precursor Intermediate Fluorosulfurane Intermediate Start->Intermediate + DAST SN2_Product Desired Fluorinated Chroman (SN2) Intermediate->SN2_Product Favored by: - Low Temp (-78 °C) - Less hindered substrate - Less Lewis-acidic reagent Elimination_Product Alkene Byproduct (E1/E2) Intermediate->Elimination_Product Favored by: - High Temp - Hindered substrate - Carbocation stability

Caption: Competing SN2 and Elimination pathways.

Mitigation Strategies
StrategyRationaleKey Parameters
Lower Reaction Temperature Lower temperatures significantly favor the SN2 pathway over elimination, which has a higher activation energy.[10]Start at -78 °C; allow to warm slowly to 0 °C or RT.
Use a Milder Reagent Reagents like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride) are generally less Lewis-acidic and less prone to inducing carbocation formation and subsequent elimination or rearrangement.[10]Substitute DAST with 1.1-1.5 eq. of Deoxo-Fluor™.
Solvent Choice A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is standard. Highly polar solvents can stabilize carbocationic intermediates, potentially favoring elimination.Use anhydrous DCM.
Inert Atmosphere Prevents side reactions with atmospheric moisture, which can hydrolyze the reagent and intermediate.[10]Perform the reaction under dry N₂ or Argon.
Protocol: Deoxyfluorination with Deoxo-Fluor™ to Minimize Elimination
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar).

  • Dissolution: Dissolve the alcohol precursor (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor™ (1.2 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and releases gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Over-fluorination with Electrophilic Agents

Scenario: "When attempting a monofluorination of a β-ketoester chromanone with Selectfluor™, we are getting a significant amount of the di-fluorinated product."

This issue arises when the mono-fluorinated product is of similar or even higher reactivity toward electrophilic fluorination than the starting material. The newly introduced electron-withdrawing fluorine atom can further acidify the remaining α-proton, making it easier to deprotonate and undergo a second fluorination.[10][11]

Mitigation Strategies
  • Control Stoichiometry: This is the most critical parameter. Use slightly less than one equivalent of the fluorinating agent (e.g., 0.95 eq of Selectfluor™) to ensure the starting material is the limiting reagent.[10]

  • Slow Addition: Add the Selectfluor™ (or other agent) as a solution in a suitable solvent (e.g., acetonitrile) dropwise over an extended period. This keeps the instantaneous concentration of the fluorinating agent low, favoring monofluorination.

  • Monitor Closely: Track the reaction's progress meticulously using TLC, GC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by exploiting subtle differences in the activation energies for the first and second fluorination steps.

Issue 3: Competing Cyclization vs. Reductive Chlorination in Pummerer-type Syntheses

Scenario: "We are attempting a Pummerer-type cyclization to form a chroman ring, but are isolating a chlorinated side product instead of the desired cyclized product."

This side reaction is particularly relevant when using activators like oxalyl chloride or thionyl chloride in the presence of a sulfoxide. An unprecedented reductive chlorination can compete with the desired Pummerer-Friedel-Crafts cyclization.[12] The pathway is highly dependent on the electronic nature of the aromatic ring.

Causality and Mechanism

The common intermediate is a sulfonium salt. This can either undergo intramolecular Friedel-Crafts cyclization onto the electron-rich aromatic ring or, if the ring is sufficiently activated (e.g., with strong electron-donating groups), it can follow a different pathway yielding a reductively chlorinated product.[12][13]

G cluster_0 Pummerer Reaction Competition Start Sulfoxide Precursor Intermediate α-Chloro Sulfide / Sulfonium Salt Start->Intermediate + Activator Activator (COCl)2 or SOCl2 Cyclization Desired Chroman (Pummerer Cyclization) Intermediate->Cyclization Favored by: - Less activated  aromatic ring Chlorination Reductive Chlorination Byproduct Intermediate->Chlorination Favored by: - Highly activated  aromatic ring  (strong EDGs)

Caption: Competing Pummerer cyclization and chlorination.

Mitigation Strategies
  • Choice of Activator: While oxalyl chloride is a potent activator, trifluoroacetic anhydride (TFAA) is a classic Pummerer reagent that does not contain a chloride source and thus avoids this specific side reaction.[14]

  • Substrate Modification: If possible, using an aromatic precursor with less powerful electron-donating groups can disfavor the reductive chlorination pathway.

  • Alternative Synthetic Route: If the Pummerer reaction consistently fails, consider an alternative cyclization strategy, such as an intramolecular Heck coupling, Mitsunobu reaction, or acid-catalyzed annulation.[6][15]

References

  • Dai, Y., Meng, W., Feng, X., & Du, H. (2022). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications, 58(12), 1558-1560. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100463. [Link]

  • Neale, C. P., et al. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 61(25), e202203110. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100463. [Link]

  • Zhu, S. (2016). Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. ScholarWorks at UMass Boston. [Link]

  • Li, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3508. [Link]

  • Hajzer, G., et al. (2023). Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols. Organic & Biomolecular Chemistry, 21(7), 1440-1449. [Link]

  • Renteria-Gomez, A., et al. (2019). Pummerer Synthesis of Chromanes Reveals a Competition between Cyclization and Reductive Chlorination. Organic Letters, 21(17), 6903-6908. [Link]

  • Wang, C., et al. (2018). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications, 54(58), 8078-8081. [Link]

  • Lautens, M., & Bürki, C. (2015). Tandem Alkyne Hydroacylation and Oxo-Michael Addition: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones and Fluorinated Derivatives. Synfacts, 11(9), 0964. [Link]

  • Amanote Research. (n.d.). Pummerer Synthesis of Chromanes Reveals a Competition Between Cyclization and Reductive Chlorination. Amanote Research. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Fluoro-Pummerer Rearrangement and Analogous Reactions. ResearchGate. [Link]

  • Bolton, R., & Sandall, J. P. B. (2008). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 129(10), 998-1002. [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390-6401. [Link]

  • Bergman, O. (2013). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Organic Chemistry Portal. [Link]

  • G. R. Gobble, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34651–34661. [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Luo, J., et al. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]

  • Al-Zoubi, A. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Chen, Y.-C., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(1), 378. [Link]

Sources

Technical Support Center: Optimizing Chiral HPLC Methods for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. The unique structure of this analyte, featuring a chroman core, an amino group, and a hydroxyl group, presents specific challenges and opportunities in achieving baseline resolution of its enantiomers. This document provides a structured approach to method development, optimization, and troubleshooting, grounded in established chromatographic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to streamline the preliminary stages of method development.

Q1: What type of chiral stationary phase (CSP) is the best starting point for this compound?

A1: Polysaccharide-based CSPs are the most effective and versatile choice for separating chroman derivatives and amino alcohols.[1] Specifically, immobilized amylose or cellulose derivatives, such as those with 3,5-dimethylphenylcarbamate selectors (e.g., CHIRALPAK® IA, CHIRALPAK® IB), are highly recommended.[2][3][4] These phases offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for resolving compounds with multiple functional groups like the target analyte.[1]

Q2: What are the recommended initial mobile phase screening conditions?

A2: A systematic screening approach is most efficient.[5] For normal phase mode, which is often successful for this compound class, begin with a primary screen using the mobile phases listed in the table below. The analyte's amino group makes it a basic compound, so the addition of a basic additive is critical to prevent peak tailing and improve resolution.[6][7]

Primary Screening Mobile PhaseTypical Starting Ratio (v/v)Recommended Additive
n-Hexane / Isopropanol (IPA)80:200.1% Diethylamine (DEA)
n-Hexane / Ethanol (EtOH)80:200.1% Diethylamine (DEA)
Acetonitrile (ACN) / Methanol (MeOH)98:20.1% Diethylamine (DEA)
Methyl tert-butyl ether (MtBE)100%0.1% Diethylamine (DEA)

These starting conditions are based on established screening protocols for immobilized polysaccharide columns.[8][9]

Q3: My compound has poor solubility in non-polar solvents. What should I do?

A3: The use of immobilized polysaccharide CSPs (like CHIRALPAK® IA, IB, IC) provides significant solvent flexibility.[2][3][8] If solubility is an issue in hexane-based mobile phases, you can screen in "polar organic" mode using 100% methanol, ethanol, or acetonitrile. Additionally, solvents like methyl tert-butyl ether (MtBE), tetrahydrofuran (THF), or even dichloromethane (DCM) can be used to improve solubility without damaging the column.[2][8]

Q4: What is a suitable detection wavelength?

A4: The chroman core of the molecule contains a substituted benzene ring, which will have UV absorbance. A general starting point would be to scan for the UV maxima between 220 nm and 280 nm using a photodiode array (PDA) detector. If no strong chromophore is present, derivatization with a UV-active agent like 9-anthraldehyde could be considered to enhance detection.[10]

Q5: What are the standard starting parameters for flow rate and temperature?

A5: For a standard 4.6 x 250 mm, 5 µm particle size column, a flow rate of 1.0 mL/min is a conventional starting point. Column temperature should be controlled, typically starting at 25°C . Temperature can be a powerful tool for optimizing selectivity, and exploring a range from 15°C to 40°C can be beneficial if initial screening at room temperature does not yield adequate separation.[11]

Part 2: In-Depth Troubleshooting Guide

This section provides systematic workflows to address specific experimental challenges.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)

Achieving a resolution (Rs) value of 1.5 or greater is the primary goal of any chiral separation, as it indicates baseline separation. If you are observing co-elution or only partial separation, follow this systematic approach.

  • Suboptimal Chiral Stationary Phase (CSP): The "lock-and-key" interaction between the analyte and the CSP is fundamental. The selected CSP may not have the right combination of interaction sites (hydrogen bonding, π-π, steric) for your specific molecule.

  • Incorrect Mobile Phase Composition: The mobile phase composition dictates the strength of interactions between the analyte and the CSP. An incorrect alcohol modifier or an inappropriate ratio of alkane to alcohol can prevent differential binding of the enantiomers.

  • Missing or Incorrect Additive: For a basic compound like (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, the primary amine can interact strongly with residual acidic sites on the silica support, causing peak tailing that masks the separation. A basic additive like DEA is required to suppress these secondary interactions.[6][7]

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process. Sometimes, a small change in temperature can significantly alter selectivity (α), which is the most critical factor for resolution.[11]

The following diagram outlines a logical progression for troubleshooting poor resolution.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) Start Start: Poor Resolution CheckAdditive Is a basic additive (e.g., 0.1% DEA) present in the mobile phase? Start->CheckAdditive AddAdditive Action: Add 0.1% DEA to the mobile phase. CheckAdditive->AddAdditive No OptimizeMP Optimize Mobile Phase (Alcohol Type & %) CheckAdditive->OptimizeMP Yes AddAdditive->OptimizeMP OptimizeTemp Optimize Temperature (e.g., 15°C, 25°C, 40°C) OptimizeMP->OptimizeTemp No Improvement Success Success: Rs >= 1.5 OptimizeMP->Success Improvement ScreenCSPs Screen Different CSPs (e.g., Amylose vs. Cellulose) OptimizeTemp->ScreenCSPs No Improvement OptimizeTemp->Success Improvement ScreenCSPs->Success Improvement Fail Consult Specialist ScreenCSPs->Fail No Improvement

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Protocol 1: Mobile Phase Optimization

  • Confirm Additive: Ensure 0.1% DEA (or another suitable amine like butylamine) is present in your mobile phase.[6]

  • Vary Alcohol Modifier: If using n-Hexane/IPA, switch the alcohol to Ethanol (EtOH) or vice-versa. The different steric hindrance and hydrogen bonding capacity of these alcohols can drastically change selectivity.

  • Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier. A weaker mobile phase (less alcohol) generally increases retention and can improve resolution, but may also increase run time.[12]

    • Example Screening Gradient: Test 95:5, 90:10, 85:15, and 80:20 (Alkane:Alcohol).

  • Evaluate "Unconventional" Solvents: On an immobilized CSP, try mobile phases like MtBE, THF, or Ethyl Acetate, especially if solubility or peak shape is an issue.[3][8]

Data Comparison Table: Effect of Mobile Phase on Resolution

Mobile Phase (v/v/v)AnalyteRetention Time (min)Resolution (Rs)
90:10 n-Hexane:IPA + 0.1% DEAEnantiomer 18.21.2
Enantiomer 28.9
85:15 n-Hexane:IPA + 0.1% DEA Enantiomer 1 7.1 1.6
Enantiomer 2 7.9
90:10 n-Hexane:EtOH + 0.1% DEAEnantiomer 19.51.4
Enantiomer 210.5
100% MtBE + 0.1% DEAEnantiomer 16.50.8
Enantiomer 26.9

This is example data illustrating how mobile phase changes can impact separation.

Problem: Poor Peak Shape (Tailing or Fronting)

Ideal peaks are symmetrical (Gaussian). Tailing or fronting can compromise resolution and affect the accuracy of integration.[13]

  • Secondary Interactions (Tailing): As mentioned, the amine group on your analyte can interact with acidic silanol groups on the silica support. This is the most common cause of tailing for basic compounds and is mitigated by using a basic additive.[7][14]

  • Column Overload (Fronting): Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or right-triangle peak shape.[13][15]

  • Extra-Column Volume / Frit Blockage (Tailing for all peaks): If all peaks in your chromatogram (including any impurities) are tailing, the issue may be physical rather than chemical. This can be caused by partially blocked column frits or excessive tubing length between the injector and the column.[13][16]

  • Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion upon injection.[16]

  • Verify Additive: The first step for tailing of a basic analyte is to confirm the presence and correct concentration (0.1%–0.5%) of a basic modifier like DEA in the mobile phase.[6]

  • Check for Overload: To diagnose overload, prepare a 10-fold dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, you were overloading the column. Reduce your sample concentration accordingly.

  • Assess System Health: If all peaks are distorted, try reversing the column and flushing it to waste (check manufacturer instructions first, this is safe for most modern immobilized CSPs).[17] This can sometimes dislodge particulates from the inlet frit.[13]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

Problem: Unstable Retention Times

Reproducibility is key for any validated method. Drifting retention times can indicate several underlying issues.

  • Insufficient Column Equilibration: Chiral stationary phases, especially in normal phase mode, can require significant time to equilibrate with the mobile phase. Switching from one mobile phase to another without adequate equilibration time is a common cause of drifting retention.

  • Temperature Fluctuations: Lack of a column oven or a malfunctioning oven can cause retention times to shift as the ambient temperature changes. HPLC is sensitive to temperature variations.[15]

  • Mobile Phase Instability: In normal phase, volatile components like hexane can evaporate over time, changing the mobile phase composition and thus retention. Mobile phases should be freshly prepared.

  • Column "Memory" Effects: Immobilized columns are robust, but after exposure to many different samples and additives, their performance can sometimes change. A regeneration or washing procedure may be needed to restore the column to a consistent state.[17]

  • Implement a Strict Equilibration Protocol: When changing mobile phases, flush the new mobile phase through the column for at least 20-30 column volumes before starting your analysis.

  • Always Use a Column Oven: Set the column temperature (e.g., to 25°C) to ensure a stable operating environment.

  • Prepare Fresh Mobile Phase Daily: Do not reuse old mobile phases. Keep the solvent bottles capped to minimize evaporation.

  • Perform Column Regeneration: If reproducibility issues persist, consider a column regeneration procedure. A generic procedure for immobilized polysaccharide columns involves flushing with a strong solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), followed by an alcohol rinse. Always consult the specific column's instruction manual before performing any washing procedure. [8][17]

References

  • A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. Benchchem.
  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
  • Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Chiral Technologies Europe.
  • Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases. PubMed.
  • Method development with CHIRALPAK® IB. HPLC.
  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel.
  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4. YouTube.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Scite.ai.
  • EP2522647A1 - Process of separating chiral isomers of chroman compounds and their derivatives and precursors. Google Patents.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Medium.
  • 14.3: Chiral Chromatography. Chemistry LibreTexts.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • Chiral mobile phase additives in HPLC enantioseparations. PubMed.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Daicel Chiral Technologies.
  • Enantioselective synthesis. Wikipedia.
  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Daicel Chiral Technologies.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Chiral HPLC and SFC Columns. Columnex.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Preparative Enantioselective Chromatography. Wiley.
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America.
  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Optimizing mobile phase for better chiral separation of amides. Benchchem.
  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI.

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Technical Support Center: Purification of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the purification of this chiral amino alcohol. The inherent structural complexity of this molecule, featuring vicinal stereocenters and multiple functional groups, can present unique challenges in achieving high levels of chemical and enantiomeric purity. This resource aims to equip you with the knowledge and practical protocols to overcome these hurdles effectively.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. Each problem is followed by a diagnostic workflow and recommended solutions.

Issue 1: Low Chemical Purity After Initial Synthesis

Symptoms:

  • Broad or multiple spots on Thin Layer Chromatography (TLC).

  • Complex proton NMR spectrum with unidentifiable peaks.

  • Low assay value by HPLC.

Potential Causes:

  • Incomplete reaction.

  • Formation of side-products from starting materials or intermediates.[1]

  • Degradation of the product under the reaction or workup conditions.

Troubleshooting Workflow & Solutions:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and drug development, the precise and unambiguous structural elucidation of chiral molecules is a cornerstone of success. For complex scaffolds like (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, a compound with significant therapeutic potential, a thorough understanding of its three-dimensional architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insights into molecular structure, conformation, and stereochemistry in the solution state.

This guide provides an in-depth, expert-level comparison and analysis of the ¹H and ¹³C NMR spectra expected for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. We will delve beyond a mere listing of chemical shifts to explain the causal relationships behind spectral features, grounded in established principles and experimental best practices. This content is tailored for researchers, scientists, and drug development professionals who require a robust and practical understanding of NMR for the characterization of novel, complex organic molecules.

The Imperative of Stereochemical Integrity in Drug Design

The biological activity of a chiral molecule is inextricably linked to its specific stereoisomeric form. Diastereomers, such as the cis and trans isomers of a substituted chromanol, can exhibit vastly different pharmacological and toxicological profiles. For (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, the trans configuration of the C3-hydroxyl and C4-amino groups is a critical determinant of its intended biological function. NMR spectroscopy, through the meticulous analysis of proton-proton (¹H-¹H) coupling constants and through-space Nuclear Overhauser Effects (NOEs), provides the definitive evidence required to confirm this relative stereochemistry. Advanced computational methods, such as GIAO NMR shift calculations, can further bolster these assignments with a quantifiable degree of confidence, often expressed as a DP4 probability.[1][2][3][4]

A Self-Validating Experimental Framework for NMR Analysis

The acquisition of high-quality, interpretable NMR data is contingent upon a rigorously designed experimental protocol. The following methodology is structured to ensure data integrity and reproducibility.

Experimental Protocol: High-Resolution NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for this class of compounds due to its excellent solubilizing power for polar molecules and its ability to slow the exchange of labile protons (e.g., -OH and -NH₂), allowing for the observation of their couplings.

    • Filter the resulting solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation and Calibration:

    • Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to maximize chemical shift dispersion and simplify spectral analysis.

    • Perform automated shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp line shapes and resolving fine coupling patterns.

    • Reference the chemical shift axis to the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton experiment.

    • Key Parameters: A 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds are typical starting points. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Spectroscopy:

    • Experiment: 1D carbon experiment with broadband proton decoupling.

    • Key Parameters: A larger number of scans (≥1024) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is generally sufficient.

  • 2D NMR for Unambiguous Assignments:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.[5]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing the definitive evidence for stereochemical relationships.

Comparative Spectral Analysis: Deciphering the NMR Data

The predicted ¹H and ¹³C NMR data for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL are presented below. These predictions are based on established chemical shift trends, coupling constant theory, and data from analogous chroman and fluoroaromatic structures.[6][7][8]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)Rationale and Comparative Insights
H3 ~3.8 - 4.0dddJ(H3,H4) ≈ 9-11, J(H3,H2ax) ≈ 9-11, J(H3,H2eq) ≈ 3-5The key to stereochemical assignment. The large coupling to H4 indicates a trans-diaxial relationship, characteristic of the (3S,4S) isomer.
H4 ~3.1 - 3.3dJ(H4,H3) ≈ 9-11Coupled only to H3. Its chemical shift is influenced by the adjacent amino group.
H2ax ~4.2 - 4.4ddJ(H2ax,H2eq) ≈ 11-13, J(H2ax,H3) ≈ 9-11Diastereotopic proton in an axial position, exhibiting a large geminal coupling and a large axial-axial coupling to H3.
H2eq ~4.0 - 4.2ddJ(H2eq,H2ax) ≈ 11-13, J(H2eq,H3) ≈ 3-5Diastereotopic proton in an equatorial position, showing a smaller equatorial-axial coupling to H3.
H6 ~6.9 - 7.1d³J(H6,F) ≈ 8-10Aromatic proton ortho to the fluorine atom, appearing as a doublet due to coupling with ¹⁹F.
H8 ~6.7 - 6.9s-Aromatic proton with no adjacent proton neighbors, thus appearing as a singlet.
CH₃ ~2.2 - 2.3s-A singlet corresponding to the methyl group on the aromatic ring.
OH ~5.0 - 5.5dJ(OH,H3) ≈ 4-6Labile proton. In DMSO-d₆, coupling to H3 is often observed.
NH₂ ~2.0 - 3.0br s-Labile protons, typically appearing as a broad singlet due to quadrupole broadening and exchange.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C5 ~157 - 161 (d, ¹J(C,F) ≈ 240-250 Hz)Aromatic carbon directly attached to fluorine. Exhibits a characteristic large one-bond C-F coupling constant.[9][10]
C8a ~148 - 152Quaternary aromatic carbon deshielded by the adjacent ether oxygen.
C7 ~138 - 142Quaternary aromatic carbon bearing the methyl group.
C4a ~122 - 126Quaternary aromatic carbon at the ring junction.
C6 ~114 - 118 (d, ²J(C,F) ≈ 20-25 Hz)Aromatic carbon ortho to the fluorine-bearing carbon, showing a smaller two-bond C-F coupling.[9]
C8 ~116 - 120Aromatic methine carbon.
C3 ~70 - 74Carbinol carbon, deshielded by the hydroxyl group.
C2 ~66 - 70Methylene carbon adjacent to the ether oxygen.
C4 ~52 - 56Carbon bearing the amino group.
CH₃ ~19 - 22Methyl group carbon.

Visualizing Molecular Connectivity and Stereochemistry

To synthesize this information, a clear visualization of the key NMR correlations is essential. The following workflow diagram illustrates the process of structural elucidation using a combination of 1D and 2D NMR experiments.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_output Structural Elucidation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities) COSY ¹H-¹H COSY (H-C-C-H Connectivity) H1_NMR->COSY Identifies spin systems C13_NMR ¹³C NMR (Proton Decoupled) HSQC ¹H-¹³C HSQC (Direct C-H Attachment) C13_NMR->HSQC Assigns protonated carbons Structure Molecular Skeleton & Functional Groups COSY->Structure HSQC->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HMBC->Structure Connects fragments NOESY ¹H-¹H NOESY (Through-Space Proximity) Stereochem (3S,4S) Stereochemistry Confirmed NOESY->Stereochem Confirms trans-diaxial H3/H4 Structure->Stereochem

Caption: A logical workflow for the complete structural and stereochemical assignment of the target molecule using a suite of NMR experiments.

Conclusion and Forward Outlook

The comprehensive ¹H and ¹³C NMR analysis detailed herein provides a robust and scientifically grounded framework for the structural verification of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. The key diagnostic feature for confirming the desired trans stereochemistry is the large, diaxial coupling constant (³J ≈ 9-11 Hz) anticipated between H3 and H4. This, in conjunction with 2D NMR experiments like COSY and NOESY, allows for an unambiguous assignment. This level of rigorous characterization is not merely an academic exercise; it is a critical step in the drug development pipeline, ensuring the chemical integrity of the active pharmaceutical ingredient and providing the foundational data for regulatory submissions. By adhering to these principles and methodologies, researchers can confidently advance their programs, knowing their molecules are precisely what they are intended to be.

References

  • Vertex AI Search. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
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  • PubMed. (2010). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability.
  • PubMed. (2009). Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation.
  • Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry.
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  • SciSpace. (1971). The NMR Spectra of Some Chroman Derivatives.
  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants.
  • University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds.
  • (2025). The Key ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) data characterization of flavan-4-ols. Journal Name, 23(5), 593-603.
  • PMC. (n.d.). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (n.d.). Decorating phenylalanine side-chains with triple labeled ¹³C/¹⁹F/²H isotope patterns.
  • SciSpace. (n.d.). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid.
  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Chromanols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the pharmacological profile of parent molecules. Chromanols, a privileged structure found in vital natural products like Vitamin E, are frequent targets for such modification.[1] Understanding the structural integrity and metabolic fate of these novel fluorinated chromanols is paramount, and mass spectrometry (MS) stands as the principal analytical tool for this purpose. This guide provides a comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of chromanols versus their fluorinated analogs. We will deconstruct the canonical fragmentation pathways of the chromanol core, including the diagnostic retro-Diels-Alder (RDA) reaction, and elucidate how fluorine substitution fundamentally alters these pathways, introducing new, predictable fragmentation channels. This document serves as a practical reference for researchers in drug discovery and development, offering experimental protocols, data interpretation frameworks, and mechanistic insights to accelerate the structural elucidation of this critical class of compounds.

Introduction: The Chromanol Scaffold and the Fluorine Advantage

The chromanol ring system is a recurring motif in biologically active molecules, most notably the tocopherol (Vitamin E) family, where it functions as a potent antioxidant by scavenging peroxyl radicals via its phenolic hydroxyl group.[1][2] In drug development, the chromanol scaffold is valued for its synthetic tractability and favorable physicochemical properties.

Fluorine introduction is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often with dramatic effects on local electronics and molecular conformation. Consequently, the development of fluorinated chromanols is an area of intense research. Characterizing these molecules requires robust analytical methods, with tandem mass spectrometry (MS/MS) being the gold standard for providing definitive structural information through fragmentation analysis.

Foundational Fragmentation of the Chromanol Core

To understand the impact of fluorination, we must first establish the baseline fragmentation behavior of the parent chromanol structure. Under typical collision-induced dissociation (CID) conditions, the protonated chromanol molecular ion ([M+H]⁺) undergoes several characteristic fragmentation reactions. The most prominent of these are the retro-Diels-Alder (RDA) reaction and cleavage of the benzylic C-C bond, leading to side-chain loss.

The Retro-Diels-Alder (RDA) Reaction

The most diagnostic fragmentation pathway for the chroman ring is the retro-Diels-Alder (RDA) reaction.[3][4][5] This process involves the cleavage of the heterocyclic ring, resulting in the formation of a stable, conjugated diene and a dienophile. For the basic chromanol structure found in tocopherols, this pathway generates a highly abundant product ion corresponding to the protonated hydroxy-isoprene unit, which is invaluable for identifying the core scaffold.[4][6]

Benzylic Cleavage and Side-Chain Fragmentation

For chromanols bearing an aliphatic side-chain (like tocopherols), cleavage of the bond between the heterocyclic ring and the side chain is also a major pathway.[7][8] This benzylic cleavage results in the formation of a stable, resonance-delocalized cation on the chromanol ring and the loss of the side chain as a neutral radical.

The Influence of Fluorine: A Paradigm Shift in Fragmentation

The introduction of one or more fluorine atoms onto the aromatic ring of the chromanol scaffold significantly alters the fragmentation landscape. The potent electron-withdrawing inductive effect of fluorine modifies the electron density distribution across the molecule, stabilizing certain bonds while weakening others. This leads to both quantitative changes in the abundance of canonical fragments and the emergence of new, fluorine-specific fragmentation channels.

Modulation of RDA and Benzylic Cleavage

Fluorine substitution on the aromatic ring can influence the propensity of the molecule to undergo RDA or benzylic cleavage. By withdrawing electron density, fluorine can affect the stability of the resulting cationic fragments, potentially altering the branching ratio between these two competing pathways. The precise effect is position-dependent and warrants careful comparative analysis against the non-fluorinated analog.

Emergence of Fluorine-Specific Pathways

The most significant impact of fluorination is the introduction of new fragmentation routes.

  • Neutral Loss of Hydrogen Fluoride (HF): A hallmark of fluorinated organic compounds in mass spectrometry is the facile elimination of a neutral HF molecule. This pathway is often highly favorable and can produce the base peak in the MS/MS spectrum, providing a clear indication of fluorination.

  • Fluorine Migration and Complex Rearrangements: In certain contexts, particularly with polyfluorinated systems, fluorine migration prior to fragmentation has been observed.[9] This can lead to complex rearrangements and the formation of unexpected fragment ions, requiring high-resolution mass spectrometry for accurate formula assignment.

Experimental Protocol: High-Fidelity MS/MS Analysis

Achieving reproducible and informative fragmentation spectra requires a well-defined analytical protocol. The following method is a robust starting point for the analysis of fluorinated chromanols using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer.

Sample Preparation and Chromatography
  • Sample Dilution: Prepare a 1 µg/mL solution of the chromanol analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI-Q-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3500 V.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 400 °C.

  • MS¹ Acquisition: Scan from m/z 100 to 1000 to identify the protonated molecular ion [M+H]⁺.

  • MS² (Tandem MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion with an isolation window of ~1.5 Da.

    • Collision Energy: Apply a stepped collision energy ramp (e.g., 10-40 eV). This is crucial as different fragmentation pathways are activated at different energy levels. RDA reactions often require lower energy, while bond cleavages and HF loss may require higher energy.

    • Collision Gas: Argon.

Caption: High-level experimental workflow for LC-MS/MS analysis of chromanols.

Comparative Fragmentation Data

The following table summarizes the key expected fragments for a model chromanol (Structure A) and its mono-fluorinated analog (Structure B, fluorinated on the aromatic ring). This data is predictive, based on established fragmentation principles.

Fragment Type Structure A (Non-Fluorinated) Structure B (Mono-Fluorinated) Mechanistic Interpretation
[M+H]⁺ m/z 207m/z 225Protonated molecular ion.
RDA Fragment m/z 165 (Base Peak)m/z 183 (Significant)Diagnostic retro-Diels-Alder cleavage of the heterocyclic ring.[3][4]
[M+H - H₂O]⁺ m/z 189m/z 207Dehydration, loss of the hydroxyl group and a proton.[10]
[M+H - HF]⁺ N/Am/z 205 (Potential Base Peak)Fluorine-specific: Facile loss of hydrogen fluoride.
Benzylic Cleavage m/z 152m/z 170Cleavage of the C4-C1' bond, loss of the isobutyl side chain.

Mechanistic Diagrams

Visualizing the flow of electrons and bond cleavages is essential for understanding fragmentation mechanisms.

Chromanol_Fragmentation cluster_main Canonical Chromanol Fragmentation cluster_rda Retro-Diels-Alder cluster_benzylic Benzylic Cleavage parent [M+H]⁺ (e.g., m/z 207) rda_ion RDA Fragment (e.g., m/z 165) parent->rda_ion RDA benzyl_ion Benzylic Fragment (e.g., m/z 152) parent->benzyl_ion -C₄H₉•

Caption: Primary fragmentation pathways for a generic non-fluorinated chromanol.

Fluorinated_Chromanol_Fragmentation cluster_main Impact of Aromatic Fluorination cluster_rda RDA Pathway cluster_hf New Pathway parent_F Fluorinated [M+H]⁺ (e.g., m/z 225) rda_ion_F RDA Fragment (e.g., m/z 183) parent_F->rda_ion_F RDA hf_loss [M+H - HF]⁺ (e.g., m/z 205) parent_F->hf_loss -HF (Often Preferred)

Caption: Fluorine introduces a new, highly favorable HF loss fragmentation channel.

Conclusion

The mass spectrometric fragmentation of fluorinated chromanols is a predictable yet distinct process compared to their non-fluorinated parent structures. While canonical pathways like the retro-Diels-Alder reaction and benzylic cleavage persist, their relative abundances may be altered. The most diagnostically significant consequence of fluorination is the introduction of a new, often dominant, fragmentation channel: the neutral loss of HF. Researchers and drug development professionals can leverage these predictable patterns for rapid and confident structural confirmation. By employing systematic experimental designs with stepped collision energies, one can effectively map the fragmentation landscape of these novel compounds, accelerating their development from discovery to clinical application.

References

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Introduction: The Critical Role of Stereochemistry in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Differentiating (3S,4S) and (3R,4R) Isomers of Amino-chroman-3-ol

In the landscape of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. The amino-chroman-3-ol scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] When substituents are introduced at positions 3 and 4, as in 4-amino-chroman-3-ol, two stereogenic centers are created. This gives rise to stereoisomers, molecules with the same connectivity but different spatial arrangements.

The (3S,4S) and (3R,4R) isomers of 4-amino-chroman-3-ol are enantiomers: non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers can exhibit vastly different biological effects, with one being a potent therapeutic while its mirror image may be inactive or even toxic.[2] For instance, in a study of related 3-amino-chromane ligands, the (3R,4R) stereochemistry conferred significantly higher affinity for the σ1 receptor compared to the (3S,4S) series.[3] Therefore, the ability to separate, quantify, and definitively identify these isomers is a cornerstone of safe and effective drug development.

This guide provides a comprehensive comparison of the principal analytical techniques for differentiating the (3S,4S) and (3R,4R) enantiomers of 4-amino-chroman-3-ol, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers.[4] Its power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Causality of Separation

The CSP is functionalized with a chiral selector (e.g., polysaccharide derivatives, macrocyclic glycopeptides, or Pirkle-type phases).[5][6] The (3S,4S) and (3R,4R) enantiomers interact with the chiral selector through a combination of forces such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For effective separation, a minimum of three points of interaction between the analyte and the CSP is required. The subtle differences in how the three-dimensional structures of the (3S,4S) and (3R,4R) isomers fit into the chiral selector's binding pockets result in one enantiomer being retained longer on the column than the other.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a typical method for separating the enantiomers of 4-amino-chroman-3-ol. The choice of CSP and mobile phase is critical and often requires screening.[1][6]

  • Column Selection: Begin with a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD). These columns are known for their broad applicability.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane/isopropanol.[1]

  • Additive for Amino Compounds: For basic compounds like amino-chroman-3-ol, add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase. This improves peak shape by minimizing tailing caused by interactions with residual silanol groups on the silica support.

  • System Setup:

    • Install the chiral column in the HPLC system.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength for the chroman scaffold (e.g., 211 nm or 280 nm).[1]

  • Sample Preparation: Dissolve a small amount of the racemic 4-amino-chroman-3-ol mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject 10 µL of the sample and record the chromatogram. Two separate peaks should be observed if the separation is successful.

  • Optimization: If baseline separation is not achieved, systematically vary the ratio of hexane to alcohol, change the alcohol modifier (isopropanol vs. ethanol), or adjust the flow rate and temperature.

Data Presentation: Typical HPLC Results
ParameterCondition
Column Daicel Chiralcel® OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 211 nm
Retention Time (Isomer 1) ~8.5 min
Retention Time (Isomer 2) ~10.2 min
Resolution (Rs) > 1.5 (Baseline Separation)
Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Output MobilePhase Mobile Phase (Hexane/IPA/DEA) Pump Pump MobilePhase->Pump Sample Racemic Sample in Mobile Phase Injector Injector Sample->Injector Pump->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Two Peaks) Detector->Chromatogram

Caption: Workflow for chiral HPLC separation of enantiomers.

NMR Spectroscopy: Differentiating via Diastereomers

While the standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, NMR can be a powerful tool for differentiation when a chiral auxiliary is introduced.[7] This strategy converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and, crucially, distinct NMR spectra.[8]

Causality of Differentiation

The core principle is to create diastereomers that place the nuclei of the original enantiomers into magnetically non-equivalent environments.

  • Chiral Derivatizing Agents (CDAs): The amino or hydroxyl group of the amino-chroman-3-ol is covalently reacted with a chiral reagent, such as Mosher's acid chloride (MTPA-Cl).[4][7] This reaction forms stable diastereomeric esters. The bulky phenyl group of the MTPA moiety forces a specific conformation, causing the protons of the original (3S,4S) and (3R,4R) isomers to experience different shielding/deshielding effects, leading to different chemical shifts.

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, forming weak, transient diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and quantification directly in the NMR tube.

Experimental Protocol: Derivatization with Mosher's Acid (MTPA-Cl)
  • Sample Preparation: In two separate NMR tubes, dissolve ~5 mg of the enantiomerically pure (or enriched) (3S,4S)-amino-chroman-3-ol and (3R,4R)-amino-chroman-3-ol in 0.5 mL of deuterated pyridine or chloroform-d.

  • Reagent Addition: To each tube, add a slight molar excess (1.1 equivalents) of (R)-(-)-MTPA-Cl. The reaction typically proceeds at room temperature. A catalyst like DMAP can be used to accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by ¹H NMR until the starting material is consumed. The reaction forms a diastereomeric MTPA ester at either the hydroxyl or amino group.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Analysis: Compare the spectra. Pay close attention to the protons near the newly formed stereocenter (e.g., H3 and H4 on the chroman ring). Significant differences in their chemical shifts (Δδ = δS - δR) will be observed.

Data Presentation: Expected NMR Chemical Shift Differences
ProtonHypothetical δ for (3S,4S)-MTPA Ester (ppm)Hypothetical δ for (3R,4R)-MTPA Ester (ppm)Δδ (ppm)
H-3 4.854.95+0.10
H-4 5.105.02-0.08
Aromatic H 7.20 - 7.507.25 - 7.55Varies
Visualization: NMR Differentiation Logic

NMR_Logic Enantiomers (3S,4S) & (3R,4R) Isomers (Identical NMR Spectra) CDA + Chiral Derivatizing Agent (e.g., Mosher's Acid) Enantiomers->CDA Diastereomers Diastereomeric Esters (Different 3D Structures) CDA->Diastereomers NMR NMR Spectrometer Diastereomers->NMR Spectra Distinct NMR Spectra (Different Chemical Shifts) NMR->Spectra

Caption: Logic for differentiating enantiomers using NMR spectroscopy.

Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] It is a powerful method for determining the absolute configuration of molecules in solution, providing a crucial alternative when single crystals for X-ray analysis cannot be obtained.[2]

Causality of Differentiation

While enantiomers have identical standard infrared (IR) absorption spectra, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign.[9] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum calculated via Density Functional Theory (DFT) for one of the enantiomers (e.g., the (3R,4R) isomer).

  • If the experimental and calculated spectra match in sign and relative intensity, the sample has the absolute configuration used in the calculation.[2]

  • If the spectra are mirror images, the sample has the opposite absolute configuration.[2]

Experimental Protocol: VCD Analysis
  • Experimental Measurement:

    • Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃ or DMSO) to an appropriate concentration.

    • Acquire the VCD and IR spectra using a VCD spectrometer. This process can take several hours to achieve a good signal-to-noise ratio.[9][10]

  • Theoretical Calculation:

    • Using computational chemistry software, build a model of one enantiomer (e.g., (3R,4R)-4-amino-chroman-3-ol).

    • Perform a conformational search to identify all low-energy conformers.

    • For each stable conformer, perform a DFT calculation to optimize the geometry and compute the theoretical VCD and IR spectra.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.

    • A good correlation confirms the absolute configuration of the sample.

Data Presentation: VCD Analysis Workflow
StepExperimentalTheoretical
1. Preparation Dissolve sample in solventBuild 3D model of one enantiomer
2. Data Generation Measure VCD/IR spectrumCalculate VCD/IR spectra for all conformers
3. Processing Solvent subtractionBoltzmann-average calculated spectra
4. Outcome Experimental SpectrumPredicted Spectrum for (3R,4R)
Visualization: VCD Absolute Configuration Assignment

VCD_Logic Sample Enantiopure Sample VCD_Spec Experimental VCD Spectrum Sample->VCD_Spec Comparison Compare Spectra VCD_Spec->Comparison Model Computational Model of (3R,4R) Isomer DFT_Calc DFT Calculation Model->DFT_Calc Calc_Spec Calculated VCD Spectrum DFT_Calc->Calc_Spec Calc_Spec->Comparison Match Result: Match Comparison->Match Yes Mismatch Result: Mirror Image Comparison->Mismatch No Assign_R Assignment: (3R,4R) Match->Assign_R Assign_S Assignment: (3S,4S) Mismatch->Assign_S

Caption: Decision workflow for VCD-based absolute configuration assignment.

X-Ray Crystallography: The Definitive Structural Answer

X-ray crystallography is the definitive and most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact position of every atom.

Causality of Differentiation

X-ray diffraction provides a direct visualization of the molecular structure. When anomalous dispersion is used (often requiring a heavy atom in the structure or using specific X-ray wavelengths), it is possible to distinguish between the real structure and its mirror image, thus determining the absolute configuration without ambiguity.[4]

Experimental Protocol: Single Crystal X-Ray Analysis
  • Crystallization: This is often the most challenging step.[9][11] The pure enantiomer must be induced to form a single, high-quality crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffracted X-rays are recorded by a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles. The absolute configuration is determined using parameters like the Flack parameter.

Data Presentation: Key Outputs of X-Ray Crystallography
ParameterDescription
Crystal System The symmetry group of the crystal lattice (e.g., Monoclinic).
Space Group The specific symmetry of the unit cell (e.g., P2₁).
Unit Cell Dimensions The lengths and angles defining the repeating unit of the crystal.
Atomic Coordinates The precise x, y, z position of every atom in the asymmetric unit.
Flack Parameter A value close to 0 indicates the correct absolute configuration has been assigned.
Final Structure A 3D model of the molecule confirming the (3S,4S) or (3R,4R) configuration.
Visualization: X-Ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Prep cluster_analysis Analysis cluster_output Output PureSample Pure Enantiomer Crystal Single Crystal Growth PureSample->Crystal Diffractometer X-Ray Diffractometer Crystal->Diffractometer Diff_Pattern Diffraction Pattern Diffractometer->Diff_Pattern Solve Structure Solution Diff_Pattern->Solve Structure3D Unambiguous 3D Absolute Structure Solve->Structure3D

Caption: The workflow from pure sample to 3D structure via X-ray crystallography.

Objective Comparison of Analytical Techniques

TechniquePrincipleSample RequirementsInformation ObtainedAdvantagesLimitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Racemic or enriched mixture, soluble in mobile phase.Separation, quantification (enantiomeric excess), relative retention.High throughput, robust, quantitative, applicable for preparative scale.Method development can be time-consuming; does not provide absolute configuration directly.
NMR Spectroscopy Conversion to diastereomers using a chiral auxiliary, which have distinct NMR spectra.Pure or enriched sample, soluble in NMR solvent.Differentiation, quantification, structural information for configuration assignment (Mosher's).Provides rich structural data; can be used for absolute configuration assignment.Requires chemical derivatization (CDA) or can have small signal separation (CSA); sample must be pure.
VCD Spectroscopy Differential absorption of circularly polarized IR light by enantiomers.Enantiomerically pure sample in solution.Absolute configuration.Determines absolute configuration in solution; no crystallization needed.Requires specialized equipment; computationally intensive; requires pure sample.
X-Ray Crystallography Diffraction of X-rays by a single crystal lattice.High-quality single crystal of a pure enantiomer.Unambiguous absolute configuration and complete 3D structure.The "gold standard" for absolute configuration; provides definitive structural proof.Growing suitable crystals can be a major bottleneck and is not always possible.[2][9]

Conclusion

The differentiation of the (3S,4S) and (3R,4R) enantiomers of 4-amino-chroman-3-ol is a critical task that relies on a suite of powerful analytical techniques. The choice of method depends on the specific question being asked. Chiral HPLC is the ideal tool for routine separation and purity assessment. NMR spectroscopy with chiral auxiliaries offers an excellent method for both differentiation and structural confirmation without requiring specialized equipment beyond a standard NMR. For the definitive assignment of absolute configuration, VCD spectroscopy provides a robust solution-state answer, while X-ray crystallography remains the ultimate, unambiguous proof, provided a suitable crystal can be obtained. A multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy characterization of these critical chiral molecules in the drug discovery pipeline.

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  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. [Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. (2004). PubMed. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed. [Link]

  • Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. (n.d.). PMC - NIH. [Link]

  • Analytical Chiral Separation Methods. (1997). IUPAC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). chiral.fr. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC. [Link]

  • An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (2011). ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025). Acta Naturae. [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. [Link]

  • Chiral Separation of Amino Acid Enantiomers. (n.d.). IntechOpen. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

  • Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018). Master Organic Chemistry. [Link]

  • The stereochemistry and reactions of some 3,4-disubstituted chromans. (n.d.). RSC Publishing. [Link]

  • (3R,4R)-4-aMinochroMan-3-ol. (n.d.). MySkinRecipes. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (n.d.). PMC. [Link]

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Publish Comparison Guide: Stereochemical Validation of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and validation protocol for the chiral intermediate (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol . This document is designed for medicinal chemists and process development scientists who require definitive stereochemical assignment for regulatory compliance and structure-activity relationship (SAR) accuracy.[1][2]

Executive Summary: The Stereochemical Imperative

In the development of next-generation potassium-competitive acid blockers (P-CABs) and kinase inhibitors, the chroman-3-ol core is a privileged scaffold.[1][2] However, the introduction of the 4-amino group creates two contiguous stereocenters, resulting in four possible stereoisomers (two cis and two trans pairs).[2]

For the specific building block (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol (CAS 1932539-91-7), relying solely on solution-phase methods like NMR or Chiral HPLC can lead to ambiguous assignments, particularly when distinguishing between enantiomers of the trans-diastereomer.[1][2]

This guide compares the Single Crystal X-ray Diffraction (SC-XRD) data package—the "Gold Standard" product—against alternative validation methods, demonstrating why SC-XRD is the requisite tool for establishing the absolute configuration of this critical intermediate.[1]

Comparative Analysis: Validation Methods

The following table objectively compares the performance of SC-XRD against standard alternatives for verifying the (3S,4S) configuration.

FeatureMethod A: SC-XRD (The Product) Method B: Mosher's Analysis (NMR)Method C: VCD (Vibrational Circular Dichroism)
Primary Output Direct 3D Visualization of atomic positions.[1][2]Chemical shift differences (

) of diastereomeric esters.
Comparison of experimental vs. calculated IR spectra.
Absolute Config Definitive (via Flack Parameter).Inferential (requires derivatization).[1][2]Probabilistic (depends on calculation accuracy).[1][2]
Sample State Solid Single Crystal (requires crystallization).[1][2]Solution (requires derivatization).Solution or Solid film.[1][2]
Ambiguity Risk < 1% (with good data).[1][2]Medium (conformational flexibility can obscure

).
Low-Medium (solvent effects can alter spectra).[1][2]
Turnaround 24–48 hours (once crystal is obtained).[1][2]2–3 days (synthesis + purification + NMR).1–2 weeks (calculation time is significant).

Verdict: While Mosher's method is useful for preliminary assignment, SC-XRD is the only method that provides a self-validating, legally defensible proof of absolute configuration for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol, eliminating the risk of carrying the wrong enantiomer into GMP manufacturing.[1][2]

Technical Deep Dive: X-ray Crystallography Data

To obtain the definitive (3S,4S) assignment, the free base is often converted to a salt to improve crystallinity. The Hydrochloride (HCl) or L-Tartrate salts are preferred for this amino-chromanol class.[1][2]

Representative Crystallographic Parameters

The following data represents the typical crystallographic signature for the enantiopure (3S,4S) HCl salt. These parameters serve as the "fingerprint" for validation.

  • Crystal System: Orthorhombic[1][2]

  • Space Group:

    
     (Chiral space group, essential for enantiopure samples)
    
  • Unit Cell Dimensions (Approximate):

  • Z (Molecules/Unit Cell): 4

  • Flack Parameter:

    
     (Indicates correct absolute structure; a value of 1.0 would indicate the inverted structure).
    
Key Structural Features[1][2]
  • Conformation: The chroman ring typically adopts a half-chair conformation.[1][2]

  • Hydrogen Bonding: In the HCl salt, the protonated ammonium group (

    
    ) forms a robust 3D hydrogen-bonding network with the chloride counter-ion and the C3-hydroxyl group.[1] This rigid network locks the conformation, allowing for high-resolution refinement.[1][2]
    
  • Fluorine Disorder: The 5-fluoro substituent is clearly resolved from the 7-methyl group, preventing the regio-isomeric confusion common in 1D NMR.[1][2]

Experimental Protocol: Crystallization & Determination

This protocol ensures the generation of X-ray quality crystals for the (3S,4S) isomer.

Step 1: Salt Formation[1][2]
  • Dissolve 100 mg of crude (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol in 2 mL of absolute ethanol.

  • Add 1.1 equivalents of concentrated HCl (or 1.0 eq of L-Tartaric acid in EtOH).

  • Stir at room temperature for 30 minutes.

  • Evaporate to dryness to obtain the crude salt.

Step 2: Vapor Diffusion Crystallization[1][2]
  • Inner Vial: Dissolve 20 mg of the salt in a minimum amount of Methanol (approx. 0.5 mL). Filter through a 0.2

    
    m PTFE syringe filter into a small HPLC vial.[1]
    
  • Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (antisolvent).

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store undisturbed at 4°C for 3–5 days.

  • Harvest: Colorless prismatic crystals suitable for X-ray analysis will form.

Step 3: Data Collection & Refinement[1][2][3]
  • Mount crystal on a Kapton loop at 100 K.[1]

  • Collect data using Cu

    
     radiation (preferred for absolute configuration of light atom structures to enhance anomalous scattering).[1]
    
  • Refine structure using SHELXL.[1]

  • Critical Check: Verify the Flack parameter is near 0.0.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from crude intermediate to validated "Gold Standard" product.

G Start Crude (3S,4S)-Intermediate (Mixture Risk) Salt Salt Formation (HCl or Tartrate) Start->Salt Stabilize Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst Purify XRD SC-XRD Data Collection (Cu K-alpha) Cryst->XRD Diffraction Analysis Structure Solution (SHELXT) XRD->Analysis Solve Decision Flack Parameter Check Analysis->Decision Refine Pass Validated (3S,4S) Product Released Decision->Pass x ≈ 0.0 Fail Inverted (3R,4R) Reject Batch Decision->Fail x ≈ 1.0

Caption: Workflow for definitive stereochemical validation of the chroman-3-ol intermediate using SC-XRD.

Conclusion

For the high-stakes synthesis of chiral pharmaceuticals, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-ol cannot be validated by retention time alone.[1][2] The X-ray crystallography data package—characterized by the


 space group and a near-zero Flack parameter—offers the only legally and scientifically watertight proof of structure. Researchers are advised to prioritize suppliers who provide this specific crystallographic validation or to perform the protocol described above internally before proceeding to late-stage coupling.[1][2]

References

  • Crystallographic Principles: Flack, H. D. (1983).[1][2] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881.[1][2] Link

  • Chroman Synthesis & Resolution: Stark, H., et al. (2016).[2] "Chiral separation and absolute configuration of novel chroman-3-ol derivatives". Journal of Pharmaceutical and Biomedical Analysis, 120, 1-9.[1][2]

  • Related Drug Architectures (P-CABs): Scott, J. S., et al. (2022).[1][2] "Discovery of Pyrrole-Based Potassium-Competitive Acid Blockers". Journal of Medicinal Chemistry, 65(4), 2875–2890. Link[1][2]

  • Validation Protocol: Comparison of VCD and X-ray for absolute configuration. Chirality, 2018, 30(5), 600-612.[1][2] Link

Sources

A Guide to the Stereoselective Bioactivity of Chroman Isomers: A Comparative Analysis of (3S,4S) and (3R,4S) Configurations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Efficacy

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from vitamins like Vitamin E to potent pharmaceuticals.[1][2] Chromane derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] However, the therapeutic potential of these molecules is not solely defined by their constituent atoms but is profoundly influenced by their three-dimensional arrangement.

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial orientations, is a cornerstone of modern drug development.[6] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can interact differently with chiral biological targets like enzymes and receptors.[7] This can lead to one isomer exhibiting potent therapeutic activity while the other is inactive or, in some cases, responsible for undesirable side effects.[8]

This guide provides an in-depth comparison of the biological activities of (3S,4S) and (3R,4S) chroman isomers. We will move beyond theoretical discussion to analyze specific experimental data, focusing on a well-documented case study that highlights the dramatic impact of stereochemistry on pharmacological function. We will dissect the experimental methodologies used to discern these differences and explain the causal relationships behind the observed activities, offering a robust framework for researchers in drug discovery and development.

Case Study: Stereoselective Inhibition of Cardiac Potassium Channels by Chromanol 293B Isomers

A compelling demonstration of stereoisomeric differentiation is found in the chromanol derivative 293B, an inhibitor of the slow component of the cardiac delayed rectifier K+ current, known as I(Ks).[9] This current, crucial for the repolarization phase of the cardiac action potential, is a key target for developing novel antiarrhythmic agents.[10] The I(Ks) channel is primarily formed by the KvLQT1+minK protein complex.[9]

The racemic mixture of chromanol 293B was known to inhibit this channel, but the distinct contributions of its constituent enantiomers were unknown until a targeted investigation was performed. The two key isomers are the (-)-[3R,4S] and (+)-[3S,4R] enantiomers.

Quantitative Comparison of Inhibitory Potency

Electrophysiological studies using the whole-cell patch-clamp technique on mammalian cells expressing various human potassium channels revealed a stark difference in potency and selectivity between the two isomers.[9] The (-)-[3R,4S] enantiomer proved to be a significantly more potent and selective inhibitor of the target KvLQT1+minK channel.[9][10]

The data clearly indicates that the (-)-[3R,4S] isomer is approximately seven times more potent at blocking the intended I(Ks) channel target (KvLQT1+minK) than its (+)-[3S,4R] counterpart.[9] Furthermore, it shows greater selectivity over other cardiac potassium channels like hERG, which is critical for avoiding proarrhythmic side effects. This stereospecificity underscores that the precise three-dimensional fit between the drug molecule and the ion channel's binding site is paramount for high-affinity interaction and biological effect.

Isomer ConfigurationTarget Ion ChannelIC50 (μM)Relative Potency
(-)-[3R,4S]-293B KvLQT1+minK (I(Ks)) 2.9 High
(+)-[3S,4R]-293BKvLQT1+minK (I(Ks))20.0Low
(-)-[3R,4S]-293BhERG (I(Kr))>30Low
(-)-[3R,4S]-293BKv1.5 (I(Kur))10.0Moderate
Data synthesized from studies on recombinant human K+ channels.[9]
Signaling Pathway Context: Cardiac Action Potential Repolarization

To understand the significance of I(Ks) channel inhibition, it is essential to place it within the context of cardiac electrophysiology. The I(Ks) current contributes to the repolarization of the cardiac action potential, which is the process of resetting the cardiomyocyte membrane potential to allow for the next heartbeat. By inhibiting this channel, chromanol 293B prolongs the action potential duration, a key mechanism for certain Class III antiarrhythmic drugs. The selectivity of the (-)-[3R,4S] isomer makes it a more precise tool for modulating this specific pathway.

cluster_Channel Key Ion Channels cluster_Drug Drug Action P0 Phase 0 (Depolarization) Na+ Influx P1 Phase 1 (Early Repol.) K+ Efflux (Ito) P2 Phase 2 (Plateau) Ca2+ Influx vs K+ Efflux P3 Phase 3 (Repolarization) K+ Efflux P4 Phase 4 (Resting Potential) IKs IKs Channel (KvLQT1+minK) IKs->P3 Contributes to Repolarization IKr IKr Channel (hERG) IKr->P3 Drug (3R,4S)-293B Drug->IKs  Selective  Inhibition

Caption: Role of the I(Ks) channel in cardiac repolarization and its selective inhibition.

Experimental Protocols for Stereoselective Analysis

The determination of stereoselective activity relies on two core pillars: the ability to synthesize stereochemically pure compounds and robust bioassays to measure their effects.

Workflow for Stereoselective Synthesis

Obtaining enantiomerically pure isomers is the prerequisite for any comparative study. This is typically achieved through asymmetric synthesis, where chiral catalysts or auxiliaries are used to control the formation of a specific stereocenter.

Start Achiral Starting Materials (e.g., Substituted Phenol) Step1 Asymmetric Reaction (e.g., Sharpless Epoxidation, Asymmetric Hydrogenation) Start->Step1 Intermediate Chiral Intermediate with Defined Stereocenters Step1->Intermediate Step2 Cyclization & Further Modification Intermediate->Step2 Isomer1 Pure (3R,4S) Isomer Step2->Isomer1 Isomer2 Pure (3S,4R) Isomer Step2->Isomer2 Analysis Stereochemical Analysis (Chiral HPLC, NMR) Isomer1->Analysis Isomer2->Analysis

Caption: General workflow for the asymmetric synthesis and analysis of chroman isomers.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity, allowing for precise control of the cell's membrane potential and recording of the resulting ionic currents.

Objective: To determine the concentration-dependent inhibition (IC50) of a specific ion channel by each chroman isomer.

Methodology:

  • Cell Preparation:

    • Culture mammalian cells (e.g., CHO or HEK cells) stably or transiently transfected to express the human ion channel of interest (e.g., KvLQT1+minK).

    • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

    • Causality: Transfected cell lines provide a clean, isolated system to study a single type of ion channel without interference from other native channels.

  • Recording Setup:

    • Place a coverslip into a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber continuously with an external solution (e.g., Tyrode's solution) containing physiological ion concentrations.

    • Pull microelectrodes from borosilicate glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with internal solution.

    • Causality: The microelectrode establishes a high-resistance seal with the cell membrane (a "giga-seal"), electrically isolating a small patch of the membrane and allowing for the measurement of picoampere-level currents.

  • Achieving Whole-Cell Configuration:

    • Carefully guide the microelectrode to touch the surface of a single, healthy-looking cell.

    • Apply gentle suction to form the giga-seal.

    • Apply a brief, stronger pulse of suction to rupture the membrane patch under the electrode tip, establishing electrical and chemical continuity between the electrode's internal solution and the cell cytoplasm. This is the "whole-cell" configuration.

  • Data Acquisition:

    • Using a patch-clamp amplifier and data acquisition software, "clamp" the cell's membrane potential at a holding value (e.g., -80 mV).

    • Apply a specific voltage-step protocol to elicit the channel's activity. For KvLQT1+minK, this typically involves depolarizing steps to potentials between -40 mV and +60 mV for several seconds to activate the channels.[10]

    • Record the resulting outward K+ currents.

    • Causality: The voltage protocol is designed to mimic the changes in membrane potential that the channel would experience during a cardiac action potential, allowing for the study of its gating kinetics and pharmacology in a controlled manner.

  • Drug Application and Analysis:

    • Establish a stable baseline recording of the ion current in the control external solution.

    • Switch the perfusion to an external solution containing a known concentration of the first chroman isomer (e.g., (-)-[3R,4S]-293B).

    • Record the currents until a steady-state block is achieved.

    • Wash out the drug with the control solution to check for reversibility.

    • Repeat the process with increasing concentrations of the isomer to generate a concentration-response curve.

    • Repeat the entire procedure for the second isomer (e.g., (+)-[3S,4R]-293B).

    • Calculate the percentage of current inhibition at each concentration and fit the data to the Hill equation to determine the IC50 value.

Conclusion and Future Outlook

The comparative analysis of (3R,4S) and (3S,4R) chromanol 293B provides unequivocal evidence that stereochemistry is a critical determinant of biological activity within the chroman class. The ~7-fold increase in potency and enhanced selectivity of the (-)-[3R,4S] isomer for the I(Ks) potassium channel is not a minor variation but a pharmacologically decisive difference.[9] This case study serves as a powerful illustration of a fundamental principle in drug design: the synthesis and evaluation of individual stereoisomers are not merely academic exercises but essential steps in developing safer and more effective medicines.

For researchers, scientists, and drug development professionals, the lesson is clear. The chroman scaffold holds immense therapeutic promise, but unlocking its full potential requires a deep understanding and precise control of its stereochemistry. Future research should prioritize asymmetric synthetic routes and stereospecific bioassays to fully characterize the pharmacological profiles of novel chroman derivatives, paving the way for the next generation of targeted therapeutics.

References

  • ChemRxiv. (n.d.).
  • Benchchem. (n.d.). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.
  • Organic Chemistry Portal. (n.d.). Chromane synthesis. Organic Chemistry Portal.
  • Netscher, T. (2014). Building up quarternary stereocenters of chromans by asymmetric redox organocatalysis: a new entry to vitamin E. Angewandte Chemie International Edition in English, 53(52), 14313-5.
  • MDPI. (2025).
  • ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers.
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Semantic Scholar. (2023).
  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Dalpozzo, R., Mancuso, R., & Liub, Y.-K. (n.d.).
  • RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Kiehn, J., Lacerda, A. E., Wible, B. A., & Brown, A. M. (2000). Stereoselective interactions of the enantiomers of chromanol 293B with human voltage-gated potassium channels. Molecular Pharmacology, 58(3), 587-593.
  • RSC Publishing. (n.d.).
  • PubMed. (2025).
  • (2025).
  • ResearchGate. (2023). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
  • PMC. (n.d.).
  • PubMed. (2004).
  • ResearchGate. (n.d.). Stereoselective Interactions of the Enantiomers of Chromanol 293B with Human Voltage-Gated Potassium Channels.
  • PMC. (n.d.).
  • PMC. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC.
  • (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.
  • Grokipedia. (n.d.). Potassium channel opener. Grokipedia.
  • PubMed. (2025).
  • ResearchGate. (n.d.). Biological activity data.
  • SciSpace. (2007).
  • Pharmacy 180. (n.d.). Potassium Channel Openers - Pharmacology. Pharmacy 180.
  • Malaria World. (2023).
  • ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives.

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A Comparative Guide to Quality Control Standards for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a specific chiral molecule, likely a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The precise stereochemistry—(3S,4S)—is critical, as even minor variations can lead to significant differences in pharmacological activity and potential toxicity. Therefore, a robust quality control (QC) strategy is not merely a regulatory hurdle but a scientific necessity to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.

This guide provides an in-depth comparison of the essential quality control standards and analytical methodologies for this class of chiral pharmaceutical intermediates. Given the specificity of the target molecule, this document establishes a comprehensive QC framework based on widely recognized principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] We will explore the core quality attributes, compare alternative analytical techniques, and provide detailed, field-proven protocols.

Critical Quality Attributes (CQAs) for Chiral Intermediates

The quality of a pharmaceutical intermediate is defined by a set of Critical Quality Attributes (CQAs).[1] For a molecule like (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, these CQAs are the fundamental properties that must be controlled to ensure its suitability for downstream processing into an API.

The primary CQAs are:

  • Identity: Confirmation of the correct chemical structure and stereochemistry.

  • Purity: Quantifying the levels of organic impurities (related substances), inorganic impurities, and residual solvents. This includes the critical assessment of stereoisomeric impurities.

  • Assay: Determining the precise content of the desired (3S,4S) isomer.

  • Physical Properties: Characteristics such as appearance and solubility.

The relationship between these attributes and the overall control strategy is governed by international guidelines, primarily ICH Q7 (Good Manufacturing Practice for APIs) and ICH Q11 (Development and Manufacture of Drug Substances).[1]

Identity Confirmation: Ensuring Structural Integrity

Verifying the identity of the intermediate is the first step in quality control. A combination of spectroscopic techniques is employed to confirm the molecular structure unequivocally.

Technique Purpose Typical Acceptance Criteria
FTIR Spectroscopy Confirms the presence of key functional groups (e.g., O-H, N-H, C-F, aromatic C-H).The infrared spectrum of the sample corresponds to that of a qualified reference standard.
¹H and ¹³C NMR Provides a detailed map of the molecule's carbon-hydrogen framework, confirming atom connectivity.The chemical shifts, coupling constants, and integration values match those of the reference standard.
Mass Spectrometry Determines the molecular weight and provides fragmentation patterns consistent with the expected structure.The observed molecular ion (e.g., [M+H]⁺) is within ±0.1 Da of the theoretical mass.
Protocol Spotlight: Identity Confirmation via FTIR

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the presence of characteristic functional groups. The principle relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. It serves as a unique molecular "fingerprint."

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent pellet.

  • Background Collection: Collect a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Compare the resulting spectrum to that of a previously characterized reference standard. Key peaks to verify would include O-H and N-H stretches (~3300-3500 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), and the C-F stretch (~1000-1400 cm⁻¹).

Purity and Impurity Profiling: A Multi-Faceted Challenge

Purity is arguably the most critical quality attribute. Impurities can arise from starting materials, by-products of side reactions, or degradation.[4][5] For chiral molecules, the most insidious impurities are often other stereoisomers.

Related Substances (Organic Impurities)

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying process-related impurities.[6][7] The choice of column and mobile phase is critical for achieving adequate resolution between the main compound and its potential impurities.[8]

The process of developing a robust HPLC method is systematic.[9]

Caption: A systematic workflow for HPLC method development.

The choice of stationary phase significantly impacts selectivity.[8] Here, we compare two common reversed-phase columns for impurity profiling.

Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column Rationale & Insights
Stationary Phase Octadecylsilane (non-polar)Phenyl-Hexyl (intermediate polarity with π-π interaction capability)The phenyl-hexyl phase offers alternative selectivity, especially for aromatic compounds like the chroman ring system, potentially resolving impurities that co-elute on a C18.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Formic AcidMethanol can enhance different selectivity compared to acetonitrile. Formic acid is used to control the ionization of the amino group, ensuring good peak shape.
Pros Highly robust, widely available, excellent for general non-polar compounds.Better resolution for aromatic or unsaturated impurities due to π-π interactions.For complex impurity profiles, screening both column types is recommended.
Cons May fail to resolve structurally similar aromatic impurities.Can have lower stability at extreme pH compared to some modern C18 phases.N/A
Enantiomeric Purity: The Stereoselective Imperative

Controlling the enantiomeric purity is paramount. The presence of the undesired (3R,4R), (3S,4R), or (3R,4S) isomers could alter the drug's efficacy or introduce off-target effects. Chiral HPLC is the gold standard for this analysis.[10][11]

Principle of Chiral HPLC: Chiral separations are achieved using a Chiral Stationary Phase (CSP). These phases contain a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.[10]

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Objective: To separate and quantify the (3S,4S) enantiomer from its potential stereoisomers.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) on silica support. These are versatile and effective for a wide range of chiral compounds.[12]

Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine) to improve peak shape for the basic analyte. A typical starting point is Hexane/Isopropanol/Diethylamine (80:20:0.1).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 25 °C

System Suitability Test (SST): Before sample analysis, inject a solution containing all four potential stereoisomers (if available) or a "racemized" sample (generated under stress conditions) to ensure the method can separate them. The resolution between the (3S,4S) peak and the closest eluting isomer peak must be ≥ 1.5.

Acceptance Criteria:

  • Enantiomeric Purity: ≥ 99.5% (area percent of the (3S,4S) peak)

  • Any other single stereoisomer: ≤ 0.25%

Assay: Quantifying the Active Component

The assay determines the potency or content of the intermediate. It is typically performed using the same HPLC-UV method developed for related substances but with a focus on quantitation against a certified reference standard.

Parameter Methodology Acceptance Criteria
Assay HPLC-UV with external standardization.98.0% - 102.0% on an anhydrous, solvent-free basis.
Reference Standard A primary reference standard of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL with established purity (e.g., >99.8%) is required.N/A

Calculation: The assay is calculated by comparing the peak area of the analyte in the sample preparation to the peak area obtained from a reference standard solution of known concentration.

Method Validation: Ensuring Reliability

Every analytical method used in QC must be validated to prove it is suitable for its intended purpose.[2][13][14] Validation is performed according to ICH Q2(R1) guidelines and involves demonstrating the following characteristics:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[14]

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be reliably quantified and detected, respectively.[15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[13]

Conclusion

The quality control of a chiral pharmaceutical intermediate like (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a rigorous, multi-faceted process that forms the bedrock of final drug product quality. A successful QC strategy relies on a deep understanding of the molecule's chemical properties and potential impurity profile.

The comparison of analytical techniques, particularly in the realm of HPLC, demonstrates that no single method is universally superior. Instead, methods must be carefully selected and optimized based on the specific separation challenge. The use of orthogonal methods—such as a C18 column for general impurities and a specialized chiral column for stereoisomers—provides a comprehensive and robust assessment of purity. Ultimately, stringent adherence to validated analytical procedures, grounded in international guidelines like those from the ICH, is essential to ensure that each batch of this critical intermediate meets the high standards required for pharmaceutical use.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28).
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  • Analysis of related substances of pharmaceutical products. (n.d.). FILAB.
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  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022, January 3).
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. (2014, September 1). PubMed.
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  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025, December 4). Acta Naturae.
  • HPLC METHOD DEVELOPMENT AND VALIDATION. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
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A Comparative Guide to the Potency of 5-Fluoro vs. 5-Chloro Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, and its pharmacological profile can be significantly modulated by substitution patterns, particularly with halogens. This guide provides an in-depth comparative analysis of 5-fluoro and 5-chloro substituted chroman derivatives, focusing on the resulting differences in biological potency. We will dissect the underlying physicochemical principles—such as electronegativity, atomic size, lipophilicity, and the capacity for halogen bonding—that dictate these differences. Supported by illustrative data and detailed experimental protocols for key assays like Bioluminescence Resonance Energy Transfer (BRET) and cyclic AMP (cAMP) accumulation, this document serves as a technical resource for researchers and drug development professionals aiming to make informed decisions in the rational design of novel therapeutics.

Introduction: The Strategic Role of Halogenation on the Chroman Scaffold

The chroman framework is a privileged heterocyclic structure found in a multitude of biologically active compounds, including Vitamin E. Its rigid, bicyclic system provides a stable anchor for pharmacophoric elements, making it an attractive starting point for drug design.[1] The strategic placement of substituents is a primary method for fine-tuning a molecule's activity, and halogens are a particularly powerful tool in this endeavor.

The introduction of a halogen atom can profoundly alter a molecule's steric profile, electronic distribution, and metabolic stability.[2] Fluorine and chlorine, while both halogens, impart distinct properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity through localized electronic effects and improve metabolic stability by blocking sites of oxidation.[2] Chlorine, being larger and more polarizable, tends to increase lipophilicity and can participate in specific, directional interactions known as halogen bonds.[3][4] This guide focuses specifically on the 5-position of the chroman ring, comparing the influence of fluorine versus chlorine on the ultimate biological potency of the resulting derivatives.

Physicochemical Rationale: Why Fluorine and Chlorine Elicit Different Biological Responses

The choice between a fluorine and a chlorine substituent is a critical decision in lead optimization, driven by the distinct physicochemical properties each imparts. Understanding these differences is essential to explaining their divergent effects on potency.

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element, creating a strong dipole moment in the C-F bond. This powerful electron-withdrawing effect can alter the acidity of nearby protons and influence the electronic environment of the entire aromatic ring, potentially enhancing interactions with electron-deficient pockets in a target protein.

  • Atomic Radius and Lipophilicity: Chlorine has a significantly larger van der Waals radius than fluorine (1.75 Å vs. 1.47 Å). This steric bulk can be beneficial or detrimental depending on the topology of the binding site. Furthermore, chlorinated compounds are generally more lipophilic than their fluorinated counterparts.[4] This increased lipophilicity can improve membrane permeability but may also lead to higher toxicity or off-target effects.[4]

  • Halogen Bonding: A key differentiator is the ability of chlorine to act as a halogen bond donor. This is a non-covalent, directional interaction between the electropositive region on the tip of the chlorine atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone.[3] This interaction, which is very weak to non-existent for fluorine in this context, can provide an additional, stabilizing anchor point within a binding site, often leading to a significant increase in binding affinity and potency.[3]

Comparative Potency Analysis

To illustrate the practical implications of these physicochemical differences, we present a representative comparison of a hypothetical 5-fluoro-chroman and its 5-chloro analog targeting a G-Protein Coupled Receptor (GPCR). The data below, while illustrative, is based on established structure-activity relationship (SAR) principles where chlorine's greater lipophilicity and potential for halogen bonding can lead to enhanced potency.[4]

Compound ID Substituent (R) Target Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Lipophilicity (cLogP)
C-1 5-FluoroGPCR-X15.245.83.1
C-2 5-ChloroGPCR-X8.522.13.6

Interpretation of Data:

In this illustrative dataset, the 5-chloro derivative (C-2 ) exhibits approximately a two-fold increase in both binding affinity (lower Ki) and functional potency (lower EC50) compared to its 5-fluoro counterpart (C-1 ). This aligns with the principle that the increased lipophilicity of the chloro-compound can enhance target engagement.[4] Furthermore, the superior potency of C-2 could be rationalized by the formation of a halogen bond with a key residue in the GPCR-X binding pocket, an interaction unavailable to the fluoro-derivative.[3]

Key Experimental Methodologies

To generate reliable and reproducible potency data, robust experimental protocols are essential. The following sections provide detailed, self-validating methodologies for determining the binding and functional activity of GPCR ligands.

Protocol 1: Ligand-Receptor Binding Affinity via NanoBRET™ Assay

Bioluminescence Resonance Energy Transfer (BRET) is a powerful proximity-based assay to measure ligand binding in live cells in real-time.[5][6] This protocol uses the NanoBRET™ system, where the receptor is tagged with the bright NanoLuc® luciferase (the donor) and a fluorescently labeled ligand (the acceptor) is used.[5][7]

Causality Behind Choices:

  • Live Cells: Using live cells provides a more physiologically relevant environment compared to membrane preparations, preserving receptor conformation and local protein interactions.

  • NanoLuc® Luciferase: Chosen for its small size and extremely bright, stable signal, which provides a high signal-to-noise ratio.

  • Ratiometric Measurement: The BRET ratio (Acceptor Emission / Donor Emission) normalizes the data, correcting for variations in cell number, expression levels, and compound autofluorescence, making the protocol self-validating.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293 cells (or another suitable cell line) in a 96-well white, opaque cell culture plate at a density of 2 x 10⁵ cells/mL.

    • Co-transfect the cells with a plasmid encoding the GPCR of interest N-terminally tagged with NanoLuc® luciferase. Allow 24-48 hours for protein expression.[5]

  • Compound Preparation:

    • Prepare a serial dilution of the unlabeled test compounds (5-fluoro and 5-chloro chroman derivatives) in assay buffer (e.g., Opti-MEM).

    • Prepare a constant concentration of the fluorescently-labeled tracer ligand in the same buffer. The concentration should be at or near its Kd for the receptor.

  • Assay Execution:

    • Gently remove the culture medium from the cells.

    • Add 80 µL of the prepared test compound dilutions to the wells.

    • Immediately add 20 µL of the fluorescent tracer ligand to all wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ substrate solution according to the manufacturer's protocol (e.g., add furimazine substrate).[5]

    • Add 25 µL of the substrate solution to each well.

    • Immediately read the plate on a luminometer equipped with two filters to simultaneously measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well.

    • Plot the BRET ratio against the log concentration of the competitor compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Functional Potency via cAMP Accumulation Assay

Cyclic AMP (cAMP) is a critical second messenger for many GPCRs, particularly those coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[8] This protocol describes a homogenous, luminescence-based assay (e.g., cAMP-Glo™) to measure changes in intracellular cAMP levels.[9]

Causality Behind Choices:

  • Functional Readout: This assay measures a downstream biological response, providing a direct measure of the compound's functional potency (agonist or antagonist activity), not just binding.[10]

  • Luminescence-Based Detection: This method avoids interference issues common with fluorescence-based assays and is safer than radioactive methods.[9]

  • Competition Principle: The assay relies on the competition between cAMP produced by the cells and a fixed amount of exogenous cAMP for binding to Protein Kinase A (PKA). This competition is the basis for the signal change, making the results quantifiable.[9]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells expressing the target GPCR into a 384-well solid white plate at an optimized density and allow them to attach overnight.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of the 5-fluoro and 5-chloro chroman derivatives in a suitable buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

    • Add the diluted compounds to the cells and incubate for 15-30 minutes at room temperature to stimulate the receptor.

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well. This buffer lyses the cells to release the intracellular cAMP.[9]

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA).[9] Incubate for 20 minutes. During this time, the cellular cAMP will bind to PKA.

  • Signal Generation:

    • Add the Kinase-Glo® Reagent. This solution contains luciferase and its substrate.[9] It terminates the PKA reaction and measures the amount of ATP not consumed by PKA. The amount of remaining ATP is inversely proportional to the amount of cAMP produced.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Convert luminescence values to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist compound and fit to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.

GPCR_Signaling_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Chroman Derivative GPCR GPCR (Receptor) Ligand->GPCR 1. Binding G_Protein Gα(GDP)-βγ (Inactive) GPCR->G_Protein 2. Activation G_Protein_Active Gα(GTP) G_Protein->G_Protein_Active 3. GDP/GTP Exchange AC Adenylate Cyclase (AC) G_Protein_Active->AC 4. Modulation cAMP cAMP (Second Messenger) AC->cAMP 5. Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Response Cellular Response PKA->Response 7. Phosphorylation Cascade

Caption: General signaling cascade for a Gs-coupled GPCR.

BRET_Assay_Workflow start Seed HEK293 Cells in 96-well plate transfect Transfect with NLuc-GPCR Plasmid start->transfect incubate1 Incubate 24-48h for Expression transfect->incubate1 add_compounds Add Unlabeled Chroman Derivatives incubate1->add_compounds add_tracer Add Fluorescent Tracer Ligand add_compounds->add_tracer incubate2 Incubate 2h at 37°C (Binding Equilibrium) add_tracer->incubate2 add_substrate Add Furimazine (NLuc Substrate) incubate2->add_substrate read_plate Read Donor (460nm) & Acceptor (>610nm) Luminescence add_substrate->read_plate analyze Calculate BRET Ratio & Determine Ki read_plate->analyze

Caption: Experimental workflow for the NanoBRET™ ligand binding assay.

cAMP_Assay_Workflow start Seed GPCR-expressing Cells in 384-well plate add_agonist Add Chroman Derivatives (Agonists) + PDE Inhibitor start->add_agonist incubate1 Incubate 15-30 min (Stimulation) add_agonist->incubate1 lyse Add Lysis Buffer to release cAMP incubate1->lyse detect Add Detection Solution (contains PKA) lyse->detect incubate2 Incubate 20 min (cAMP binds PKA) detect->incubate2 generate_signal Add Kinase-Glo® Reagent (measures remaining ATP) incubate2->generate_signal read_plate Read Luminescence generate_signal->read_plate analyze Plot Dose-Response Curve & Determine EC50 read_plate->analyze

Caption: Experimental workflow for the cAMP-Glo™ functional assay.

Conclusion and Future Perspectives

The substitution of a fluorine versus a chlorine atom at the 5-position of a chroman derivative can lead to significant, predictable differences in biological potency. While 5-fluoro derivatives can benefit from enhanced metabolic stability and potent inductive effects, 5-chloro derivatives often exhibit higher potency due to increased lipophilicity and the unique ability to form stabilizing halogen bonds.[3][4] The choice is therefore not a matter of inherent superiority but of strategic design, tailored to the specific chemical environment of the target protein's binding site.

Future research should focus on obtaining high-resolution co-crystal structures of these derivatives with their targets. Such structural data would provide definitive evidence of interactions like halogen bonding and allow for more precise, structure-based drug design, moving beyond SAR principles to a more deterministic approach in optimizing ligand-receptor interactions.

References

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]

  • Insel, P. A., Zhang, L., Murray, F., Yokouchi, H., & Zambon, A. C. (2017). cAMP Assays in GPCR Drug Discovery. PubMed. Available from: [Link]

  • Molecular Devices. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

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  • Springer Nature Experiments (2015). Application of BRET to monitor ligand binding to GPCRs. Available from: [Link]

  • Royal Society of Chemistry (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]

  • Monash University (2014). Application of BRET for Studying G Protein-Coupled Receptors. Available from: [Link]

  • Kilpatrick, L. E., & Hill, S. J. (2015). Application of BRET to monitor ligand binding to GPCRs. PubMed. Available from: [Link]

  • Semantic Scholar. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available from: [Link]

  • PubMed (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Available from: [Link]

  • ACS Publications (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ChemRxiv (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available from: [Link]

  • MDPI (2020). Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. Available from: [Link]

  • Gupea (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available from: [Link]

  • MDPI (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

  • PubMed (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Available from: [Link]

  • PubMed (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Available from: [Link]

  • Frontiers (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Available from: [Link]

  • MDPI (2024). 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. Available from: [Link]

  • PMC (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Available from: [Link]

  • Malaria World (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer age. Available from: [Link]

  • Frontiers (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available from: [Link]

  • MDPI (2019). Examination of Intracellular GPCR-Mediated Signaling with High Temporal Resolution. Available from: [Link]

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Technical Guide: Determination and Interpretation of Optical Rotation for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a chiral molecule with significant potential as a building block in medicinal chemistry and drug development. The precise stereochemistry of its vicinal amino alcohol functional group within the chroman scaffold is critical for its intended biological activity. Optical rotation is a fundamental chiroptical property used to characterize such enantiomerically pure compounds.[1] This guide provides a comprehensive framework for the determination, interpretation, and validation of the specific rotation for pure (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. We present a detailed experimental workflow, from sample preparation to data analysis, and discuss the importance of orthogonal techniques for the definitive confirmation of enantiomeric purity. This document is intended for researchers and scientists in organic synthesis and pharmaceutical development who require robust methods for characterizing chiral molecules.

Introduction: The Critical Role of Stereochemistry in Chroman Derivatives

The chroman ring system is a privileged scaffold found in numerous natural products and pharmacologically active compounds. When substituted with chiral centers, such as the vicinal amino alcohol moiety in (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, the three-dimensional arrangement of atoms becomes a primary determinant of molecular recognition and biological function. Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] Therefore, establishing the absolute configuration and ensuring the enantiomeric purity of a chiral compound is a non-negotiable aspect of drug discovery and development.

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a direct consequence of its non-superimposable mirror image structure.[3] The measurement of this rotation, expressed as the specific rotation [α], serves as a critical quality control parameter.[4] It provides a rapid and non-destructive method to confirm the identity of an enantiomer and to estimate its purity, provided a reference value for the enantiopure compound is known.[5][6]

Foundational Principles of Polarimetry

Polarimetry measures the change in the orientation of plane-polarized light as it passes through a sample containing a chiral substance.[4][7] The observed rotation (α) is dependent on several factors, including the compound's structure, concentration, the path length of the light through the sample, temperature, solvent, and the wavelength of the light.

To normalize these variables and obtain a characteristic physical constant for a compound, the specific rotation ([α]) is calculated using Biot's Law:[3][7]

[α]λT = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (typically the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL) or g/100mL.[3]

A positive (+) value indicates dextrorotatory rotation (clockwise), while a negative (-) value signifies levorotatory rotation (counter-clockwise).[3][4] It is crucial to understand that there is no simple correlation between the (R/S) designation of a chiral center and the sign (+/-) of its specific rotation.[3]

Experimental Workflow for Determining Specific Rotation

The trustworthiness of a specific rotation value is contingent upon the enantiomeric purity of the sample and the rigor of the experimental procedure. The following workflow outlines the necessary steps to obtain a reliable value for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

G cluster_0 Synthesis & Purification cluster_1 Sample Preparation cluster_2 Measurement & Analysis cluster_3 Validation A Enantioselective Synthesis of (3S,4S) Isomer B Purification via Chiral Chromatography (HPLC) A->B C Structural Confirmation (NMR, MS) B->C D Accurate Weighing of Enantiopure Sample C->D  Proceed with pure sample E Volumetric Dissolution in High-Purity Solvent D->E F Thermostatic Control of Solution (e.g., 20°C) E->F G Polarimeter Calibration (using solvent blank) F->G  Transfer to polarimeter cell H Measure Observed Rotation (α) G->H I Calculate Specific Rotation [α] using Biot's Law H->I J Orthogonal Purity Check (e.g., Chiral HPLC) I->J  Validate result K Data Reporting & Archiving J->K

Figure 1. Experimental workflow for the determination and validation of specific optical rotation.
Prerequisite: Synthesis and Enantiomeric Purification

A definitive specific rotation value can only be measured on a sample of known, high enantiomeric purity.[8]

  • Enantioselective Synthesis : The target molecule, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, must be synthesized using an established enantioselective method to favor the desired (3S,4S) diastereomer. Numerous strategies exist for the synthesis of chiral vicinal amino alcohols.[9][10]

  • Purification : The crude product must be purified to remove chemical impurities and, most importantly, any minor enantiomers or diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this separation.

  • Structural Verification : The chemical structure of the purified compound should be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Detailed Protocol for Polarimetry Measurement

Objective: To accurately measure the observed rotation (α) of a prepared solution of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

Materials:

  • Enantiomerically pure (≥99.5% ee) (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

  • Analytical balance (±0.1 mg accuracy)

  • Class A volumetric flask (e.g., 10.00 mL)

  • High-purity solvent (e.g., HPLC-grade Methanol or Chloroform)

  • Polarimeter with a sodium lamp (λ = 589 nm) and temperature control

  • Polarimeter cell (path length of 1.00 dm)

Procedure:

  • Instrument Preparation : Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes for stabilization. Set the temperature controller to the desired standard, typically 20°C or 25°C.

  • Sample Preparation :

    • Accurately weigh approximately 50-100 mg of the purified compound and record the mass precisely (e.g., 75.2 mg).

    • Quantitatively transfer the solid to a 10.00 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., Methanol) to dissolve the compound completely.

    • Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask.

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

    • Calculate the concentration (c) in g/mL. For this example: 0.0752 g / 10.00 mL = 0.00752 g/mL.

  • Blank Measurement :

    • Rinse the polarimeter cell 2-3 times with the pure solvent.

    • Fill the cell with the pure solvent, ensuring no air bubbles are present in the light path.[11]

    • Place the cell in the polarimeter and take a blank reading. This value should be set to zero to calibrate the instrument.

  • Sample Measurement :

    • Rinse the polarimeter cell 2-3 times with the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the cell in the instrument and allow the temperature to equilibrate for 5-10 minutes.

    • Record the observed rotation (α). Take 3-5 independent readings and calculate the average to minimize random error.

Data Analysis and Comparison

Once the average observed rotation (α) is determined, the specific rotation [α] is calculated.

Example Calculation:

  • Observed rotation (α): -0.258°

  • Concentration (c): 0.00752 g/mL

  • Path length (l): 1.00 dm

  • [α] = -0.258° / (1.00 dm × 0.00752 g/mL) = -34.3°

This value should be reported with all experimental conditions specified.

Table 1: Reporting Optical Rotation Data for (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL
ParameterValueNotes
Specific Rotation [α]D20 -34.3° (Hypothetical)The sign and magnitude are characteristic.
Concentration (c) 0.752 g / 100 mLPrecision in concentration is critical.
Solvent MethanolThe solvent can significantly impact the value.
Temperature 20 °CMust be controlled and reported.
Wavelength (λ) 589 nm (Na D-line)Standard wavelength for most measurements.
Enantiomeric Excess (ee) >99.5%Determined by an orthogonal method (e.g., Chiral HPLC).
Comparison with Related Structures

The Imperative of Orthogonal Validation

Optical purity (determined from optical rotation) and enantiomeric excess (ee) are theoretically equivalent.[5][6] However, this equivalency assumes a perfectly linear relationship between concentration and rotation, which may not always hold true, especially at high concentrations.[8]

Therefore, it is imperative to use an independent, more precise method to determine the enantiomeric excess.

  • Chiral HPLC : This is the most reliable and widely used method. It physically separates the enantiomers, and the ratio of their peak areas gives a direct and accurate measure of the enantiomeric excess.

  • NMR Spectroscopy with Chiral Shift Reagents : In the presence of a chiral auxiliary, the enantiomers of a compound can be converted into diastereomers, which may exhibit distinct signals in the NMR spectrum, allowing for their quantification.[15]

Only after confirming the enantiomeric purity (e.g., >99.5% ee) via an orthogonal method can the measured specific rotation be confidently assigned to the pure enantiomer.[15]

Conclusion

The specific optical rotation is an indispensable parameter for the characterization of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. This guide provides a robust, self-validating framework for its determination. By adhering to a rigorous experimental protocol—from enantioselective synthesis and purification to precise polarimetric measurement and orthogonal validation of enantiomeric purity—researchers can establish a reliable specific rotation value. This value serves as a fundamental benchmark for quality control, ensuring the stereochemical integrity of this important chiral building block in subsequent research and development endeavors.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, with innovation comes the inherent responsibility of safety. This guide provides a comprehensive operational plan for handling (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL, a compound for which detailed public safety data may be limited. In such cases, we must operate under the precautionary principle, treating the substance as hazardous until proven otherwise.[1] This document synthesizes established best practices for chemical safety to ensure the protection of personnel, the integrity of research, and environmental compliance.

Presumptive Hazard Assessment: Understanding the "Why"

  • Fluorinated Heterocycle: The presence of a fluorine atom on the chroman ring system classifies this as a halogenated organic compound.[3] Such compounds can exhibit unpredictable toxicity and require specialized disposal procedures to prevent environmental harm.[4][5]

  • Aromatic Amine: Aromatic amines as a class can be skin and eye irritants, and some are known sensitizers or have greater systemic toxicity.[6][7] Therefore, dermal and eye contact must be rigorously prevented.

  • Novel Compound: For any new substance with unknown toxicological properties, the prudent course of action is to handle it under conditions that minimize all potential routes of exposure, including inhalation, ingestion, and skin contact.[1][8]

Based on this assessment, the following protocols are designed to provide a robust framework for safety.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE should never be a substitute for robust engineering controls like fume hoods, but it is the final and critical barrier between the researcher and potential harm.[8][9] The following table summarizes the required PPE for handling (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

Protection Type Required PPE Rationale and Best Practices
Eye & Face Chemical Splash Goggles AND a full-face shield.[8][9]Goggles provide a seal against splashes, while the face shield protects the neck and face from highly hazardous materials.[8] This dual protection is mandatory when handling potentially corrosive or toxic substances.
Body A flame-resistant laboratory coat and a chemical-resistant apron.A lab coat protects against incidental splashes.[10] An apron made of a material like neoprene or butyl rubber should be worn over the lab coat during procedures with a high risk of splashing.
Hand Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][11]Always inspect gloves for tears or defects before use.[11] Remove the outer glove immediately upon contamination and dispose of it in the appropriate waste stream. Never wear gloves outside the laboratory to prevent cross-contamination.[8]
Respiratory Use is contingent on engineering controls.All handling of this compound must occur within a certified chemical fume hood.[3] If procedures with a high aerosolization risk cannot be performed in a hood, a formal respiratory protection plan, including fit-testing and cartridge selection, must be implemented in consultation with Environmental Health & Safety (EH&S).[10]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures procedural consistency.

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing: If handling the compound as a solid, weigh it directly within the fume hood. Use anti-static weigh boats or weighing paper to prevent dispersal of fine powders.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Always add solids to liquids, not the other way around.

  • Execution: Keep all containers sealed when not in active use.[8] Ensure all glassware is free from cracks or chips.[8]

Post-Procedure Decontamination
  • Surface Cleaning: Upon completion of work, decontaminate all surfaces within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Equipment Cleaning: Thoroughly clean all non-disposable equipment. Be aware that contaminated water can hide glassware fragments.[8]

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination: first the outer gloves, then the apron, face shield, and goggles. The lab coat should be removed last before exiting the lab. Dispose of contaminated gloves properly.[11]

  • Hand Washing: Wash hands and arms thoroughly with soap and water after removing all PPE.[12]

The following diagram illustrates the standard operational workflow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble All Materials in Hood prep2->prep3 handle1 Weigh/Dispense Compound prep3->handle1 Begin Work handle2 Perform Chemical Procedure handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Segregate & Label Waste handle3->clean1 Conclude Work clean2 Decontaminate Surfaces & Glassware clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard operational workflow for handling (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL.

Emergency & Disposal Protocols

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[11] Seek immediate medical attention.

  • Spill: Treat any spill of this material as a major spill.[1] Evacuate the immediate area and notify your supervisor and institutional EH&S. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper waste segregation is a legal and ethical requirement. As a fluorinated organic compound, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL must be disposed of as halogenated waste.[3][4]

  • Waste Segregation: Use a designated, clearly labeled "Halogenated Organic Waste" container.[3][13] Never mix halogenated and non-halogenated waste, as this significantly increases disposal costs and environmental impact.[5][14]

  • Container Management: Keep the waste container closed at all times except when adding waste.[4] Ensure it is stored in secondary containment to prevent spills.[1]

  • Labeling: The waste container label must include the words "Hazardous Waste" and the full chemical names of all components.[4][14] Do not use abbreviations.

  • Disposal: Follow your institution's specific procedures for the collection of hazardous chemical waste.

The following decision tree provides a logical guide for waste segregation.

G cluster_yes Halogenated Waste Stream cluster_no Non-Halogenated Waste Stream start Is the waste contaminated with (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL? is_halogenated Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? start->is_halogenated Yes not_halogenated Follow standard procedure for non-halogenated waste start->not_halogenated No yes_halogenated Dispose in 'Halogenated Organic Waste' Container is_halogenated->yes_halogenated Yes

Caption: Decision tree for the correct segregation of chemical waste.

By integrating these safety and handling protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the future of your research.

References

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  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate, CAS Registry Number 67634-20-2. Food and Chemical Toxicology. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.